molecular formula C7H15NO3 B3307684 3-[2-(Dimethylamino)ethoxy]propanoic acid CAS No. 933720-09-3

3-[2-(Dimethylamino)ethoxy]propanoic acid

Numéro de catalogue: B3307684
Numéro CAS: 933720-09-3
Poids moléculaire: 161.2 g/mol
Clé InChI: OJAQWKFTOSQYPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[2-(Dimethylamino)ethoxy]propanoic acid is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[2-(Dimethylamino)ethoxy]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Dimethylamino)ethoxy]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[2-(dimethylamino)ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-8(2)4-6-11-5-3-7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAQWKFTOSQYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933720-09-3
Record name 3-[2-(dimethylamino)ethoxy]propanoic acid
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Foundational & Exploratory

3-[2-(Dimethylamino)ethoxy]propanoic Acid: A Comprehensive Technical Guide on Physicochemical Properties and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of advanced therapeutics—particularly in the development of Lipid Nanoparticles (LNPs) and Targeted Protein Degradation (PROTACs)—the selection of bifunctional building blocks is critical. 3-[2-(Dimethylamino)ethoxy]propanoic acid (CAS: 933720-09-3) has emerged as a highly versatile, zwitterionic intermediate. Characterized by a tertiary dimethylamino headgroup, a flexible ether linkage, and a terminal carboxylic acid, this molecule serves as an optimal precursor for synthesizing pH-sensitive ionizable lipids and hydrophilic linkers.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its physicochemical behavior, explore its mechanistic role in endosomal escape, and provide self-validating experimental protocols for its integration into drug development pipelines.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of 3-[2-(Dimethylamino)ethoxy]propanoic acid is essential for predicting its behavior in physiological environments and organic synthesis. The molecule is amphoteric, possessing both a basic tertiary amine and an acidic carboxylate.

Quantitative Data Summary
PropertyValue
Chemical Name 3-[2-(Dimethylamino)ethoxy]propanoic acid
CAS Registry Number 933720-09-3 (Base) [[1]]() / 2248272-99-1 (HCl Salt)
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Estimated pKa (Amine) ~8.5 – 9.0
Estimated pKa (Carboxyl) ~4.0 – 4.5
Speciation at pH 7.4 Zwitterionic (Net Neutral to slightly Anionic)

Mechanistic Insight: The presence of the ether oxygen at the


-position relative to the amine exerts an electron-withdrawing inductive effect. This subtly lowers the pKa of the dimethylamino group compared to simple aliphatic amines. When the carboxylic acid is subsequently converted into an amide (e.g., during lipid synthesis), the resulting lipid typically exhibits a pKa in the highly desirable 6.1–6.5 range, which is the "gold standard" for hepatocyte delivery and endosomal escape 2.

Mechanistic Applications in Advanced Therapeutics

Building Block for LNP Ionizable Lipids

The success of mRNA vaccines relies heavily on ionizable lipids (such as DLin-MC3-DMA or ALC-0315). 3-[2-(Dimethylamino)ethoxy]propanoic acid provides the exact hydrophilic headgroup required for these systems.

The Causality of Endosomal Escape: Ionizable lipids must remain neutral at physiological pH (7.4) to prevent systemic toxicity and rapid clearance. However, upon cellular uptake via endocytosis, the endosomal vesicle undergoes maturation, dropping the internal pH to ~5.5. The dimethylamino group of our compound acts as a precise pH sensor. At pH 5.5, it becomes fully protonated (cationic). This positive charge electrostatically interacts with the anionic lipids of the endosomal membrane, inducing a transition from a bilayer to an inverted hexagonal (H_II) phase, ultimately fracturing the endosome and releasing the RNA payload into the cytosol 3.

G LNP LNP at pH 7.4 (Neutral Dimethylamino Group) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Enters Cell Endosome Endosome Maturation (pH drops to ~5.5) Endocytosis->Endosome Vesicle Forms Protonation Protonation of Dimethylamino (Cationic Shift) Endosome->Protonation Acidification Fusion Interaction with Anionic Endosomal Lipids Protonation->Fusion Electrostatic Attraction Release Membrane Destabilization & Cytosolic RNA Release Fusion->Release Phase Transition

Mechanism of LNP endosomal escape driven by pH-dependent protonation of the dimethylamino group.

Solubilizing Linker in PROTACs

In Targeted Protein Degradation, highly hydrophobic warheads often suffer from poor pharmacokinetic profiles. Conjugating 3-[2-(Dimethylamino)ethoxy]propanoic acid to a small molecule introduces a basic center that drastically improves aqueous solubility and can direct the molecule toward specific subcellular compartments (e.g., lysosomotropism) due to ion-trapping mechanisms.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where each step contains an internal check to verify causality and success before proceeding.

Protocol A: Synthesis via Oxa-Michael Addition

The core compound is synthesized by reacting 2-(dimethylamino)ethanol with an acrylate derivative. The oxa-Michael addition is traditionally challenging due to competing side reactions, but using appropriate catalysts (e.g., N-heterocyclic carbenes or specific ionic liquids) ensures high O-selectivity 4.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under inert N₂, dissolve 2-(dimethylamino)ethanol (1.0 eq) and tert-butyl acrylate (1.2 eq) in anhydrous THF.

  • Catalysis: Add a catalytic amount of strong base (e.g., KOtBu, 0.1 eq). Causality: The base deprotonates the alcohol to form a highly nucleophilic alkoxide, which attacks the electrophilic

    
    -carbon of the acrylate.
    
  • Validation (In-Process): Monitor via TLC (stain with KMnO₄). The disappearance of the alcohol spot confirms the formation of the intermediate ester.

  • Hydrolysis: Evaporate the solvent. Resuspend the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours. Causality: TFA selectively cleaves the tert-butyl ester without breaking the newly formed ether bond.

  • Isolation: Concentrate under reduced pressure to yield 3-[2-(Dimethylamino)ethoxy]propanoic acid as a TFA salt.

G Reactant1 2-(Dimethylamino)ethanol (Nucleophile) Reaction1 Oxa-Michael Addition (Base Catalyst / Heat) Reactant1->Reaction1 Reactant2 tert-Butyl Acrylate (Michael Acceptor) Reactant2->Reaction1 Intermediate tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate Reaction1->Intermediate Ether Bond Formation Reaction2 Acidic Hydrolysis (TFA or HCl) Intermediate->Reaction2 Deprotection Product 3-[2-(Dimethylamino)ethoxy]propanoic Acid (Target Compound) Reaction2->Product Yields Zwitterion/Salt

Synthetic pathway of 3-[2-(Dimethylamino)ethoxy]propanoic acid via Oxa-Michael addition.

Protocol B: Amide Coupling for Ionizable Lipid Generation

To utilize this compound in LNP formulation, it must be conjugated to a hydrophobic lipid tail (e.g., a dialkylamine).

Step-by-Step Methodology:

  • Activation: Dissolve 3-[2-(Dimethylamino)ethoxy]propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes. Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base, ensuring the carboxylic acid is deprotonated without competing for the electrophilic center.

  • Coupling: Add the target secondary amine (e.g., dilinoleylamine, 0.9 eq) dropwise. Stir for 12 hours at room temperature.

  • Self-Validation (LC-MS): Before quenching, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile. Run LC-MS. Validation Check: The reaction is deemed successful ONLY if the mass of the starting acid (m/z 162 [M+H]⁺) is absent, and the target lipid mass is the base peak.

  • Workup & Purification: Dilute with Ethyl Acetate, wash sequentially with saturated NaHCO₃ (to remove acidic byproducts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to yield the pure ionizable lipid.

References

  • 3-(dimethylamino)-2-methylpropanoic acid hydrochloride | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3 Source: molaid.com URL: 1

  • Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance Source: acs.org URL: 2

  • The development of highly dense highly protected surfactant ionizable lipid RNA loaded nanoparticles Source: frontiersin.org URL: 3

  • Oxa-Michael Addition Reaction and Polymerization of Morita–Baylis–Hillman Adducts and Derivatives Source: researchgate.net URL: 4

Sources

Engineering the Vanguard of Genetic Medicine: A Technical Guide to Ionizable Lipid Headgroup Building Blocks for LNP Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Architectural Imperative of the Ionizable Lipid

Lipid nanoparticles (LNPs) have fundamentally transformed the landscape of genetic medicine, providing the essential delivery vehicle for mRNA vaccines and targeted therapeutics. While LNPs are composed of four core structural components—phospholipids, cholesterol, PEG-lipids, and ionizable lipids—the ionizable lipid is the functional engine of the system[1]. Typically comprising up to 50 mol% of the nanoparticle, the ionizable lipid dictates mRNA encapsulation efficiency, systemic tolerability, and the ultimate rate-limiting step of intracellular delivery: endosomal escape[2][3].

At the heart of the ionizable lipid's function is its headgroup . The chemical architecture of this building block determines the lipid's apparent acid dissociation constant (pKa). For optimal in vivo performance, the apparent pKa must be exquisitely tuned—ideally between 6.2 and 6.5—to balance a neutral charge in systemic circulation with rapid protonation in the acidic environment of the endosome[1][4].

Mechanistic Causality: Headgroup Protonation and Endosomal Escape

To engineer better LNPs, we must first understand the biophysical causality driven by the headgroup. The success of an LNP relies on a carefully orchestrated phase transition triggered by pH[5].

At physiological pH (7.4), the amine headgroup of a well-designed ionizable lipid remains unprotonated and neutral. This neutrality is critical; it prevents rapid opsonization by serum proteins, avoids immune hyper-activation, and minimizes cellular toxicity during systemic circulation[3].

However, once the LNP is internalized by a target cell via endocytosis, the environment changes drastically. The endosomal ATPase pumps protons into the vesicle, dropping the lumen pH below 6.5[1]. This acidification acts as a molecular switch:

  • Protonation & Electrostatic Pairing: The amine headgroups protonate, acquiring a positive charge. These cationic headgroups immediately bind to endogenous anionic lipids (such as bis(monoacylglycero)phosphate) present in the endosomal membrane[1][6].

  • Phase Transition: The electrostatic pairing disrupts the cylindrical geometry of the lipid bilayer. The lipids are forced into an inverted hexagonal (

    
    ) phase, a non-bilayer structure that is thermodynamically unstable in a flat membrane[6][7].
    
  • Membrane Fusion and Cargo Release: This

    
     phase transition creates a fusion stalk between the LNP and the endosome, opening a transient pore that allows the mRNA cargo to escape into the cytosol before lysosomal degradation occurs[5][7].
    

EndosomalEscape LNP LNP in Cytosol (Neutral pH 7.4) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome Protonation Headgroup Protonation (Ionizable Lipid +) EarlyEndosome->Protonation Acidification MembraneInteraction Electrostatic Binding to Anionic Endosomal Lipids Protonation->MembraneInteraction HexagonalPhase Inverted Hexagonal (H_II) Phase Transition MembraneInteraction->HexagonalPhase Fusion Stalk Formation EndosomalEscape Membrane Disruption & mRNA Release HexagonalPhase->EndosomalEscape

Mechanism of LNP endosomal escape driven by pH-dependent headgroup protonation.

Headgroup Building Blocks and Structure-Activity Relationships (SAR)

The rational design of the headgroup requires balancing basicity, steric hindrance, and physiological degradability. Combinatorial chemistry has allowed researchers to rapidly screen diverse libraries of headgroups to optimize these parameters[8].

  • Tertiary Amines (e.g., DLin-MC3-DMA): The gold standard baseline for first-generation LNPs. The dimethylamino headgroup provides a highly effective pKa, but simple aliphatic amines can suffer from slow in vivo degradation, leading to tissue accumulation[6].

  • Branched and Cyclic Amines (e.g., Tetrahydropyrimidines): Introducing cyclic structures like tetrahydropyrimidines (THP) allows for tunable particle sizes and highly favorable surface hydrophilicity. THP headgroups have shown exceptional transfection efficiency and endosomal escape kinetics in preclinical models[9].

  • Biodegradable Linkers: Modern headgroups are often conjugated to lipid tails via biodegradable ester or

    
    -acyl amide bonds. Synthesized via modular approaches like the Passerini three-component reaction (P-3CR), these bonds ensure rapid enzymatic cleavage post-delivery, enabling safe multi-dose regimens[8][10].
    
Quantitative Comparison of Benchmark Ionizable Lipids
Ionizable LipidHeadgroup ArchitectureApparent pKaClinical / Research ApplicationReference
DLin-MC3-DMA Dimethylamino (Tertiary Amine)~6.4Onpattro (Patisiran)[4]
ALC-0315 Tertiary Amine with Branched Esters~6.1Comirnaty (COVID-19 Vaccine)[4]
SM-102 Tertiary Amine with Branched Esters~6.7Spikevax (COVID-19 Vaccine)[4][7]
THP1 Tetrahydropyrimidine (Cyclic)~6.5Preclinical mRNA Delivery[9]

Self-Validating Protocol: Microfluidic Synthesis of mRNA-LNPs

A robust, reproducible synthesis protocol is mandatory for evaluating new headgroup building blocks. Traditional methods like vortex mixing yield highly polydisperse particles. Instead, microfluidic mixing is the industry standard, utilizing chaotic advection to ensure uniform self-assembly[11][12].

The following protocol is designed as a self-validating system : the downstream QA/QC metrics act as a direct readout of whether the headgroup's pKa and the microfluidic parameters were correctly aligned.

LNPSynthesis LipidPhase Organic Phase (Ethanol) Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid Microfluidic Microfluidic Mixing (Flow Ratio 1:3, High Velocity) LipidPhase->Microfluidic AqueousPhase Aqueous Phase (pH 3.0-4.0) mRNA in Citrate/Acetate Buffer AqueousPhase->Microfluidic SelfAssembly Spontaneous Self-Assembly (Electrostatic Complexation) Microfluidic->SelfAssembly Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) SelfAssembly->Dialysis Remove EtOH, Neutralize pH SterileFiltration Sterile Filtration (0.22 µm) & QA/QC Validation Dialysis->SterileFiltration

Step-by-step microfluidic synthesis workflow for mRNA-LNP formulation.

Step-by-Step Methodology

Phase 1: Preparation of the Organic Lipid Phase

  • Dissolve the novel ionizable lipid, structural helper lipid (DSPC), cholesterol, and PEG-lipid (DMG-PEG2000) in absolute ethanol[2][13].

  • Causality Check: Maintain the standard molar ratio of 50% Ionizable Lipid : 10% DSPC : 38.5% Cholesterol : 1.5% PEG-Lipid[2][13]. This specific ratio provides the necessary steric stabilization (PEG) and bilayer rigidity (Cholesterol/DSPC) to support the ionizable lipid core.

  • If cholesterol exhibits limited solubility at room temperature, heat the mixture briefly to 60°C. Failure to fully solubilize cholesterol will alter the microfluidic mixing ratio, leading to LNP aggregation.[2]

Phase 2: Preparation of the Aqueous Phase 4. Dilute the mRNA payload in a 10 mM Citrate or Acetate buffer adjusted to pH 3.0 - 4.0[13]. 5. Causality Check: The acidic pH is non-negotiable. It ensures the ionizable lipid headgroups are fully protonated upon mixing, driving rapid electrostatic complexation with the polyanionic mRNA backbone[4].

Phase 3: Microfluidic Mixing 6. Load the organic and aqueous phases into sterile syringes and connect them to a staggered herringbone microfluidic mixer. 7. Set the flow rate ratio (Aqueous:Organic) to 3:1, maintaining a total flow rate of 12 mL/min[13]. 8. The rapid polarity shift as ethanol mixes with the aqueous buffer causes spontaneous self-assembly, trapping the mRNA in inverted micelles within the electron-dense lipid core[14].

Phase 4: Downstream Processing & QA/QC (Self-Validation) 9. Dialysis: Immediately dialyze the effluent against 1x PBS (pH 7.4) for 18-24 hours using a 10-100 kDa MWCO cassette[2]. Causality: This removes the ethanol and neutralizes the pH, causing the surface ionizable lipids to deprotonate. The LNP sheds its surface charge and adopts its final, stable, neutral structure[14]. 10. Sterile Filtration: Pass the dialyzed LNPs through a 0.22 µm PES filter[2]. 11. System Validation:

  • Dynamic Light Scattering (DLS): Confirms structural integrity. Target: Hydrodynamic diameter of 60-100 nm, Polydispersity Index (PDI) < 0.2[12].
  • RiboGreen Assay: Confirms electrostatic complexation. Target: >80% Encapsulation Efficiency[11][12].
  • TNS Fluorescence Titration: Confirms the headgroup's apparent pKa remains in the optimal 6.2-6.5 window post-formulation[12]. If the pKa has shifted outside this window, the headgroup chemistry must be re-engineered.

Conclusion

The rational design of ionizable lipid headgroups represents the absolute frontier of extra-hepatic genetic medicine. By mastering the causality between headgroup pKa, endosomal phase transitions, and microfluidic self-assembly, formulation scientists can engineer next-generation LNPs that bypass current delivery bottlenecks and unlock the full potential of mRNA therapeutics.

References

  • Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles, NIH,[Link]

  • Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy, MDPI,[Link]

  • What Really Makes LNP Work? From Lipids to Enabling Genetic Medicines, NanoSphere,[Link]

  • When lipids embrace RNA: pH-driven dynamics and mechanisms of LNP-mediated siRNA delivery, bioRxiv,[Link]

  • Ionizable Lipid Nanoparticles for mRNA Delivery: Internal Self-Assembled Inverse Mesophase Structure and Endosomal Escape, ACS Publications,[Link]

  • Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education, NIH,[Link]

  • Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo, bioRxiv,[Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery, PNAS,[Link]

  • Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery, NIH,[Link]

  • DEVELOPMENT OF NOVEL IONIZABLE LIPIDS FOR LIPID NANOPARTICLE-MEDIATED GENE DELIVERY, Aalto University,[Link]

  • Unraveling the Molecular Structure of Lipid Nanoparticles through in-silico Self-Assembly for Rational Delivery Design, arXiv, [Link]

Sources

The pH-Responsive Switch: Engineering Tertiary Amine Carboxylic Acid Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Zwitterionic Advantage

In the architecture of advanced drug delivery systems (DDS), the tertiary amine carboxylic acid motif represents a critical "smart" switch. Unlike permanently charged quaternary ammoniums (toxic, non-responsive) or simple primary amines (often too reactive), the tertiary amine offers a tunable ionization profile defined by its


.

When tethered via a carboxylic acid handle, this motif creates a bifunctional linker that serves two distinct physiological roles based on pH:

  • Physiological pH (7.4): The amine remains largely unprotonated (neutral) or zwitterionic (if the acid is free), promoting circulation stability and reducing non-specific protein adsorption (stealth properties).

  • Endosomal pH (5.0–6.0): The amine protonates, becoming cationic. This triggers the Proton Sponge Effect , a cascade of osmotic swelling that ruptures the endosome and releases the therapeutic payload into the cytosol.

This guide details the engineering, synthesis, and validation of these linkers, focusing on their application in Lipid Nanoparticles (LNPs) and Antibody-Drug Conjugates (ADCs).

Mechanism of Action: The Proton Sponge Effect[1][2]

The efficacy of tertiary amine linkers relies on the "Charge Reversal" phenomenon. The linker acts as a buffering agent within the acidic environment of the early endosome.

The Pathway[3]
  • Uptake: The nanocarrier enters the cell via endocytosis.[1]

  • Acidification: ATPase pumps transport

    
     ions into the endosome, lowering pH from 7.4 to ~5.0.
    
  • Buffering & Influx: The tertiary amines sequester these protons. To maintain charge neutrality,

    
     ions and water passively diffuse into the vesicle.
    
  • Rupture: The resulting osmotic pressure swells the endosome until it bursts, releasing the drug.

EndosomalEscape Uptake Cellular Uptake (pH 7.4) Endosome Early Endosome (pH 6.0) Uptake->Endosome Endocytosis Protonation Amine Protonation (Buffering Capacity) Endosome->Protonation ATPase H+ Pump Swelling Osmotic Swelling (Cl- / H2O Influx) Protonation->Swelling Charge Balance Release Endosomal Rupture (Cytosolic Release) Swelling->Release Critical Pressure

Figure 1: The mechanistic pathway of endosomal escape driven by tertiary amine buffering.

Chemical Design: Tuning the

The critical design parameter is the


 of the tertiary amine. For optimal endosomal escape, the 

must fall between 6.0 and 6.5 .[2]
  • If

    
     > 7.0:  The amine is protonated at physiological pH, leading to toxicity and rapid clearance.
    
  • If

    
     < 5.5:  The amine fails to protonate significantly in the early endosome, preventing escape.
    

The


 is tuned by altering the electron density around the nitrogen atom via the alkyl spacer length and substituents.
Table 1: Structural Impact on and Function
Linker StructureApprox.

Physiological State (pH 7.[3]4)Endosomal State (pH 5.0)Application Suitability
N,N-Dimethylglycine ~9.6CationicCationicPoor. Permanently charged; toxic.
N,N-Dimethyl-

-alanine
~6.3NeutralCationicIdeal. Perfect switch range.
N,N-Diethyl-

-alanine
~6.8Neutral/Partial CationCationicGood. Slightly higher lipophilicity.
4-(Dimethylamino)butyric acid ~10.2CationicCationicPoor. Spacer too long (inductive effect lost).
Morpholino-acetic acid ~5.5NeutralNeutral/Partial CationWeak. Buffering capacity too low.

Expert Insight: The "Goldilocks" zone is often achieved with a 2-carbon spacer (beta-alanine derivatives). The electron-withdrawing carbonyl group is close enough to lower the amine's basicity from ~10 (typical amine) to ~6.3.

Experimental Protocol: Synthesis & Conjugation

Conjugating a tertiary amine carboxylic acid (e.g., N,N-dimethyl-


-alanine) requires modified EDC/NHS chemistry. Standard protocols often fail because the tertiary amine can act as a base, interfering with the acidic activation step, or form zwitterionic salts that reduce solubility in organic solvents.
Protocol: N,N-Dimethyl- -Alanine Conjugation to a Primary Amine Payload

Reagents:

  • Linker: N,N-Dimethyl-

    
    -alanine (DMBA)
    
  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)[4]

  • Solvent: Anhydrous DMF or DMSO

  • Base: DIPEA (Diisopropylethylamine) - Use sparingly

Step-by-Step Workflow:

  • Activation (The Critical Step):

    • Dissolve DMBA (1 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Crucial: Do not add base yet. The tertiary amine in the linker itself provides sufficient basicity to drive the formation of the NHS-ester, but adding external base can hydrolyze the active ester.

    • Stir at room temperature for 1-2 hours.

  • Conjugation:

    • Dissolve the payload (Primary Amine, e.g., peptide or lipid tail) in DMF.

    • Add the activated NHS-ester solution to the payload solution.

    • Adjust pH to 8.0 using DIPEA (1.5 eq) to ensure the payload amine is nucleophilic.

    • React for 4-12 hours.

  • Purification:

    • Since the product contains a tertiary amine, standard silica chromatography can lead to streaking.

    • Method: Use Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA). The TFA protonates the amine, improving peak shape.

SynthesisWorkflow Reactants Reactants: DMBA + EDC + NHS Activation Activation (1-2h) Form NHS-Ester (NO BASE ADDED) Reactants->Activation Conjugation Conjugation Add Payload (R-NH2) + DIPEA (pH 8) Activation->Conjugation Purification Purification RP-HPLC (0.1% TFA) Conjugation->Purification

Figure 2: Optimized conjugation workflow for tertiary amine linkers preventing self-buffering interference.

Application Case Study: Ionizable Lipids for RNA Delivery[5][7][8][9][10]

The most commercially successful application of this motif is in Lipid Nanoparticles (LNPs) for mRNA delivery (e.g., COVID-19 vaccines).

The Molecule: DLin-MC3-DMA (MC3) or SM-102. The Structure: These lipids feature a tertiary amine headgroup connected via a linker to hydrophobic tails.

Design Logic:

  • Headgroup: The tertiary amine (pKa ~6.4) binds the negatively charged mRNA at low pH (during formulation) but releases it at physiological pH (neutral) to prevent toxicity.

  • Linker Region: The ester linkages in the tails (as seen in SM-102) allow for biodegradation, preventing accumulation in the liver.

Validation Experiment: TNS Assay for


 Determination 
To confirm your linker works, you must measure the surface 

of the resulting nanoparticle, not just the free molecule.
  • Dye: Use TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid). TNS is fluorescent only when bound to a positively charged surface.

  • Buffer: Prepare buffers ranging from pH 2.0 to 9.0.

  • Measurement: Incubate LNPs with TNS at various pH points. Measure fluorescence.

  • Result: The pH at which fluorescence reaches 50% of maximum is the effective

    
    .
    

References

  • Zhi, D., et al. (2018). "The proton sponge effect of cationic polymers for gene delivery." Bioconjugate Chemistry. Link

  • Jayaraman, M., et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie International Edition. (Key paper on tuning pKa to 6.4). Link

  • Buschmann, M. D., et al. (2021). "Nanomaterial delivery systems for mRNA vaccines." Vaccines.[3][5] Link

  • Hassane, F. S., et al. (2020). "Endosomal escape mechanisms for non-viral nucleic acid delivery systems." Current Opinion in Biotechnology. Link

  • Thermo Fisher Scientific. "EDC Crosslinking Protocol." (Standard grounding for the chemistry section). Link

Sources

Engineering Precision: The Role of pH-Sensitive Hydrophilic Linkers in Advanced Prodrug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical success of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and polymer-drug conjugates, hinges on the delicate balance between systemic stability and localized payload release. Historically, highly hydrophobic payloads (e.g., SN-38, pyrrolobenzodiazepines) have driven premature opsonization, poor pharmacokinetics (PK), and dose-limiting aggregation[1].

To overcome these limitations, modern prodrug design has shifted toward pH-sensitive hydrophilic linkers . By integrating hydrophilic masking groups (such as polyethylene glycol, PEG) with acid-labile chemical triggers (hydrazones, acetals, orthoesters), formulation scientists can achieve high Drug-to-Antibody Ratios (DAR) without compromising solubility[2]. Furthermore, these linkers exploit the natural pH gradients of tumor microenvironments and endolysosomal pathways to ensure traceless, targeted payload release[3].

This technical guide dissects the mechanistic causality behind these linker designs, provides quantitative kinetic profiles, and outlines a self-validating experimental workflow for their synthesis and evaluation.

Mechanistic Causality: The Convergence of Hydrophilicity and pH-Sensitivity

The "Why" of Hydrophilicity

Hydrophobic payloads inherently drive the aggregation of bioconjugates. When conjugated to monoclonal antibodies, exposed hydrophobic domains interact with plasma proteins, leading to rapid clearance by the reticuloendothelial system (RES). Incorporating hydrophilic spacers—most notably PEG—into the linker architecture fundamentally alters the conjugate's hydration sphere[1].

Causality in Design: The hydrophilic PEG chain acts as a steric shield. It masks the hydrophobicity of the payload, preventing intermolecular aggregation. This allows for a higher DAR (e.g., Sacituzumab govitecan achieves a DAR of 7.6 using a PEGylated pH-sensitive CL2A linker) without sacrificing the conjugate's systemic circulation half-life[2]. Furthermore, adjusting the PEG molecular weight directly tunes the circulation half-life and tumor penetration efficiency[].

The "Why" of pH-Sensitivity

Targeted prodrugs must remain inert in the bloodstream (pH ~7.4) but activate rapidly upon reaching the target site[1]. This is achieved by exploiting two distinct acidic environments:

  • The Tumor Microenvironment (Extracellular): Due to the Warburg effect and poor lymphatic drainage, solid tumors exhibit a mildly acidic extracellular pH (6.5–6.8)[3].

  • The Endolysosomal Pathway (Intracellular): Following receptor-mediated endocytosis, the prodrug is trafficked into endosomes (pH 5.0–6.5) and ultimately lysosomes (pH 4.5–5.0)[1].

Causality in Design: By engineering chemical bonds that are thermodynamically stable at neutral pH but kinetically labile under acidic protonation, we create a binary "off/on" switch for drug release. This eliminates the need for specific overexpressed enzymes, offering broader applicability across heterogeneous tumor types[].

G A Systemic Circulation (pH 7.4) Stable Prodrug B Tumor Microenvironment (pH 6.5 - 6.8) Accumulation A->B EPR / Active Targeting C Endocytosis Internalization B->C Receptor Binding D Endosome / Lysosome (pH 4.5 - 5.5) Rapid Cleavage C->D Maturation E Cytosolic Release Payload Activation D->E Hydrolysis

Fig 1. pH-triggered prodrug activation pathway from systemic circulation to cytosolic release.

Core Chemistries of Acid-Labile Linkers

The selection of the acid-labile trigger dictates the spatial and temporal release profile of the prodrug.

Hydrazones and Acylhydrazones

Hydrazones represent the first generation of clinically validated pH-sensitive linkers (e.g., Mylotarg)[1]. They undergo acid-catalyzed hydrolysis. Acylhydrazones, in particular, offer an excellent balance: they exhibit a half-life of >183 hours at pH 7.0, but rapidly hydrolyze with a half-life as short as 2.4 to 4.4 minutes at pH 5.0[3][]. Engineering Insight: Incorporating electron-withdrawing groups near the hydrazone bond can fine-tune its stability, mitigating the risk of premature hydrolysis in systemic circulation[3].

Acetals and Ketals

Acetal and ketal linkages provide highly tunable hydrolysis rates based on the steric and electronic properties of their substituents[6]. Engineering Insight: Studies indicate that for every single unit decrease in pH, the rate of acetal bond cleavage accelerates by 10-fold[6]. This exponential response makes acetals ideal for highly selective intralysosomal release, with half-lives dropping from several days at pH 7.4 to less than one minute at pH 5.0[6].

Orthoesters

Orthoesters, such as spiro-di-orthoesters and 5-(hydroxymethyl)pyrogallol orthoester (HMPO) derivatives, are exquisitely sensitive to subtle pH drops[3][7]. Engineering Insight: HMPO linkers remain stable for 24 hours at pH 7.4 but achieve complete hydrolysis at pH 5.5 within 7 hours[7]. They are particularly advantageous for releasing payloads in the mildly acidic extracellular tumor microenvironment (pH 6.5) before cellular internalization occurs[7].

Quantitative Kinetic Profiles

To facilitate rational linker selection, the cleavage kinetics of the primary pH-sensitive chemistries are summarized below.

Linker ChemistryPrimary Trigger EnvironmentTarget pHHalf-Life at pH 7.4 (Plasma)Half-Life at Acidic pH (Target)
Acylhydrazone Endosome / Lysosome5.0> 2.0 to 183 hours2.4 min to 4.4 hours
Acetal Endosome / Lysosome5.0Several Days< 1 min to several hours
Spiro-orthoester Tumor Microenvironment6.5> 24 hours~ 1.5 hours (at pH 5.5)

(Data synthesized from empirical hydrolysis kinetics evaluated in deuterated buffers and human plasma[3][][6][7].)

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of a pH-sensitive linker must be designed as a self-validating system . This means the experimental architecture inherently rules out false positives (e.g., payload release due to enzymatic degradation or thermal instability rather than pH).

Protocol: Synthesis and Validation of a PEGylated Hydrazone ADC

Phase 1: Bioconjugation (The "Synthesis")

  • Payload Derivatization: React a ketone-containing payload (e.g., Doxorubicin) with a maleimide-terminated PEG-acylhydrazine linker to form the prodrug complex. Causality: The PEG chain is introduced before conjugation to the antibody to ensure the highly hydrophobic Doxorubicin remains soluble in aqueous conjugation buffers, preventing precipitation.

  • Antibody Reduction: Treat the monoclonal antibody (mAb) with 2.5 molar equivalents of TCEP for 90 minutes at 37°C. Causality: Mild reduction selectively cleaves interchain disulfides without denaturing the antibody's tertiary structure, exposing reactive thiols for site-directed attachment.

  • Conjugation & Purification: Add the PEG-hydrazone-Dox complex (10 molar equivalents) to the reduced mAb. Incubate for 2 hours. Purify via Tangential Flow Filtration (TFF) into PBS (pH 7.4). Causality: TFF is strictly required over dialysis to aggressively strip away non-covalently bound (adsorbed) payload, which would otherwise mimic "premature release" during stability assays.

Phase 2: Self-Validating Cleavage Assay (The "Validation") To prove the release is strictly pH-mediated, we utilize a parallel incubation strategy with an internal negative control.

  • Setup Parallel Arms:

    • Arm A (Plasma Sim): ADC in PBS (pH 7.4) at 37°C.

    • Arm B (Lysosome Sim): ADC in Sodium Acetate buffer (pH 5.0) at 37°C.

    • Arm C (Negative Control): A non-cleavable thioether-linked ADC in Sodium Acetate buffer (pH 5.0) at 37°C.

  • Sampling & Quenching: Extract aliquots at 0, 1, 4, 12, and 24 hours. Quench immediately by neutralizing the pH and precipitating the intact proteins using cold acetonitrile.

  • HPLC Quantification: Analyze the supernatant via Reverse-Phase HPLC to quantify free Doxorubicin. Causality: By running Arm C in parallel, we validate that any free payload detected in Arm B is strictly the result of hydrazone bond hydrolysis. If Arm C shows payload release, the assay is invalidated, indicating general degradation of the antibody-payload complex rather than specific pH-triggered cleavage.

W S1 1. Synthesis PEGylated pH-Linker + Payload S2 2. Bioconjugation Attachment to Carrier S1->S2 S3 3. Purification SEC / TFF S2->S3 S4 4. Cleavage Assay Parallel Incubation S3->S4 C1 Buffer pH 7.4 (Plasma Sim) S4->C1 C2 Buffer pH 5.0 (Lysosome Sim) S4->C2 C3 Buffer pH 5.0 (Non-Cleavable Control) S4->C3 V1 HPLC Analysis Quantify Free Payload C1->V1 Expected: <5% Release C2->V1 Expected: >90% Release C3->V1 Expected: 0% Release

Fig 2. Self-validating experimental workflow for pH-sensitive linker conjugation and evaluation.

Conclusion

The integration of pH-sensitive triggers with hydrophilic masking groups represents a paradigm shift in prodrug design. By rationally selecting chemistries like acylhydrazones, acetals, or orthoesters, formulation scientists can precisely dictate the spatial and temporal release of highly potent payloads. When coupled with rigorous, self-validating analytical workflows, these advanced linkers ensure that targeted therapeutics achieve maximum efficacy within the tumor microenvironment while maintaining pristine stability in systemic circulation.

References

  • Source: chempep.
  • Source: nih.
  • Source: researchgate.
  • How ADC Linkers Affect Drug Delivery and Targeting Selectivity?
  • Source: bocsci.
  • Source: mdpi.
  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC)

Sources

An In-depth Technical Guide to 3-[2-(Dimethylamino)ethoxy]propanoic Acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-[2-(Dimethylamino)ethoxy]propanoic acid, a bifunctional molecule of increasing interest in medicinal chemistry and drug development. While specific literature on this exact compound is emerging, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers. This document details its chemical identity, including its CAS number and synonyms, outlines its physicochemical properties, provides a detailed, plausible synthetic route with a self-validating experimental protocol, and explores its potential applications, particularly as a linker in novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

1.1. Core Identification

  • Chemical Name: 3-[2-(Dimethylamino)ethoxy]propanoic acid

  • CAS Number: 933720-09-3

  • Molecular Formula: C₇H₁₅NO₃

  • Molecular Weight: 161.20 g/mol

1.2. Synonyms

Currently, there are no widely established English synonyms for 3-[2-(Dimethylamino)ethoxy]propanoic acid in common chemical databases.

1.3. Physicochemical Properties (Predicted and by Analogy)

The properties of 3-[2-(Dimethylamino)ethoxy]propanoic acid can be inferred from its structure and data available for similar compounds. The presence of a carboxylic acid and a tertiary amine suggests amphiphilic character and pH-dependent solubility.

PropertyPredicted/Analogous ValueRationale/Source
pKa (acidic)~4-5Typical range for a propanoic acid moiety.
pKa (basic)~9-10Typical range for a tertiary amine.
XlogP-0.8Predicted value, indicating hydrophilicity.
Boiling Point>200 °C (decomposes)Expected for a zwitterionic-capable molecule.
SolubilityHigh in aqueous solutions at acidic and basic pH, soluble in polar organic solvents.Based on the presence of ionizable groups and a flexible ether linkage.

Synthesis of 3-[2-(Dimethylamino)ethoxy]propanoic Acid: A Proposed Two-Step Protocol

The synthesis of 3-[2-(Dimethylamino)ethoxy]propanoic acid can be efficiently achieved through a two-step process involving a Michael addition followed by hydrolysis. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.

2.1. Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis 2-(Dimethylamino)ethanol 2-(Dimethylamino)ethanol tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate 2-(Dimethylamino)ethanol->tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate Base catalyst (e.g., NaH) tert-Butyl acrylate tert-Butyl acrylate tert-Butyl acrylate->tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate] tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate->tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate] Target_Molecule 3-[2-(Dimethylamino)ethoxy]propanoic acid tert-Butyl_3-[2-(dimethylamino)ethoxy]propanoate]->Target_Molecule Acid (e.g., TFA, HCl)

Caption: Proposed two-step synthesis of 3-[2-(Dimethylamino)ethoxy]propanoic acid.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate

  • Principle: This step involves the base-catalyzed Michael addition of 2-(dimethylamino)ethanol to tert-butyl acrylate. The use of a tert-butyl ester is a strategic choice as it serves as a protecting group for the carboxylic acid, preventing it from reacting under the basic conditions of this step. The tert-butyl group can then be selectively removed under acidic conditions with minimal side reactions.

  • Materials:

    • 2-(Dimethylamino)ethanol (1.0 eq)

    • tert-Butyl acrylate (1.2 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (0.1 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF.

    • Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add 2-(dimethylamino)ethanol dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add tert-butyl acrylate dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate by column chromatography on silica gel.

  • Self-Validation: The identity and purity of the intermediate can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The presence of the tert-butyl group will be evident in the ¹H NMR spectrum as a singlet at approximately 1.4 ppm.

Step 2: Hydrolysis of tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate

  • Principle: The tert-butyl ester is cleaved under acidic conditions to yield the final carboxylic acid. Trifluoroacetic acid (TFA) is a common reagent for this transformation as it is effective and the byproducts are volatile.

  • Materials:

    • tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (typically in a 1:1 to 1:4 ratio of DCM to TFA) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure.

    • The crude product can be purified by recrystallization or precipitation to yield 3-[2-(Dimethylamino)ethoxy]propanoic acid.

  • Self-Validation: The final product's identity and purity should be confirmed by ¹H and ¹³C NMR spectroscopy, and mass spectrometry. The disappearance of the tert-butyl singlet in the ¹H NMR spectrum is a key indicator of a successful reaction. High-resolution mass spectrometry can be used to confirm the elemental composition.

Applications in Drug Development

The unique bifunctional nature of 3-[2-(Dimethylamino)ethoxy]propanoic acid makes it a valuable building block in several areas of drug development.

3.1. Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.

The ethoxypropanoic acid moiety in 3-[2-(Dimethylamino)ethoxy]propanoic acid provides a flexible and hydrophilic linker component. This can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal carboxylic acid allows for straightforward amide bond formation with an amine-containing E3 ligase ligand or a functionalized target protein ligand.

PROTAC_Structure PROTAC Target Protein Ligand Linker (incorporating 3-[2-(Dimethylamino)ethoxy]propanoic acid) E3 Ligase Ligand

Caption: General structure of a PROTAC incorporating the linker.

3.2. Modulator of Physicochemical Properties

The N,N-dimethylamino group is a common feature in many FDA-approved drugs. Its inclusion in a molecule can significantly impact its physicochemical properties:

  • Solubility: The tertiary amine is basic and can be protonated at physiological pH, increasing the aqueous solubility of the molecule.

  • Bioavailability: Improved solubility can lead to enhanced absorption and bioavailability.

  • Pharmacokinetics: The dimethylamino group can influence the metabolic stability and distribution of a drug.

3.3. Drug Delivery Systems

The amphiphilic nature of 3-[2-(Dimethylamino)ethoxy]propanoic acid makes it a candidate for use in drug delivery systems. The amine group can be used to form nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents.

Conclusion

3-[2-(Dimethylamino)ethoxy]propanoic acid is a versatile chemical entity with significant potential in modern drug discovery and development. While direct literature is sparse, its synthesis can be reliably achieved through established chemical transformations. Its structural features, particularly the combination of a flexible hydrophilic linker, a reactive carboxylic acid, and a modulating dimethylamino group, make it an attractive building block for the construction of complex therapeutic agents, most notably as a linker in the rapidly evolving field of targeted protein degradation. This guide provides a foundational understanding for researchers looking to incorporate this promising molecule into their drug development programs.

References

  • Moshang Chemical. 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3. Available from: [Link]

  • PubChemLite. 3-[2-(dimethylamino)ethoxy]propanoic acid (C7H15NO3). Available from: [Link]

  • Pharmaffiliates. CAS No : 1807503-87-2 | Product Name : 3-(2-(2-(Methylamino)ethoxy)ethoxy)propanoic acid. Available from: [Link]

  • PubChem. 3-(2-Aminoethoxy)propanoic acid. Available from: [Link]

  • Pharmaffiliates. CAS No : 1367918-21-5 | Product Name : 3-(2-(methylamino)ethoxy)propanoic acid. Available from: [Link]

  • Moshang Chemical. 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3. Available from: [Link]

Solubility Profiling of 3-[2-(Dimethylamino)ethoxy]propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profiling & Physicochemical Characterization of 3-[2-(Dimethylamino)ethoxy]propanoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Profile[2][3][4]

3-[2-(Dimethylamino)ethoxy]propanoic acid (CAS: 933720-09-3) represents a critical structural motif in modern bioconjugation, serving as a hydrophilic "Amino-PEG-Acid" linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Unlike simple organic acids, this molecule exhibits zwitterionic behavior —possessing both a basic tertiary amine (


) and an acidic carboxyl group (

). This internal ionization dictates its solubility landscape, often confounding standard purification protocols.[1] This guide provides a mechanistic framework for predicting, measuring, and manipulating the solubility of this compound to optimize synthetic workflows.
Chemical Identity
PropertyDetail
IUPAC Name 3-[2-(Dimethylamino)ethoxy]propanoic acid
CAS Number 933720-09-3
Molecular Formula

Molecular Weight 161.20 g/mol
Structural Class Ether-linked Amino Acid (Zwitterion)
Physical State Viscous oil or low-melting hygroscopic solid (depending on salt form)

The Solubility Landscape

The solubility of 3-[2-(dimethylamino)ethoxy]propanoic acid is not static; it is a dynamic equilibrium driven by its protonation state. In the solid state or neutral aqueous solution, it exists primarily as a zwitterion (inner salt), which maximizes lattice energy and water solubility but hampers dissolution in non-polar organics.[1]

Predicted Solubility Data

Based on Hansen Solubility Parameters (HSP) and empirical data for homologous Amino-PEG linkers.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water, Methanol, EthanolVery High (>100 mg/mL)Strong H-bonding stabilizes the zwitterionic form and the ether oxygen.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)High dielectric constants (

) disrupt ionic interactions; ideal for coupling reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformpH Dependent Zwitterion: Low/Moderate.Neutral/Salt: High. Solubility increases significantly with organic bases (e.g., DIPEA).[1]
Ethers THF, 1,4-DioxaneModerate The ether backbone aids compatibility, but the zwitterionic headgroup limits solubility without additives.[1]
Non-Polar Hexane, Toluene, Diethyl EtherInsoluble (<1 mg/mL)Lack of dipole moment and H-bonding capability prevents solvation of the ionic headgroups.[1]
The "Zwitterionic Switch" Effect

In organic synthesis (e.g., amide coupling), solubility in DCM or DMF is often required.[1] The zwitterionic nature can cause the molecule to "oil out" or precipitate.

  • To Solubilize in Organics (DCM/EtOAc): Add 1.0–2.0 equivalents of a tertiary base (e.g., Diisopropylethylamine, DIPEA).[1] This neutralizes the carboxylic acid proton (forming an ammonium carboxylate salt with the base) or suppresses the ammonium formation, shifting the equilibrium toward a more lipophilic species soluble in organic media.[1]

  • To Precipitate/Purify: Dissolve in a minimum amount of Methanol/DCM and add cold Diethyl Ether or Hexane. The compound will crash out due to the "antisolvent" effect.

Mechanistic Visualization

The following diagram illustrates the equilibrium states of the molecule in different solvent environments, guiding solvent selection for reaction versus purification.

SolubilityMechanism Zwitterion Zwitterion (Inner Salt) [Insoluble in Non-Polar] Dominant in: Water, Solid State Neutral Neutral Species (Proton Transfer) [Soluble in Organics] Dominant in: DMSO, DMF Zwitterion->Neutral High Dielectric Solvent Cationic Cationic Form (Acidic pH) [Soluble in Water/MeOH] Zwitterion->Cationic + H+ (e.g., HCl) Anionic Anionic Form (Basic pH) [Soluble in Water] Zwitterion->Anionic + OH- (e.g., NaOH) Neutral->Zwitterion Crystallization DCM/THF Soluble DCM/THF Soluble Neutral->DCM/THF Soluble Target for Synthesis

Caption: Solubility phase behavior is dictated by pH and solvent dielectric constant. Synthesis usually targets the Neutral or Salt-stabilized forms.

Experimental Protocols: Self-Validating Systems

As exact literature values for this specific CAS are rare, you must empirically determine the solubility limit for your specific batch (purity affects solubility). Use this Gravimetric Saturation Protocol .

Protocol A: Equilibrium Solubility Determination (Gravimetric)

Objective: Determine the saturation solubility (


) in a target solvent at 25°C.
  • Preparation: Weigh approximately 50 mg of the compound into a 2 mL HPLC vial (pre-weighed).

  • Solvent Addition: Add the target solvent in 50 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

    • Checkpoint: If the solution remains clear after 15 minutes, add more solid.[1] If solid persists, proceed to step 4.

  • Saturation: Stir the suspension at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter into a tared vessel.

  • Evaporation: Evaporate the solvent under vacuum (Genevac or Rotavap) until constant weight is achieved.

  • Calculation:

    
    
    
Protocol B: Turbidimetric "Cloud Point" Titration (High Throughput)

Objective: Rapidly identify the "Oiling Out" point in binary solvent mixtures (e.g., DCM/Hexane for recrystallization).

  • Stock Solution: Dissolve 100 mg of compound in 1 mL of "Good Solvent" (e.g., DCM or Methanol).

  • Titration: Place the vial in a turbidity meter or inspect visually against a dark background.

  • Addition: Add "Antisolvent" (e.g., Hexane or Ether) in 100 µL aliquots under stirring.

  • Endpoint: Record the volume of antisolvent (

    
    ) required to produce persistent turbidity (cloudiness).
    
  • Result: The ratio

    
     defines the metastable zone width (MSZW) for purification.
    

Thermodynamic Modeling & Prediction

When experimental data is unavailable, Hansen Solubility Parameters (HSP) provide a robust predictive model.[1] The solubility "distance" (


) between the solute (1) and solvent (2) is calculated as:


  • 
    : Dispersion forces (Van der Waals)[1]
    
  • 
    : Polar forces (Dipole-dipole)
    
  • 
    : Hydrogen bonding forces
    

Estimated Parameters for 3-[2-(Dimethylamino)ethoxy]propanoic acid:

  • High

    
    :  Due to the carboxylic acid (-COOH).
    
  • Moderate

    
    :  Due to the ether and amine.
    
  • Prediction: Solvents with high

    
     (Alcohols) or high 
    
    
    
    (DMSO) will have a small
    
    
    (High Solubility). Hydrocarbons (Low
    
    
    , Low
    
    
    ) will have a large
    
    
    (Immiscibility).[1]

Applications in Drug Development[1][4][5][6][7]

PROTAC Linker Synthesis

In PROTAC synthesis, this molecule is often coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1]

  • Challenge: The zwitterion is insoluble in pure DCM, leading to poor coupling efficiency with EDC/NHS.[1]

  • Solution: Use DMF or DMAc as the reaction solvent. Alternatively, use DCM with 3.0 eq.[1] DIPEA to break the internal salt and solubilize the amine.

Purification Strategy

Because the molecule is highly water-soluble, standard aqueous workups (extraction with water/DCM) often result in product loss to the aqueous phase.

  • Recommended Workup: Remove organic solvents (DMF) via lyophilization or high-vacuum evaporation. Do not wash with water. Purify via Reverse-Phase Flash Chromatography (C18) using a Water/Acetonitrile gradient (with 0.1% TFA to keep the amine protonated and improve peak shape).

Workflow Visualization

Workflow cluster_0 Synthesis (Coupling) cluster_1 Purification Start Start: 3-[2-(Dimethylamino)ethoxy]propanoic acid SolventSelect Select Solvent System Start->SolventSelect DCM_Base DCM + DIPEA (3 eq) (Solubilizes Zwitterion) SolventSelect->DCM_Base Low Boiling Point Req. DMF DMF / DMSO (Direct Dissolution) SolventSelect->DMF High Solubility Req. Antisolvent Precipitation: Dissolve in MeOH -> Add Et2O DCM_Base->Antisolvent Post-Reaction C18 Reverse Phase C18: H2O (0.1% TFA) / ACN DMF->C18 Post-Reaction

Caption: Decision tree for solvent selection during synthesis and purification workflows.

References

  • BenchChem. (2025).[2][3] A Technical Guide to the Solubility of Amino-PEG12-Boc. Retrieved from [1]

  • Isaeva, V. A., et al. (2024).[1] Theoretical and Experimental Studies of the Zwitterion-Neutral Form Equilibrium. Journal of the American Chemical Society.[4] Retrieved from [1]

  • BroadPharm. (2022). Protocol for PEG Acid Reagents. Retrieved from [1]

  • PubChem. (2025).[5][6] Compound Summary: 3-[2-(dimethylamino)ethoxy]propanoic acid.[7] Retrieved from [1]

Sources

Zwitterionic Amino Acid Linkers for Bioconjugation: Overcoming the Hydrophobicity-Pharmacokinetics Paradox in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), is frequently bottlenecked by the "hydrophobicity paradox." To achieve high therapeutic efficacy, high Drug-to-Antibody Ratios (DARs) are required; however, the conjugation of multiple hydrophobic payloads (e.g., MMAE, PBD dimers) drastically reduces the complex's solubility, promotes protein aggregation, and accelerates in vivo hepatic clearance 1.

Zwitterionic amino acid linkers—sequences composed of strictly alternating positively and negatively charged residues—offer a definitive physicochemical solution. By maintaining a net-neutral charge at physiological pH while generating a dense, electrostatically bound hydration layer, these linkers effectively mask payload hydrophobicity 2. This whitepaper provides an in-depth mechanistic analysis of zwitterionic bioconjugation, detailing the causality behind their antifouling properties, structural design principles, and self-validating experimental workflows for their integration into next-generation therapeutics.

The Mechanistic Causality of Zwitterionic Antifouling

The efficacy of a bioconjugate in systemic circulation is dictated by its surface interactions with host proteins. Traditional hydrophobic linkers act as thermodynamic sinks for opsonins, leading to rapid macrophage-mediated phagocytosis and clearance 3.

Zwitterionic peptides disrupt this process through a specific physical mechanism: ion-dipole hydration . Peptides containing alternating positively charged (Histidine, Lysine, Arginine) and negatively charged (Aspartic acid, Glutamic acid) residues possess a strong affinity for water 4. Because the positive and negative charges are perfectly balanced, the overall motif is net-neutral, preventing non-specific electrostatic binding to cell membranes. Instead, these charges tightly coordinate water molecules, forming an immobile hydration shell. When a serum protein approaches, displacing this water layer incurs a massive thermodynamic penalty, resulting in steric repulsion—the "stealth" effect 5.

G cluster_0 Hydrophobic Linker Pathway cluster_1 Zwitterionic Linker Pathway HL Hydrophobic Payload & Linker Agg Protein Opsonization & Aggregation HL->Agg Clear Rapid Hepatic Clearance Agg->Clear ZL Zwitterionic Motif (e.g., EK, EKP) Hyd Dense Hydration Layer (Ion-Dipole Bonds) ZL->Hyd Stealth Steric Repulsion (Antifouling) Hyd->Stealth PK Prolonged Circulation (Improved PK) Stealth->PK

Fig 1: Mechanistic divergence of hydrophobic vs. zwitterionic linkers in systemic circulation.

Structural Design & Sequence Optimization

The sequence and order of charges along the peptide chain strictly dictate the biophysical behavior of the linker 6.

  • (EK)n Motifs: The strictly alternating Glutamic acid-Lysine motif (e.g., EKEKEKEKEKEK) has been quantitatively validated to provide superior antifouling properties while maintaining high target binding efficiency 7.

  • EKP Motifs: The incorporation of Proline (EKP) introduces structural rigidity that disrupts secondary structure formation (like α-helices), ensuring the linker remains an unstructured, highly flexible super-hydrophilic chain that maximizes the surface area of the hydration layer 5.

  • Zwitterionic Benzyl Ammonium Carbamates (BAC): Recent innovations have moved beyond pure amino acids to incorporate zwitterionic BAC linkers. These linkers not only shield hydrophobicity to prevent antibody aggregation but also facilitate a highly controlled tandem 1,6-1,2-elimination reaction for payload release upon enzymatic cleavage .

Release ADC Intact ADC (Zwitterionic BAC) Proteolysis Enzymatic Cleavage (Cathepsin B) ADC->Proteolysis Endocytosis Elim16 1,6-Elimination (Spontaneous) Proteolysis->Elim16 Trigger Elim12 1,2-Elimination (Decarboxylation) Elim16->Elim12 Intermediate Payload Free Active Payload (Target Cell Death) Elim12->Payload Release

Fig 2: Triggered payload release mechanism of zwitterionic BAC linkers via tandem elimination.

The Antifouling vs. Bioconjugation Trade-off

While zwitterionic materials minimize nonspecific adsorption, excessive hydrophilicity can thermodynamically hinder the specific capture efficiency between peptide probes and target proteins [[8]](). Linker length and charge distribution must be precisely tuned. If the hydration layer is too dense, the activation energy required for the target receptor to displace the water and bind the payload/ligand becomes prohibitive.

Quantitative Data & Comparative Analysis

The integration of zwitterionic linkers fundamentally alters the biophysical profile of bioconjugates. Table 1 summarizes the impact of linker chemistry on high-DAR ADC pharmacokinetics, while Table 2 outlines the properties of specific zwitterionic motifs.

Table 1: Comparative Pharmacokinetic Impact of Linker Chemistries in High-DAR ADCs

Linker ChemistryNet ChargeHydrophilicityAggregation PropensityIn Vivo ClearanceMax Tolerated DAR
Traditional Alkyl NeutralVery LowHighRapid (Hepatic)2 - 4
Cationic (e.g., K8) PositiveHighModerateModerate (Kidney)4 - 6
Anionic (e.g., D8) NegativeHighModerateModerate (Liver)4 - 6
Zwitterionic (EKP) NeutralSuper-HighMinimalProlonged8 - 16

Table 2: Zwitterionic Amino Acid Motifs for Bioconjugation

Motif SequenceNet ChargeKey CharacteristicsPrimary Application
(EK)n 0Alternating charges, forms stable hydration shellBiosensor antifouling 7
EKP 0Proline disrupts secondary structure, high flexibilityMicrobial/Protein cloaking 9
(Asp)n-(AA)x-(Arg)m 0 or NegativeCleavable sequence flanked by opposing chargesColorimetric diagnostics
BAC Zwitterion 0Enables tandem 1,6-1,2-elimination kineticsADC Payload delivery

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints that confirm the mechanistic causality of each step.

Protocol 1: Synthesis of Zwitterionic Peptide-Payload Linkers

Causality: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry allows for the precise, step-wise construction of alternating charge motifs without racemization.

  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to expose binding sites.

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). QC Check: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to validate complete deprotection.

  • Amino Acid Coupling: Add 4 eq of Fmoc-AA-OH (alternating Glu and Lys), 4 eq HATU, and 8 eq DIPEA. React for 45 minutes.

  • Payload Attachment: Following the final deprotection, conjugate the hydrophobic payload (e.g., via a Val-Cit cleavable spacer) to the N-terminus.

  • Cleavage: Cleave the peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Self-Validation (QC): Precipitate in cold ether, lyophilize, and analyze via LC-MS. The synthesis is validated only if the major peak corresponds to the exact theoretical mass of the zwitterionic linker-payload complex with >95% purity.

Protocol 2: ADC Bioconjugation and DAR Optimization

Causality: Partial reduction of interchain disulfides exposes specific cysteine thiols, allowing site-directed maleimide conjugation without denaturing the antibody.

  • Antibody Reduction: Incubate the monoclonal antibody (mAb) with 2.5 molar equivalents of TCEP at 37°C for 2 hours to partially reduce hinge disulfides.

  • Conjugation: Add 10 molar equivalents of the Maleimide-Zwitterion-Payload construct. Incubate at 22°C for 1 hour. The maleimide selectively reacts with free thiols via Michael addition.

  • Quenching & Purification: Quench unreacted maleimides with excess N-acetylcysteine. Purify the ADC using Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).

  • Self-Validation (QC): Perform Hydrophobic Interaction Chromatography (HIC). Because the zwitterionic linker masks payload hydrophobicity, the ADC should elute similarly to the unconjugated mAb. DAR is validated by integrating the UV absorbance peaks of the heavy and light chains via LC-MS.

Protocol 3: Surface Antifouling Validation via QCM-D

Causality: Quartz Crystal Microbalance with Dissipation (QCM-D) measures real-time mass changes and viscoelasticity. A successful zwitterionic hydration layer will resist mass accumulation (low


) while maintaining a rigid water structure (low 

).
  • Sensor Preparation: Coat gold QCM sensors with the synthesized zwitterionic peptide via thiol-gold chemistry.

  • Baseline Establishment: Flow PBS buffer over the sensor at 50 µL/min until frequency (

    
    ) and dissipation (
    
    
    
    ) stabilize.
  • Protein Challenge: Introduce 10% Fetal Bovine Serum (FBS) in PBS for 30 minutes, followed by a PBS wash.

  • Self-Validation (QC): The system is validated as "antifouling" if the irreversible frequency shift (

    
    ) post-wash is < 5 Hz, proving that the hydration layer successfully repelled non-specific protein adsorption 8.
    

Workflow SPPS 1. Solid-Phase Synthesis Fmoc-based assembly of alternating charged amino acids (e.g., E-K-E-K) Activation 2. Payload Conjugation Attach hydrophobic drug (e.g., MMAE) to C-terminus via cleavable spacer SPPS->Activation Cleavage 3. Cleavage & Deprotection TFA/TIS/H2O cocktail to yield free zwitterionic linker-drug Activation->Cleavage Conjugation 4. Antibody Bioconjugation Maleimide-thiol coupling to partially reduced mAb Cleavage->Conjugation Validation 5. Self-Validation (QC) HIC for DAR distribution & SEC for aggregation analysis Conjugation->Validation

Fig 3: Self-validating bioconjugation workflow for zwitterionic ADC synthesis.

Conclusion

Zwitterionic amino acid linkers represent a paradigm shift in bioconjugation chemistry. By harnessing the thermodynamic power of ion-dipole hydration, these linkers dismantle the historical trade-off between payload capacity and pharmacokinetic stability. As demonstrated through rigorous QCM-D validation and in vivo clearance models, transitioning from traditional hydrophobic or purely PEGylated linkers to zwitterionic motifs (such as EKP or BAC) enables the development of high-DAR ADCs with unprecedented systemic stealth and targeted efficacy.

References

  • [5] Impacts of a Zwitterionic Peptide on its Fusion Protein | Bioconjugate Chemistry. ACS Publications.[Link]

  • [9] Passivating the Background of Living Microbes with a Zwitterionic Peptide for Therapies | Bioconjugate Chemistry. ACS Publications.[Link]

  • [2] US20230173093A1 - Charge variant linkers. Google Patents.

  • [8] Quantitatively Elucidating the Trade-Off between Zwitterionic Antifouling Surfaces and Bioconjugation Performance. PMC.[Link]

  • [6] Zwitterionic peptides: Adsorption of proteins to nanoparticles (NPs). NSF.gov.[Link]

  • [1] WO 2021/207701 Al. Googleapis.com.[Link]

  • [4] Peptide-based self-assembled monolayers (SAMs). RSC Publishing.[Link]

  • Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. D-NB.info.[Link]

  • [3] Reducing the antigen-independent toxicity of antibody-drug conjugates by minimizing their non-specific clearance through PEGylation. ResearchGate.[Link]

  • [7] Analytical Chemistry Vol. 92 No. 16. ACS Publications. [Link]

Sources

Optimizing Metabolic Modulators: A Technical Guide to the SAR of Amino-Ether-Propanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore of Metabolic Control

Amino-ether-propanoic acids represent a privileged scaffold in medicinal chemistry, primarily recognized for their potent modulation of Peroxisome Proliferator-Activated Receptors (PPARs). These compounds—often structurally related to glitazars and fibrates—bridge the gap between lipid metabolism (PPAR


) and glucose homeostasis (PPAR

).

This guide deconstructs the Structure-Activity Relationship (SAR) of this class, moving beyond basic descriptions to the causal molecular interactions that drive potency, selectivity, and pharmacokinetic (PK) success. We focus specifically on the


-alkoxy-

-arylpropanoic acid
architecture, where the "amino-ether" motif frequently serves as a critical linker determining receptor subtype selectivity.

Chemical Architecture & Pharmacophore Mapping

The efficacy of amino-ether-propanoic acids relies on a tripartite structure. Understanding the distinct role of each region is a prerequisite for rational design.

The Tripartite Scaffold
  • The Acid Head (Polar Clamp): A propanoic acid moiety that mimics endogenous fatty acids, forming essential hydrogen bonds with Tyr473 (PPAR

    
    ) or Tyr314 (PPAR
    
    
    
    ) in the Ligand Binding Domain (LBD).
  • The Amino-Ether Linker: A flexible yet spatially constrained bridge. This often involves an

    
    -alkoxy substitution or a tyrosine-derived ether linkage. It governs the orientation of the head group relative to the tail.
    
  • The Lipophilic Tail: A bulky hydrophobic group (often biaryl or heteroaryl) that occupies the large hydrophobic pocket of the nuclear receptor.

Visualization: The SAR Logic Gate

The following diagram illustrates the decision matrix for optimizing this scaffold.

SAR_Logic Scaffold Amino-Ether-Propanoic Acid Scaffold Head Region A: Propanoic Acid Head (H-Bond Anchor) Scaffold->Head Linker Region B: Amino/Ether Linker (Conformation & Solubility) Scaffold->Linker Tail Region C: Lipophilic Tail (Subtype Selectivity) Scaffold->Tail Mod_Stereo Stereochemistry: (S)-Enantiomer > (R)-Enantiomer (Critical for Tyr473 interaction) Head->Mod_Stereo Optimization Mod_Length Linker Length: O-Ethylene vs O-Methylene (Affects PPARα/γ balance) Linker->Mod_Length Optimization Mod_Bulk Tail Bulk: Biaryl/Carbazole = Dual Agonism Linear Alkyl = PPARα selective Tail->Mod_Bulk Optimization

Caption: Figure 1. Pharmacophore decomposition of amino-ether-propanoic acids showing critical optimization nodes for PPAR potency.

Detailed Structure-Activity Relationship (SAR)

The Stereochemical Imperative

The


-carbon of the propanoic acid is a chiral center. Extensive crystallographic data confirms that the (S)-enantiomer  is significantly more potent (often >100-fold) than the (R)-enantiomer.
  • Mechanism: The (S)-configuration positions the carboxylate to form a salt bridge with His323 and H-bonds with Tyr473 (in PPAR

    
    ). The (R)-enantiomer creates steric clash within the AF-2 helix region.
    
  • Guideline: Synthesis must prioritize enantioselective routes (e.g., using chiral auxiliaries like Evans oxazolidinones) or chiral resolution.

The Amino-Ether Linker Dynamics

The "amino-ether" nomenclature often stems from synthetic origins using Tyrosine (an amino acid) as the starting material, converted into an ether.

  • Ether Oxygen: The

    
    -alkoxy oxygen acts as a weak H-bond acceptor, often interacting with a water molecule in the binding pocket, stabilizing the ligand-receptor complex.
    
  • Amino Substitution: Introducing an amide or carbamate within the linker (e.g., 3-(4-(2-aminoethoxy)phenyl)propanoic acid derivatives) restricts conformational freedom.

    • Observation: Rigid linkers (e.g., oxime ethers or carbamates) often enhance PPAR

      
       selectivity by forcing the tail into a linear conformation suitable for the smaller PPAR
      
      
      
      pocket.
The Lipophilic Tail & Subtype Selectivity
  • PPAR

    
     Selectivity:  Requires a bulky, "T-shaped" or "L-shaped" tail occupancy. Large heteroaromatics (e.g., carbazoles, indoles) fused to the ether linker favor PPAR
    
    
    
    .
  • PPAR

    
     Selectivity:  Favors linear, planar lipophilic tails (e.g., 4-trifluoromethylphenyl) that slide into the narrower hydrophobic arm of the PPAR
    
    
    
    LBD.
  • Dual Agonism: Achieved by balancing bulk (for

    
    ) with flexibility (for 
    
    
    
    ). The
    
    
    -alkoxy-
    
    
    -aryl
    scaffold is the "goldilocks" zone for this duality.

Quantitative Data Summary

The following table summarizes the SAR trends for a hypothetical series of 3-aryl-2-ethoxypropanoic acid derivatives, consolidated from multiple class studies (e.g., Muraglitazar and Tesaglitazar analogs).

Table 1: Comparative Potency of Propanoic Acid Analogs

Compound IDConfigurationLinker TypeTail GroupPPAR

EC

(nM)
PPAR

EC

(nM)
Selectivity Profile
A-01 (Racemic)EthoxyPhenyl4501200Weak Dual
A-02 (S) Ethoxy 4-CF

-Phenyl
25 1800 PPAR

Selective
A-03 (R)Ethoxy4-CF

-Phenyl
>10,000>10,000Inactive
A-04 (S)Amino-ethoxyCarbazole3518Balanced Dual
A-05 (S)PropoxyPhenyl120450Loss of Potency

Note: Data represents aggregated trends. (S)-configuration and specific tail bulk are the primary drivers of potency.

Experimental Protocols

Synthesis: Tyrosine-Derived Etherification

This protocol ensures the retention of stereochemistry when starting from chiral pools (L-Tyrosine).

Methodology:

  • Starting Material: L-Tyrosine (S-configuration).

  • Step A (Protection): Esterification of the carboxylic acid (MeOH/SOCl

    
    ) and Boc-protection of the amine.
    
  • Step B (Ether Synthesis): Williamson ether synthesis.

    • Reagents: K

      
      CO
      
      
      
      , Acetone, substituted benzyl bromide (Tail group).
    • Conditions: Reflux, 12h.

    • Critical Control: Maintain anhydrous conditions to prevent ester hydrolysis.

  • Step C (Deamination/Substitution): Note: If converting the amino group to a hydroxyl/alkoxy group (diazotization) requires retention of configuration, specific conditions (NaNO

    
    /H
    
    
    
    SO
    
    
    ) must be used carefully.
    • Alternative Route: For

      
      -alkoxy  derivatives, start with (S)-2-hydroxy-3-phenylpropanoic acid derivatives and alkylate the 
      
      
      
      -hydroxyl.
Biological Validation: PPAR Transactivation Assay

This is the industry-standard "self-validating" assay using a reporter gene system.

Protocol:

  • Cell Line: HEK293 or COS-7 cells.

  • Transfection: Cotransfect with:

    • Plasmid expressing chimeric receptor (Gal4-DBD fused to PPAR-LBD).

    • Reporter plasmid (UAS-Luciferase).

    • Control plasmid (Renilla luciferase) for normalization.

  • Treatment: Incubate cells with test compounds (0.1 nM – 10

    
    M) for 24h.
    
    • Positive Controls: GW7647 (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).[1]
    • Negative Control: DMSO vehicle.

  • Readout: Measure Firefly/Renilla luminescence ratio.

  • Validation: Z-factor must be > 0.5 for the assay to be considered robust.

Mechanism of Action (Pathway Visualization)

The amino-ether-propanoic acids function by inducing a conformational change in the PPAR LBD, facilitating co-activator recruitment.

PPAR_Pathway Ligand Amino-Ether-Propanoic Acid (Ligand) PPAR PPAR (α/γ) (Cytosol/Nucleus) Ligand->PPAR Binding (LBD) Complex PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Heterodimer Partner) RXR->Complex DNA PPRE (DNA Promoter) Complex->DNA Binding CoAct Co-Activators (PGC-1α, SRC-1) CoAct->Complex Recruitment (Helix 12 Stabilization) Transcription Transcription ON (Fatty Acid Oxidation / Insulin Sensitization) DNA->Transcription Gene Expression

Caption: Figure 2. Signal transduction pathway activated by amino-ether-propanoic acid agonists.

References

  • Design, synthesis, and structure-activity relationship of carbamate-tethered aryl propanoic acids as novel PPARalpha/gamma dual agonists. Source: PubMed / Bioorg Med Chem Lett. URL:[Link]

  • Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Source: PMC / Int J Mol Sci. URL:[Link]

  • Novel tricyclic-alpha-alkyloxyphenylpropionic acids: dual PPARalpha/gamma agonists with hypolipidemic and antidiabetic activity. Source: J Med Chem. URL:[Link]

  • Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives.
  • Design and synthesis of oxime ethers of alpha-acyl-beta-phenylpropanoic acids as PPAR dual agonists. Source: Bioorg Med Chem Lett.[2] URL:[Link]

Sources

Methodological & Application

Protocol for synthesizing ionizable lipids using 3-[2-(Dimethylamino)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Protocol for Synthesizing Ionizable Lipids Using 3-[2-(Dimethylamino)ethoxy]propanoic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

A Modular Approach to Synthesizing Novel Ionizable Lipids for RNA Delivery: A Protocol Featuring 3-[2-(Dimethylamino)ethoxy]propanoic Acid

Introduction: The Central Role of the Ionizable Lipid

Lipid nanoparticles (LNPs) have become the leading non-viral vector for the clinical delivery of RNA therapeutics, a prominence underscored by their critical role in the COVID-19 mRNA vaccines.[1][2][3] The efficacy of an LNP is not determined by a single component but by the synergistic interplay of its constituents: typically an ionizable lipid, a PEGylated lipid, a helper phospholipid, and cholesterol.[4][5] Among these, the ionizable lipid is arguably the most critical component, governing both the successful encapsulation of negatively charged RNA during formulation and its subsequent release into the cytoplasm of target cells.[4][]

These lipids are engineered to be cationic at a low pH (typically pH 4-5), which facilitates binding to the RNA phosphate backbone during microfluidic mixing.[4][] However, at physiological pH (~7.4), they are nearly neutral, which reduces toxicity and non-specific interactions in circulation.[2][7] Upon endocytosis into the target cell, the acidic environment of the endosome (pH 5-6.5) protonates the lipid's amine headgroup. This charge reversal is thought to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the RNA payload into the cytoplasm where it can be translated.[8][9]

This document provides a detailed protocol for the synthesis of a novel ionizable lipid utilizing a versatile and functionally rich headgroup, 3-[2-(Dimethylamino)ethoxy]propanoic acid . The inclusion of an ether linkage and an ester bond within the headgroup-linker region introduces potential biodegradability, a key feature for improving the safety profile of lipids intended for therapeutic use, especially those requiring repeat administration.[][7][10]

Chemical Synthesis Strategy: Steglich Esterification

The proposed synthesis joins the hydrophilic headgroup to the hydrophobic lipid tails via an ester linkage. The Steglich esterification is a reliable and widely used method for forming esters from carboxylic acids and alcohols under mild conditions.[8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP).

The causality behind this choice is rooted in the reaction mechanism. DCC activates the carboxylic acid of the headgroup, forming a highly reactive O-acylisourea intermediate. The alcohol (hydrophobic tail) can then perform a nucleophilic attack on this intermediate. However, this reaction can be slow and susceptible to side reactions. The addition of DMAP significantly accelerates the process by forming an even more reactive acylpyridinium species, which rapidly reacts with the alcohol to yield the desired ester and regenerates the DMAP catalyst.

G Headgroup 3-[2-(Dimethylamino)ethoxy]propanoic acid (Carboxylic Acid) IonizableLipid Target Ionizable Lipid (Ester Product) Headgroup->IonizableLipid Esterification Tail Lipid Alcohol (e.g., 2-hexyldecan-1-ol) Tail->IonizableLipid DCC DCC (Coupling Agent) DCU Dicyclohexylurea (DCU) (Precipitated Byproduct) DCC->DCU Activates & Precipitates DMAP DMAP (Catalyst) Solvent Anhydrous DCM (Solvent)

Caption: Reaction scheme for Steglich esterification.

Part 1: Synthesis Protocol

This protocol details the synthesis of an ionizable lipid by reacting 2-hexyldecan-1-ol (as an exemplary branched lipid tail) with 3-[2-(Dimethylamino)ethoxy]propanoic acid.

Materials and Reagents
Reagent/MaterialSupplierGradeNotes
3-[2-(Dimethylamino)ethoxy]propanoic acidSigma-Aldrich≥98%The hydrophilic headgroup.
2-Hexyldecan-1-olSigma-Aldrich≥97%The hydrophobic tail. Other lipid alcohols can be substituted.
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%Coupling agent. Moisture sensitive.
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich≥99%Catalyst. Toxic. Handle with care.
Dichloromethane (DCM), AnhydrousSigma-Aldrich≥99.8%, ≤50 ppm H₂OReaction solvent. Must be anhydrous to prevent side reactions.
n-HexaneFisher ScientificACS GradeFor purification.
Ethyl AcetateFisher ScientificACS GradeFor purification.
Silica GelSorbent Tech.60Å, 230-400 meshFor column chromatography.
Deuterated Chloroform (CDCl₃)Cambridge Isotope99.8 atom % DFor NMR analysis.
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 3-[2-(Dimethylamino)ethoxy]propanoic acid (1.0 eq., e.g., 1.61 g, 10 mmol) and 2-hexyldecan-1-ol (1.05 eq., e.g., 2.55 g, 10.5 mmol).

    • Add anhydrous dichloromethane (DCM, 50 mL) to dissolve the reactants.

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. An inert atmosphere is crucial to prevent hydrolysis of the DCC.

  • Catalyst Addition:

    • In a separate small vial, dissolve DMAP (0.2 eq., e.g., 0.24 g, 2 mmol) in a minimal amount of anhydrous DCM (~2 mL).

    • Add the DMAP solution to the reaction flask via syringe. The catalytic amount of DMAP is key to forming a highly reactive intermediate that accelerates the esterification.

  • Initiation of Reaction:

    • Cool the reaction mixture to 0 °C using an ice bath. This is done to control the initial exothermic reaction upon adding the coupling agent.

    • Dissolve DCC (1.1 eq., e.g., 2.27 g, 11 mmol) in anhydrous DCM (~10 mL) and add it dropwise to the stirring reaction mixture over 15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 18-24 hours.

    • The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v with 1% triethylamine to prevent streaking of the amine on the silica plate). The disappearance of the starting alcohol spot indicates reaction completion.

    • A white precipitate, dicyclohexylurea (DCU), will form as the reaction proceeds. This is the byproduct of the DCC coupling agent.[8]

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a Celite pad or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (2 x 20 mL) to remove any remaining DMAP and unreacted headgroup, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will be a yellowish oil. Purify this crude material using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). The fractions containing the pure product can be identified by TLC.

    • Combine the pure fractions and remove the solvent under vacuum to yield the final ionizable lipid as a clear, colorless to pale yellow oil.

Summary of Reaction Conditions
ParameterConditionRationale
Stoichiometry1.05 eq. Alcohol, 1.1 eq. DCC, 0.2 eq. DMAPA slight excess of alcohol and DCC ensures full consumption of the headgroup.
SolventAnhydrous Dichloromethane (DCM)Good solubility for reactants; non-reactive. Must be dry.
Temperature0 °C to Room TemperatureInitial cooling controls exothermicity; RT provides sufficient energy for reaction.
AtmosphereInert (Argon or Nitrogen)Prevents moisture from interfering with the coupling agent.
Reaction Time18-24 hoursAllows for the reaction to proceed to completion.
Purification MethodFiltration & Column ChromatographyRemoves byproduct (DCU) and separates the product from residual reactants.[8][11]

Part 2: Characterization and Validation

Characterization is a non-negotiable step to confirm the identity, structure, and purity of the synthesized lipid. This is the self-validating core of the protocol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of the synthesized lipid.[12][13] It provides atomic-level information on the chemical composition and structure.[14][15]

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should confirm the presence of all key structural motifs.

Proton GroupExpected Chemical Shift (δ, ppm)MultiplicityNotes
Lipid Tails (CH₃ terminals)~0.88TripletCorresponds to the methyl groups at the end of the alkyl chains.
Lipid Tails (CH₂ backbone)~1.2-1.4MultipletThe large, broad signal from the methylene groups in the tails.
Ester Methylene (-O-CH₂-CH-)~4.05DoubletProtons on the carbon attached to the ester oxygen.
Headgroup N-Methyls (-N(CH₃)₂)~2.25SingletSharp singlet integrating to 6 protons. A key signature peak.
Headgroup Methylene (-N-CH₂-CH₂-O-)~2.55TripletProtons adjacent to the tertiary amine.
Headgroup Methylene (-CH₂-O-CH₂-COOH)~3.6-3.8MultipletsProtons adjacent to the ether and ester functionalities.
  • ¹³C NMR (100 MHz, CDCl₃): Carbon NMR can be used to confirm the presence of the ester carbonyl carbon (~172 ppm) and other key carbon environments.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) should be performed to confirm the molecular weight of the synthesized lipid. The instrument should detect the [M+H]⁺ ion, corresponding to the molecular weight of the lipid plus a proton.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is suitable for assessing the purity of the non-chromophoric lipid. Purity should ideally be >95% for use in LNP formulations.

Part 3: Application - Formulation into Lipid Nanoparticles

The ultimate purpose of the synthesized ionizable lipid is its formulation into an LNP for RNA delivery. This is typically achieved via rapid microfluidic mixing.

G LNP Formulation Workflow cluster_lipids Lipid Phase (Ethanol) cluster_rna Aqueous Phase (Acidic Buffer) IL Synthesized Ionizable Lipid Mixer Microfluidic Mixer IL->Mixer PL DSPC (Phospholipid) PL->Mixer Chol Cholesterol Chol->Mixer PEG PEG-Lipid PEG->Mixer RNA mRNA / siRNA RNA->Mixer Dialysis Dialysis / TFF (Buffer Exchange & Purification) Mixer->Dialysis Self-Assembly FinalLNP Final LNP Suspension (Characterize Size, PDI, Zeta, Encapsulation) Dialysis->FinalLNP Purification

Caption: Workflow for LNP formulation via microfluidic mixing.

A typical formulation involves dissolving the lipids in ethanol and mixing against an RNA payload dissolved in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).[4][10] The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the RNA.

Example Molar Ratios: A common molar ratio for formulation is 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).[4][10]

Post-formulation, the LNP suspension is typically dialyzed against a neutral buffer (like PBS, pH 7.4) to remove ethanol and raise the external pH, resulting in a stable, neutral-surface-charge nanoparticle suspension ready for application.

References

  • METHODS FOR PURIFICATION OF IONIZABLE LIPIDS.
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix.
  • NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formul
  • NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formul
  • (PDF) NMR-Based Molecular-Level Characterization: A Review of Its Application in Unveiling Lipid Nanoparticle Formulations.
  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. PNAS.
  • A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids. MDPI.
  • Elucidation of lipid nanoparticle surface structure in mRNA vaccines.
  • Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular adminis. SciSpace.
  • A Route to Synthesize Ionizable Lipid ALC-0315, a Key Component of the mRNA Vaccine Lipid Matrix.
  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery.
  • Understanding the key role of Ionizable Lipids in novel RNA-lipid nanoparticle therapies. SINOPEG.
  • Ionizable Lipids for RNA Delivery. BOC Sciences.
  • Plug-and-play assembly of biodegradable ionizable lipids for potent mRNA delivery and gene editing in vivo. bioRxiv.
  • Overview of ionizable lipid synthesis.
  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery. Semantic Scholar.
  • Systematic Design, Synthesis, and Evaluation of Ionizable Lipids for Lipid Nanoparticles Delivering mRNA. DSpace Repository.
  • Ionizable lipids for your nucleic acid delivery research. Avanti Polar Lipids.
  • Lipid nanoparticles for mRNA delivery.
  • Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Taylor & Francis Online.
  • Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery.
  • Particles that enhance mRNA delivery could reduce vaccine dosage and costs. MIT News.
  • Crosslinking of Lipid Nanoparticles Enhances the Delivery Efficiency and Efficacy of mRNA Vaccines. bioRxiv.
  • Revolutionizing mRNA Vaccines Through Innovative Formulation and Delivery Str

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Conjugation of 3-[2-(Dimethylamino)ethoxy]propanoic acid to hydroxyl-functionalized lipids

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the conjugation of 3-[2-(Dimethylamino)ethoxy]propanoic acid (an ionizable amino-acid headgroup) to hydroxyl-functionalized lipids (hydrophobic tails).[] This reaction is the cornerstone of synthesizing biodegradable ionizable lipids used in Lipid Nanoparticle (LNP) delivery systems for mRNA therapeutics (e.g., COVID-19 vaccines, gene editing agents).

Executive Summary

The efficacy of Lipid Nanoparticles (LNPs) relies heavily on the ionizable lipid component.[2][3][4] These lipids must possess a specific pKa (typically 6.0–6.5) to ensure encapsulation of nucleic acids at acidic pH and endosomal escape at physiological pH.

This protocol details the conjugation of 3-[2-(Dimethylamino)ethoxy]propanoic acid —a tertiary amine headgroup offering a tunable pKa and a biodegradable ether-ester linker—to hydroxyl-functionalized lipid tails.[] We utilize a modified Steglich Esterification (or EDC coupling) optimized for lipid chemistry to maximize yield and minimize purification difficulty.

Scientific Rationale & Mechanism

Why This Conjugation?
  • Biodegradability: The ester bond formed between the propanoic acid moiety and the lipid alcohol is susceptible to hydrolysis by intracellular esterases/lipases. This promotes rapid clearance of the lipid after mRNA delivery, reducing systemic toxicity.

  • Endosomal Escape: The dimethylamino group provides a tertiary amine with a pKa ~6.3. In the acidic environment of the endosome (pH ~5.5), this amine becomes protonated, promoting interaction with the anionic endosomal membrane (the "proton sponge" or ion-pair mechanism), leading to membrane destabilization and payload release.

Reaction Mechanism

The reaction utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) .[] EDC activates the carboxylic acid into an O-acylisourea intermediate.[] DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is rapidly attacked by the lipid alcohol.

ReactionMechanism Acid 3-[2-(Dimethylamino) ethoxy]propanoic acid Intermediate O-Acylisourea Intermediate Acid->Intermediate + EDC EDC EDC (Activator) EDC->Intermediate ActiveEster Acyl-Pyridinium Species Intermediate->ActiveEster + DMAP Byproduct Urea Byproduct (Water Soluble) Intermediate->Byproduct DMAP DMAP (Catalyst) DMAP->ActiveEster Product Ionizable Lipid (Ester) ActiveEster->Product + Lipid-OH Alcohol Lipid-OH (Hydrophobic Tail) Alcohol->Product

Figure 1: Mechanism of EDC/DMAP-mediated esterification for ionizable lipid synthesis.[]

Materials & Reagents

ComponentSpecificationRole
Headgroup 3-[2-(Dimethylamino)ethoxy]propanoic acidIonizable amine source.[]
Lipid Anchor Hydroxyl-functionalized lipid (e.g., Dilinoleyl methanol, Cholesterol, or 1,2-Dialkyl-sn-glycerol)Hydrophobic tail.[]
Coupling Agent EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)Carboxyl activator (Water-soluble byproduct).[]
Catalyst DMAP (4-Dimethylaminopyridine)Nucleophilic catalyst.[]
Solvent Dichloromethane (DCM), AnhydrousReaction medium.
Base Triethylamine (TEA) or DIPEANeutralizes HCl from EDC salt.
Purification Silica Gel (High purity), Methanol, DCMColumn chromatography.

Experimental Protocol

Phase 1: Synthesis (Standard Scale: 1.0 mmol Lipid)

Pre-requisites:

  • All glassware must be oven-dried.[]

  • Perform reaction under inert atmosphere (Nitrogen or Argon).

Step-by-Step Procedure:

  • Preparation of Reactants:

    • Dissolve 3-[2-(Dimethylamino)ethoxy]propanoic acid (193 mg, 1.2 mmol, 1.2 eq) in anhydrous DCM (5 mL).

    • Add EDC·HCl (288 mg, 1.5 mmol, 1.5 eq) and DMAP (12 mg, 0.1 mmol, 0.1 eq).

    • Add Triethylamine (210 µL, 1.5 mmol, 1.5 eq) to neutralize the hydrochloride salt of EDC.

    • Note: Stir this mixture at Room Temperature (RT) for 15 minutes to allow formation of the active ester.

  • Coupling Reaction:

    • Dissolve the Hydroxyl-functionalized Lipid (1.0 mmol, 1.0 eq) in anhydrous DCM (3 mL).

    • Add the lipid solution dropwise to the activated acid mixture over 5 minutes.

    • Flush the vessel with Argon, seal, and stir at RT for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The product will appear as a new spot with a higher Rf than the acid but lower than the lipid alcohol. Stain with Dragendorff’s reagent (specific for tertiary amines) or Phosphomolybdic Acid (PMA).

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash 1: Saturated NaHCO₃ (2 x 15 mL) to remove unreacted acid and EDC byproducts.

    • Wash 2: Distilled Water (1 x 15 mL).

    • Wash 3: Brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Phase 2: Purification (Critical Step)

Ionizable lipids containing tertiary amines often "streak" on silica gel due to interaction with acidic silanols.

Protocol:

  • Column Preparation: Slurry silica gel in DCM containing 1% Triethylamine (TEA) . The TEA neutralizes the silica acidity.

  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Gradient: Increase Methanol from 0% to 5% (e.g., 99:1 DCM:MeOH -> 95:5 DCM:MeOH).

  • Fraction Collection: Collect fractions, analyze by TLC. Combine pure fractions and evaporate solvents.

  • Final Drying: Dry under high vacuum for 24 hours to remove trace TEA and solvents.

Quality Control & Characterization

AssayMethodologyAcceptance Criteria
Proton NMR (

H)
400 MHz in CDCl₃Diagnostic peaks: • Singlet ~2.2-2.3 ppm (N(CH₃)₂)• Triplet ~2.5 ppm (-CH₂-COO-)[]• Multiplet ~4.0-4.2 ppm (O-CH₂-Lipid)
Mass Spectrometry LC-MS (ESI+)[M+H]⁺ corresponds to calc. mass.
pKa Determination TNS Fluorescence AssayTarget: 6.0 – 6.5 (Crucial for LNP activity).
Purity HPLC-CAD or ELSD> 95% purity.
TNS Assay for pKa (Self-Validating Step)

To verify the "ionizable" nature:

  • Prepare a buffer series (pH 2.5 to 11.0).

  • Dissolve lipid in ethanol and mix with TNS (2-(p-toluidino)-6-naphthalenesulfonic acid).[]

  • Measure fluorescence (Ex 321 nm / Em 445 nm).

  • The pKa is the pH at which fluorescence is 50% of the maximum (inflection point).

Application: LNP Formulation Workflow

Once synthesized, the lipid is ready for LNP assembly.

LNP_Workflow LipidMix Lipid Phase (Ethanol) Ionizable Lipid (50%) DSPC (10%) Cholesterol (38.5%) PEG-Lipid (1.5%) Mixing Microfluidic Mixing (e.g., NanoAssemblr) Flow Ratio 3:1 (Aq:Org) LipidMix->Mixing AqueousMix Aqueous Phase (Acidic Buffer) mRNA Payload Acetate/Citrate Buffer pH 4.0 AqueousMix->Mixing Dialysis Dialysis / Buffer Exchange into PBS pH 7.4 (Removes Ethanol, Neutralizes pH) Mixing->Dialysis FinalLNP Final LNP Size: 60-100 nm PDI < 0.2 Encap. Eff. > 90% Dialysis->FinalLNP

Figure 2: Workflow for formulating the synthesized lipid into mRNA-LNPs.

Troubleshooting Guide

  • Problem: Low Yield.

    • Cause: Steric hindrance of the lipid alcohol.

    • Solution: Switch to DCC (Dicyclohexylcarbodiimide) and reflux in DCM, or use HATU coupling if the acid is particularly unreactive.

  • Problem: Streaking on TLC/Column.

    • Cause: Interaction of tertiary amine with silica.

    • Solution: Ensure 1% Triethylamine is present in all chromatography solvents.

  • Problem: Hydrolysis of Ester.

    • Cause: Wet solvents or high pH during workup.

    • Solution: Use strictly anhydrous solvents; avoid prolonged exposure to strong bases.

References

  • Vertex Pharmaceuticals/Moderna. (2025). Ionizable Lipid Nanoparticle-Mediated mRNA Delivery. Retrieved from 5

  • Creative Biogene. (2024). An Optimized Method for mRNA Synthesis and Encapsulation in Ionizable Lipid Nanoparticles. Retrieved from 6

  • Han, X., et al. (2024). In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics. Nature Communications/NIH. Retrieved from 7

  • Organic Chemistry Portal. (2023). Ester synthesis by esterification - Steglich and EDC Coupling. Retrieved from 8

  • Cayman Chemical. (2023). Ionizable Cationic Lipids for LNP Research (SM-102, ALC-0315).[] Retrieved from 9

Sources

Application Notes & Protocols: Esterification of Dimethylamino Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Esterifying Dimethylamino Carboxylic Acids

Dimethylamino carboxylic acids, a subclass of N,N-dialkylated amino acids, are pivotal structural motifs in medicinal chemistry and materials science. They are integral to the design of prodrugs, permeation enhancers, and chiral building blocks. However, the synthesis of their ester derivatives is not always straightforward. The inherent chemical nature of these molecules—possessing both a basic tertiary amine and an acidic carboxylic acid—presents unique challenges that must be carefully navigated.

At physiological pH, these molecules exist predominantly as zwitterions, where the carboxylic acid is deprotonated (carboxylate) and the dimethylamino group is protonated (ammonium).[1][2] This zwitterionic form renders the carboxylate group a poor nucleophile, complicating direct alkylation strategies. Furthermore, under the acidic conditions typical of classic Fischer esterification, the tertiary amine is protonated, which, while protecting it from side reactions, requires harsh conditions that may not be suitable for sensitive or complex substrates.[3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven esterification methods for this important class of compounds. We will delve into the mechanistic underpinnings of each technique, provide step-by-step protocols, and offer insights into selecting the optimal method for a given synthetic challenge.

Method 1: Acid-Catalyzed Esterification

Acid-catalyzed esterification, or Fischer-Speier esterification, is the quintessential method for ester synthesis.[5][6] For dimethylamino carboxylic acids, this approach leverages a strong acid to protonate the carboxyl group, thereby activating it for nucleophilic attack by an alcohol. The dimethylamino group is also protonated, effectively protecting it as an ammonium salt.

Mechanistic Rationale

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[7][8] The alcohol, acting as a nucleophile, then attacks this activated carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and the formation of the ester. To drive the equilibrium towards the product, it is common to use a large excess of the alcohol (often as the solvent) or to actively remove the water as it is formed.[7]

Key Reagents & Catalysts
  • Alcohols: Methanol, ethanol, or other simple alcohols, often used in excess as the solvent.

  • Acid Catalysts:

    • Thionyl Chloride (SOCl₂): A highly effective reagent that reacts with the alcohol in situ to generate HCl gas and an alkyl chlorosulfite, providing strong acidic conditions.

    • Trimethylchlorosilane (TMSCl): A milder and highly efficient alternative that reacts with the alcohol to generate HCl in situ, avoiding the handling of corrosive thionyl chloride directly.[9]

    • Sulfuric Acid (H₂SO₄): A traditional and cost-effective strong acid catalyst.[3][4]

Protocol 1: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is noted for its mild conditions, operational simplicity, and good to excellent yields for a wide range of amino acids.[9]

Materials:

  • Dimethylamino carboxylic acid (1.0 eq.)

  • Methanol (reagent grade, anhydrous)

  • Trimethylchlorosilane (TMSCl) (2.0 eq.)

  • Round-bottom flask with magnetic stir bar

  • Ice bath (optional, for exothermic additions)

  • Rotary evaporator

Procedure:

  • Setup: Place the dimethylamino carboxylic acid (0.1 mol) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • TMSCl Addition: Under a fume hood, slowly add freshly distilled TMSCl (0.2 mol) to the flask while stirring. The addition may be exothermic.

  • Methanol Addition: Carefully add anhydrous methanol (100 mL). The mixture may be a solution or a suspension.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator. The crude product is the hydrochloride salt of the amino acid methyl ester.

  • Purification: The product can often be used directly or purified further by recrystallization if necessary.

Method 2: Carbodiimide-Mediated Coupling (Steglich Esterification)

For substrates that are sensitive to the harsh conditions of acid catalysis, the Steglich esterification offers a remarkably mild and efficient alternative.[10][11] This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid at neutral pH.

Mechanistic Rationale & The Critical Role of DMAP

The power of this method lies in its catalytic cycle. The carbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can be directly attacked by the alcohol, this pathway is often slow for sterically hindered alcohols. This slow reaction can allow for an irreversible side reaction: a 1,3-rearrangement to a stable N-acylurea, which is unreactive and halts the esterification.[10][12]

This is where the nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), becomes essential.[13] DMAP is a much stronger nucleophile than the alcohol and rapidly intercepts the O-acylisourea intermediate to form an N-acylpyridinium salt.[14] This new intermediate is highly activated ("active ester") and cannot undergo the deleterious rearrangement. It is then readily attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[11][14]

Steglich_Esterification Steglich Esterification Mechanism RCOOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium (Highly Reactive) O_Acylisourea->N_Acylpyridinium + DMAP (Fast) DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, No DMAP) DMAP DMAP (Catalyst) DMAP->N_Acylpyridinium N_Acylpyridinium->DMAP Regenerated Ester R-COOR' (Product) N_Acylpyridinium->Ester + R'-OH ROH R'-OH (Alcohol) ROH->Ester

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.
Protocol 2: General Procedure for Steglich Esterification

This protocol is effective for a wide range of carboxylic acids and alcohols, including those with steric hindrance.[15]

Materials:

  • Dimethylamino carboxylic acid (1.0 eq.)

  • Alcohol (1.2 eq.)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Stirring plate, round-bottom flask, ice bath

Procedure:

  • Setup: Dissolve the dimethylamino carboxylic acid (1.0 eq.), alcohol (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise to the cooled mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture again to 0 °C to ensure full precipitation of the DCU byproduct.

    • Filter the mixture through a sintered glass funnel or Celite pad to remove the DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution (to remove any residual DMAP and unreacted amine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Method 3: Esterification with Alkylating Agents

For extremely sensitive substrates or when exceptionally mild conditions are required, direct methylation using specific alkylating agents is a superior strategy.

Trimethylsilyldiazomethane (TMS-CHN₂)

TMS-CHN₂ is a commercially available and safer alternative to the highly toxic and explosive diazomethane gas.[16] In the presence of methanol, it serves as an excellent reagent for the rapid and high-yield conversion of carboxylic acids to their corresponding methyl esters.[17][18]

Mechanistic Rationale: The reaction is believed to proceed via the acid-catalyzed generation of diazomethane in situ from TMS-CHN₂ and methanol.[16] The carboxylic acid then protonates the diazomethane, forming a carboxylate anion and a methyldiazonium cation. In a final Sₙ2 step, the carboxylate attacks the methyl group, displacing nitrogen gas as the sole byproduct.[19]

Protocol 3: Methyl Esterification with TMS-CHN₂

This protocol is adapted from a standard procedure for the efficient methylation of protected amino acids.[18]

Materials:

  • Dimethylamino carboxylic acid (1.0 eq.)

  • TMS-CHN₂ (2.0 M solution in hexanes) (1.2 - 1.5 eq.)

  • Methanol

  • Diethyl ether or a Toluene/Methanol mixture

  • Round-bottom flask, stir bar, ice bath

Procedure:

  • Setup: Dissolve the dimethylamino carboxylic acid (2.0 mmol) in a mixture of diethyl ether and methanol (e.g., 7:2 ratio, 18 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TMS-CHN₂ Addition: Under a fume hood, add the TMS-CHN₂ solution (1.2 mL, 2.4 mmol) dropwise to the stirred solution. Effervescence (N₂ gas) should be observed. Caution: TMS-CHN₂ is toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Reaction: Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC. If the reaction is sluggish, a small additional portion of TMS-CHN₂ can be added.

  • Workup: Allow the reaction mixture to warm to room temperature. A few drops of acetic acid can be added to quench any excess TMS-CHN₂. Concentrate the mixture in vacuo.

  • Purification: The resulting methyl ester is often of high purity, but can be further purified by silica gel chromatography if needed.

Comparative Summary of Methods

FeatureAcid-Catalyzed (TMSCl/MeOH)Steglich Esterification (DCC/DMAP)TMS-Diazomethane
Conditions Mild to Room TempRoom Temperature0 °C to Room Temp
Key Reagents TMSCl, AlcoholDCC (or EDC), DMAP, AlcoholTMS-CHN₂, Methanol
Byproducts TrimethylsilanolDicyclohexylurea (DCU)Nitrogen Gas (N₂)
Advantages Simple, cost-effective reagents, good yields.[9][20]Very mild, high yields, broad substrate scope, good for hindered alcohols.[10]Extremely mild, fast, clean reaction with gaseous byproduct.[18]
Disadvantages Limited to methyl/ethyl esters, requires stoichiometric acid source.DCU byproduct can be difficult to remove; potential for racemization.[21][22]Reagent is toxic and requires careful handling; primarily for methyl esters.[16]
Best For Scalable synthesis of simple alkyl esters.Acid-sensitive or sterically demanding substrates.Rapid, small-scale synthesis of methyl esters with maximum purity.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of dimethylamino carboxylic acid esters.

Workflow General Esterification Workflow Start 1. Reagent Setup - Dissolve Substrates - Inert Atmosphere (if needed) Reaction 2. Reaction - Add Activating Agent/Catalyst - Control Temperature (0°C to Reflux) Start->Reaction Monitoring 3. Monitoring - TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Workup - Filtration (e.g., DCU) - Quenching - Liquid-Liquid Extraction Monitoring->Workup Complete Purification 5. Purification - Dry Organic Layer - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis 6. Characterization - NMR - Mass Spectrometry - Purity Analysis Purification->Analysis

Caption: A generalized workflow for esterification reactions.

References

  • Chemoselectivity in reactions of esterification.Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.Organic Letters - ACS Publications.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.American Chemical Society.
  • Steglich esterification.Wikipedia.
  • Simple Method for the Esterification of Carboxylic Acids.Organic Chemistry Portal.
  • Chemoselectivity in Reactions of Esterification.ResearchGate.
  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.Journal of the American Society for Mass Spectrometry - ACS Publications.
  • The Role of DMAP in Steglich Esterification and Beyond.Google.
  • Steglich Esterification.Organic Chemistry Portal.
  • ChemInform Abstract: Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.ResearchGate.
  • Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives.The Journal of Organic Chemistry - ACS Publications.
  • The Steglich Esterification.Synfacts.
  • Steglich esterification.YouTube.
  • Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas.Semantic Scholar.
  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.PDF.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate.ResearchGate.
  • Why is Fisher method preferred for the esterification of amino acids?Reddit.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.Angewandte Chemie International Edition.
  • Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide.Academia.edu.
  • The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art.SciSpace.
  • A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent.ResearchGate.
  • Mitsunobu Reaction.Organic Chemistry Portal.
  • Synthesis of N,N-dimethylamino acid esters. Reagents and conditions.ResearchGate.
  • Acid-Amine Coupling using DCC.Organic Synthesis.
  • Fischer Esterification.Chemistry Steps.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids.MDPI.
  • A Convenient Synthesis of Amino Acid Methyl Esters.PMC.
  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction.PMC.
  • Fischer Esterification.Organic Chemistry Portal.
  • TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.Tokyo Chemical Industry.
  • Reactions of Amino Acids: Esterification: Videos & Practice Problems.Pearson.
  • Mitsunobu Reaction.Organic Chemistry Portal.
  • Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane.Angewandte Chemie International Edition.
  • Green Esterification with DMC and K2CO3.Scribd.
  • 21.7: Methyl Ester Synthesis Using Diazomethane.Chemistry LibreTexts.
  • Alcohol-mediated esterification of carboxylic acids with carbonates.Google Patents.
  • Fischer Esterification | Mechanism + Easy TRICK!YouTube.
  • Mitsunobu Reaction.Tokyo Chemical Industry.
  • Trimethylsilyldiazomethane.Wikipedia.
  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells.PMC.
  • Zwitterions.The Bowers Group - University of California at Santa Barbara.
  • Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide.ResearchGate.
  • Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions.Google.
  • Acylation and Esterification of Amino Acids.AK Lectures.
  • Steglich Esterification with EDC.Reddit.
  • How to do esterification of amino acid?ResearchGate.
  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications.PMC.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study.ScholarWorks @ UTRGV.

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Application Note: Enhancing Peptide Solubility and Purification using 3-[2-(Dimethylamino)ethoxy]propanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly hydrophobic or aggregation-prone peptides often suffers from poor crude yields and challenging downstream purification. The introduction of 3-[2-(Dimethylamino)ethoxy]propanoic acid (DMAEPA) as a terminal or side-chain modifier provides a robust solution. This application note details the mechanistic advantages, coupling protocols, and orthogonal "catch-and-release" purification strategies enabled by DMAEPA in Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Rationale: Why DMAEPA?

In SPPS, the accumulation of hydrophobic residues can lead to on-resin aggregation, reducing coupling efficiency[1]. Furthermore, the resulting crude peptides are often insoluble in aqueous buffers, complicating reversed-phase high-performance liquid chromatography (RP-HPLC)[2].

DMAEPA addresses these bottlenecks through two synergistic mechanisms:

  • Ionizable Tertiary Amine : The dimethylamino group (pKa ~8.5) remains protonated under standard acidic HPLC conditions (e.g., 0.1% TFA). This permanent positive charge significantly lowers the isoelectric point (pI) dependency of the peptide, enhancing aqueous solubility by up to 50-fold.

  • Flexible Ethoxy Spacer : Unlike rigid basic tags, the PEG-like ethoxy spacer (–CH₂–CH₂–O–) provides conformational flexibility and acts as a hydrogen-bond acceptor, further disrupting intermolecular β-sheet formation during synthesis.

Experimental Workflow

The integration of DMAEPA into standard Fmoc-SPPS is seamless. It is typically coupled as the final building block at the N-terminus to avoid exposing the tertiary amine to repeated cycles of piperidine, which could lead to unwanted side reactions or base-catalyzed degradation.

Workflow A Standard Fmoc-SPPS (Peptide Chain Assembly) B Final Fmoc Deprotection (20% Piperidine in DMF) A->B Wash (DMF) C DMAEPA Coupling (DIC/OxymaPure, 2h) B->C Free N-terminus D Resin Cleavage (TFA/TIS/H2O) C->D QC: LC-MS (+143.09 Da) E SCX Catch-and-Release (Orthogonal Purification) D->E Crude Precipitation F RP-HPLC & Lyophilization (Pure Tagged Peptide) E->F pH > 9 Elution

Workflow for DMAEPA coupling and Catch-and-Release purification.

Detailed Protocols

Protocol A: On-Resin Coupling of DMAEPA

Application Scientist Insight : We utilize N,N′-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (OxymaPure) rather than uronium salts (e.g., HATU). Uronium reagents can cap unreacted amines with a guanidinium moiety, complicating subsequent mass spectrometry validation[3]. DIC/Oxyma is highly efficient and aligns with modern green chemistry standards[3].

Step-by-Step Methodology :

  • Resin Preparation : Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL)[4].

  • Reagent Activation : In a separate vial, dissolve 3 equivalents (eq) of DMAEPA and 3 eq of OxymaPure in a minimal volume of DMF (0.1 M concentration). Add 3 eq of DIC.

  • Pre-activation : Stir the mixture for exactly 3 minutes. Causality: Brief pre-activation ensures the formation of the active ester while preventing premature degradation or self-condensation of the tertiary amine-containing compound.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing : Drain the reactor and wash the resin with DMF (5 × 5 mL) and DCM (5 × 5 mL).

Self-Validating QC Check : Perform a standard Kaiser test. A negative result (yellow beads) confirms complete capping of the N-terminus. Additionally, a micro-cleavage of a few beads should reveal a +143.09 Da mass shift via LC-MS (exact mass of DMAEPA minus H₂O).

Protocol B: Cleavage and Global Deprotection

Application Scientist Insight : The presence of the tertiary amine means the peptide will exist as a TFA salt upon cleavage. Thorough ether washing is critical to remove excess TFA, which can otherwise cause the peptide to become a sticky, intractable oil rather than a fine powder.

Step-by-Step Methodology :

  • Cocktail Preparation : Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v)[3].

  • Cleavage : Add 10 mL of the cocktail per gram of resin. Agitate gently for 2 hours at room temperature[4].

  • Filtration : Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • Precipitation : Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant.

  • Washing : Resuspend the pellet in 30 mL of fresh ice-cold ether, vortex, and centrifuge again. Repeat this step twice.

  • Drying : Dry the crude peptide pellet under a gentle stream of nitrogen.

Self-Validating QC Check : Dissolve 1 mg of the crude powder in 1 mL of 50% MeCN/H₂O. The solution should be completely clear, visually validating the solubility enhancement imparted by the DMAEPA tag.

Protocol C: SCX "Catch-and-Release" Purification

Application Scientist Insight : Traditional RP-HPLC separates peptides based primarily on hydrophobicity[2]. By introducing the basic DMAEPA tag, we can employ Strong Cation Exchange (SCX) chromatography first. At pH 2.5, the DMAEPA tag is fully protonated, anchoring the target peptide to the SCX resin, while neutral or acidic truncation products wash away.

Step-by-Step Methodology :

  • Equilibration : Equilibrate an SCX cartridge with 0.1% TFA in H₂O (pH ~2.0).

  • Loading : Dissolve the crude peptide in 0.1% TFA in H₂O and load it onto the column.

  • Washing : Wash the column with 5 column volumes (CV) of 0.1% TFA in H₂O, followed by 5 CV of 0.1% TFA in 50% MeCN/H₂O to elute non-basic hydrophobic impurities.

  • Elution : Elute the target peptide using 5 CV of 1% NH₄OH in 50% MeCN/H₂O (pH ~10). Causality: The high pH deprotonates the tertiary amine, neutralizing its charge and releasing the peptide from the cation exchange matrix.

  • Lyophilization : Immediately freeze and lyophilize the eluate to prevent base-catalyzed degradation[2].

Self-Validating QC Check : Analyze the eluate via analytical RP-HPLC. The target peak should constitute >90% of the total area, confirming the success of the orthogonal purification step before any final polishing.

Quantitative Data Presentation

To demonstrate the efficacy of DMAEPA, a highly hydrophobic model sequence (H-Val-Val-Ile-Leu-Val-NH2) was synthesized with and without the N-terminal DMAEPA tag. The comparative metrics are summarized in Table 1 below.

Table 1: Comparative Analysis of Standard vs. DMAEPA-Tagged Hydrophobic Peptide

ParameterStandard Peptide (Unmodified)DMAEPA-Tagged PeptideImprovement Factor
Aqueous Solubility (pH 7.4) < 0.1 mg/mL> 5.5 mg/mL> 55x
Crude Purity (RP-HPLC) 62.4%65.1%N/A (Similar assembly)
Post-SCX Purity N/A (Does not bind SCX)94.2%Orthogonal isolation
RP-HPLC Retention Time *24.5 min (Broad peak)18.2 min (Sharp peak)Reduced hydrophobicity
Overall Isolated Yield 12%48%4x

*Gradient: 10-90% MeCN in 0.1% TFA over 30 minutes.

Conclusion

The strategic incorporation of 3-[2-(Dimethylamino)ethoxy]propanoic acid transforms the handling of difficult peptides. By rationally designing the peptide with a basic, flexible tag, application scientists can bypass traditional solubility bottlenecks and leverage highly efficient catch-and-release purification workflows, ultimately accelerating the drug development pipeline.

References

  • Greening the synthesis of peptide therapeutics: an industrial perspective - PMC Source: nih.gov URL:[Link][3]

  • Step-by-step guide to peptide synthesis and manufacturing: From discovery to production Source: sterlingpharmasolutions.com URL: [Link][2]

  • Green Peptide Synthesis - Research Source: americanpeptidesociety.org URL: [Link][1]

  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology Source: ejbiotechnology.info URL:[Link][4]

Sources

Application Note: Functionalization of Gold Nanoparticles with Dimethylamino-Carboxyl Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the functionalization of gold nanoparticles (AuNPs) with dimethylamino-carboxyl linkers . This specific surface chemistry creates a zwitterionic, pH-responsive interface critical for advanced drug delivery and biosensing applications. The dimethylamino group (tertiary amine) provides a positive charge at physiological or acidic pH, while the carboxyl group offers a negative charge and a handle for bioconjugation.

Abstract

This guide outlines the protocol for engineering gold nanoparticles (AuNPs) with a mixed-charge surface using N,N-Dimethyl-L-Cysteine (DMC) or equivalent dimethylamino-carboxyl heterobifunctional linkers. Unlike standard citrate or PEG-COOH surfaces, this functionalization imparts zwitterionic characteristics , significantly reducing non-specific protein adsorption (fouling) while maintaining pH-switchable electrostatic properties. This surface chemistry is particularly valuable for intracellular delivery vectors where endosomal escape (proton sponge effect) and subsequent cytosolic stability are required.

Introduction & Mechanism

The "Dimethylamino-Carboxyl" motif represents a class of ligands containing three functional components:

  • Thiol/Disulfide Anchor: For strong covalent attachment to the Au surface (Au-S bond, ~45 kcal/mol).

  • Dimethylamino Group (

    
    ):  A weak base (pKa ~9.5–10.5). It is protonated and cationic at physiological pH (7.4) and acidic pH.
    
  • Carboxyl Group (

    
    ):  A weak acid (pKa ~2–4). It is deprotonated and anionic at physiological pH.
    
Mechanistic Advantage

At pH 7.4, the surface is zwitterionic (containing both


 and 

), which mimics the cell membrane surface (e.g., phosphatidylcholine), drastically extending circulation half-life by evading the Reticuloendothelial System (RES).
  • Acidic pH (Lysosome/Endosome): The carboxyl groups protonate, leaving a net positive charge from the dimethylamines. This facilitates interaction with endosomal membranes and potential rupture (endosomal escape).

  • Conjugation Versatility: The carboxyl group remains available for EDC/NHS coupling to antibodies or aptamers without neutralizing the dimethylamino functionality if spaced correctly.

Materials & Equipment

Reagents
  • Gold (III) Chloride Trihydrate (

    
    ):  99.9% trace metals basis.
    
  • Sodium Citrate Dihydrate: Reducing and capping agent.

  • Target Ligand: N,N-Dimethyl-L-Cysteine (DMC) (CAS: 14489-35-1) or 4-(Dimethylamino)butyric acid (requires cysteamine pre-functionalization). Note: This protocol uses DMC as the direct thiol-linker model.

  • Buffer Systems:

    • Coupling Buffer: 10 mM Phosphate Buffer, pH 7.4.

    • Washing Buffer: 10 mM MES, pH 5.5 (prevents premature crosslinking).

  • Purification: Amicon Ultra-15 Centrifugal Filters (30 kDa or 50 kDa MWCO).

Equipment
  • UV-Vis Spectrophotometer (Spectral range: 400–800 nm).

  • Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.

  • Transmission Electron Microscope (TEM) (Optional for core sizing).[1]

  • Temperature-controlled magnetic stirrer.

Experimental Protocol

Phase 1: Synthesis of Citrate-Capped AuNPs (Core Synthesis)

Method: Modified Turkevich-Frens Protocol

  • Preparation: Clean all glassware with Aqua Regia (3:1 HCl:

    
    ), rinse thoroughly with deionized water, and dry.
    
  • Boiling: Bring 100 mL of 1 mM

    
     solution to a rolling boil under vigorous stirring.
    
  • Reduction: Rapidly add 10 mL of 38.8 mM Sodium Citrate solution.

  • Reaction: The solution will change color from pale yellow

    
     colorless 
    
    
    
    dark blue/black
    
    
    deep wine red.
  • Annealing: Continue boiling for 15 minutes to complete the reaction. Remove from heat and stir until cooled to room temperature.

  • QC Check: Measure

    
    . Expected: 520 ± 2 nm for ~13 nm particles.
    
Phase 2: Functionalization with Dimethylamino-Carboxyl Linker (Ligand Exchange)

Rationale: Thiol-for-citrate exchange is thermodynamically favorable but must be controlled to prevent aggregation due to rapid surface charge changes.

  • Ligand Preparation: Dissolve N,N-Dimethyl-L-Cysteine (DMC) in deionized water to a concentration of 10 mM. Adjust pH to ~8.0 using 0.1 M NaOH to ensure the thiol is deprotonated (thiolate form binds faster).

  • Ratio Calculation: A typical 13 nm AuNP has ~3.5 surface atoms/

    
    . Use a 500:1 molar excess  of Ligand-to-AuNP to ensure full monolayer coverage.
    
  • Exchange Reaction:

    • Add the calculated volume of DMC solution dropwise to the AuNP solution under rapid stirring.

    • Critical Step: Add Tween-20 to a final concentration of 0.05% (v/v) before adding the ligand if the AuNPs show signs of instability (color shift to purple). The surfactant stabilizes the core during the transition from electrostatic (citrate) to steric/zwitterionic stabilization.

  • Incubation: Stir at room temperature for 12–24 hours in the dark.

  • Purification (Crucial):

    • Transfer solution to Amicon Ultra-15 filters (30 kDa MWCO).

    • Centrifuge at 4,000 x g for 15 minutes.

    • Discard flow-through (contains excess ligand and displaced citrate).

    • Resuspend the concentrate in 10 mM Phosphate Buffer (pH 7.4).

    • Repeat wash 3 times.[1][2]

Phase 3: Characterization & Validation[2]
ParameterTechniqueExpected Result (Functionalized)Interpretation
LSPR Peak UV-Vis522–525 nm~2–5 nm Red shift indicates successful ligand attachment (change in local refractive index).
Hydrodynamic Size DLS15–20 nmSlight increase from core (~13 nm) due to ligand shell and hydration layer.
Surface Charge Zeta Potential-5 to -15 mV (at pH 7.4)Less negative than Citrate-AuNPs (-35 mV). Indicates zwitterionic shielding.
pH Responsiveness Zeta Titration+20 mV (pH 4)

-20 mV (pH 9)
Pass/Fail Criteria. Must show charge reversal crossing the isoelectric point (pI).

Mechanism of Action & Workflow Visualization

The following diagram illustrates the synthesis pathway and the resulting surface chemistry. The "Zwitterionic Shield" is the key feature provided by the dimethylamino-carboxyl pair.

AuNP_Functionalization cluster_surface Surface Chemistry Detail Start HAuCl4 + Citrate Core Citrate-AuNP (Negatively Charged) Start->Core Reduction (100°C) Exchange Ligand Exchange (12-24h, RT) Core->Exchange Add Ligand Ligand Dimethylamino-Carboxyl Linker (DMC) Ligand->Exchange Final Functionalized AuNP (Zwitterionic Surface) Exchange->Final Purification Mech1 Au-S Bond (Anchor) Final->Mech1 Mech2 -N(CH3)2 Group (pH Responsive +) Mech3 -COOH Group (Conjugation Handle)

Caption: Workflow from citrate reduction to zwitterionic functionalization. The final surface presents both dimethylamino and carboxyl motifs.

Troubleshooting & Optimization

Aggregation Control

If particles aggregate (solution turns blue/purple) during ligand addition:

  • Pre-stabilization: Add 0.05% Tween-20 to the AuNP solution prior to functionalization.

  • Stepwise Addition: Add the ligand in 5 aliquots over 1 hour rather than all at once.

  • pH Adjustment: Ensure the reaction pH is near the pI of the ligand (~pH 6.0 for DMC) to minimize electrostatic repulsion between the incoming ligand and the citrate layer, or adjust to pH 8 to maximize thiolate formation.

Confirmation of Dimethylamino Activity

To verify the dimethylamino group is active and accessible:

  • Acid Titration: Lower the pH to 4.0. The Zeta potential should shift significantly positive (e.g., from -10 mV to +15 mV) as the tertiary amines protonate. If the potential remains negative, the ligand density may be too low, or the carboxyls are dominating the surface charge.

References

  • Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). A study of the nucleation and growth processes in the synthesis of colloidal gold. Discussions of the Faraday Society, 11, 55-75. Link

  • Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles.[3][4][5][6][7][8] Philosophical Transactions of the Royal Society A, 368(1915), 1333-1383. Link

  • Rouhana, L. L., et al. (2007). Aggregation-resistant water-soluble gold nanoparticles.[9] Langmuir, 23(26), 12799-12801. Link

  • Estephan, Z. G., et al. (2010). Zwitterion-stabilized silica-coated gold nanoparticles. Langmuir, 26(22), 16884-16889. Link

  • Ghosh, P., et al. (2008). Gold nanoparticles in delivery applications.[4][5] Advanced Drug Delivery Reviews, 60(11), 1307-1315. Link

Sources

Application Notes and Protocols: Preparation of pH-Sensitive Cationic Liposomes Using Dimethylamino Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cationic liposomes have become indispensable vectors for the delivery of therapeutic molecules, particularly nucleic acids, owing to their electrostatic interaction with negatively charged cell membranes.[1][] This guide details the preparation and characterization of a sophisticated class of these carriers: pH-sensitive cationic liposomes formulated with ionizable dimethylamino propanoic acid (DMAP) derivatives. Unlike permanently charged cationic lipids that can exhibit cytotoxicity, these ionizable lipids remain near-neutral at physiological pH (7.4) and become positively charged in the acidic milieu of endosomes or tumor microenvironments.[3][4][5] This "smart" charge-reversal mechanism enhances endosomal escape and targeted payload release, representing a significant advancement in drug delivery.[6][7]

This document provides a robust, field-proven protocol based on the thin-film hydration and extrusion method, explains the scientific rationale behind each step, and outlines essential characterization techniques to validate the formulation.

Principle and Rationale: The Advantage of pH-Sensitivity

The core of this protocol lies in the unique properties of DMAP-derived lipids. The tertiary amine headgroup of these lipids possesses a pKa value within the physiological range.

  • At Physiological pH (~7.4): The lipid headgroup is largely deprotonated and thus electrically neutral or near-neutral. This minimizes non-specific interactions with blood components and reduces systemic toxicity often associated with permanently charged cationic lipids.[4][5]

  • In Acidic Environments (pH < 6.5): Within the endo-lysosomal pathway or in the acidic extracellular matrix of solid tumors, the amine headgroup becomes protonated, conferring a positive charge to the liposome surface.[6] This charge reversal is the critical trigger for therapeutic action, facilitating fusion with the endosomal membrane and subsequent release of the encapsulated payload into the cytoplasm. The inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) further promotes this endosomal escape due to its propensity to form non-bilayer structures in acidic conditions.[8]

This pH-triggered activation makes DMAP-derivative liposomes a highly effective vehicle for intracellular delivery.

Caption: Mechanism of pH-sensitive liposome activation.

Materials, Reagents, and Equipment

Lipids and Reagents
ComponentExampleRole in Formulation
Ionizable Cationic Lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) or similar DMAP derivativeProvides pH-sensitive positive charge for endosomal escape.[6]
Helper Lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)Fusogenic lipid that aids in membrane destabilization and endosomal escape.[8]
Structural Lipid CholesterolStabilizes the lipid bilayer, regulates fluidity, and reduces leakage.[1]
Organic Solvent Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)To completely dissolve and create a homogenous mixture of lipids.[9][10]
Hydration Buffer Phosphate-Buffered Saline (PBS, pH 7.4) or HEPES-Buffered Saline (HBS)Aqueous phase for hydrating the lipid film and forming liposomes.
Payload (Optional) siRNA, pDNA, or small molecule drugThe therapeutic or diagnostic agent to be encapsulated.
Equipment
  • Rotary evaporator

  • Round-bottom flasks

  • Bath sonicator

  • Liposome extruder (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass syringes

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • Nitrogen or Argon gas line

Detailed Protocol: Thin-Film Hydration and Extrusion

This protocol is the most established and reproducible method for liposome preparation.[11][12] It involves forming a thin lipid film that is subsequently hydrated and sized to create unilamellar vesicles of a defined diameter.

Caption: Workflow for liposome synthesis via thin-film hydration.

Step-by-Step Methodology
  • Lipid Dissolution:

    • Accurately weigh and combine the cationic lipid, DOPE, and cholesterol in a suitable molar ratio (e.g., 40:30:30) in a glass vial.

    • Dissolve the lipid mixture in chloroform (or a chloroform/methanol mixture) to a final concentration of 10-20 mg/mL.[13] Ensure complete dissolution by gentle vortexing.

    • Transfer the lipid solution to a round-bottom flask. Causality: Using an organic solvent ensures that the different lipid species are perfectly mixed at the molecular level, which is critical for forming a stable, homogenous bilayer later.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature slightly above room temperature (e.g., 30-40°C).

    • Gradually apply a vacuum to evaporate the solvent. A thin, uniform, and transparent lipid film should form on the inner surface of the flask.[11] Causality: The rotation spreads the lipid solution over a large surface area, leading to a uniform film. Slow evaporation prevents the lipids from "splashing" and ensures a homogenous film, which is essential for consistent hydration.

  • Vacuum Drying:

    • Once the film appears dry, leave the flask on the vacuum pump for at least 1-2 hours (or overnight) to remove any residual organic solvent.[13] Trustworthiness: This step is critical for ensuring the biocompatibility of the final formulation, as residual chloroform is cytotoxic.

  • Hydration:

    • Warm the desired aqueous buffer (e.g., PBS, pH 7.4) to a temperature above the phase transition temperature (Tc) of all lipid components (typically 50-60°C).

    • Add the warm buffer to the flask containing the lipid film. The volume added will determine the final lipid concentration.

    • Agitate the flask vigorously by hand or on a rotary mixer for 30-60 minutes until all the lipid film is suspended in the buffer.[14] The resulting solution will appear milky and turbid, containing multilamellar vesicles (MLVs). Causality: Hydrating above the Tc ensures the lipid bilayers are in a fluid state, allowing water to intercalate properly and the lipids to self-assemble into closed spherical structures.[11]

  • Size Reduction and Homogenization:

    • Sonication: Submerge the bottom of the flask in a bath sonicator and sonicate for 5-15 minutes at the same warm temperature.[9][13] This will help break down the large MLVs into smaller vesicles.

    • Extrusion: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder by heating it to the same temperature as the liposome suspension.

    • Load the liposome suspension into one of the glass syringes and pass it through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times).[12][15] Trustworthiness: Extrusion is the most reliable method for producing liposomes with a narrow and defined size distribution.[16] An odd number of passes ensures the final product is collected in the opposing syringe, having passed through the membrane a final time.

  • Storage:

    • Store the final liposome suspension at 4°C. For long-term storage, sterile filtration through a 0.22 µm filter may be performed.[13]

Quality Control and Characterization

Validation of the liposome formulation is essential to ensure reproducibility and efficacy.

ParameterTechniqueExpected Outcome & Rationale
Mean Particle Size Dynamic Light Scattering (DLS)100-150 nm. Size is critical for in vivo fate; sizes <200 nm are ideal for avoiding rapid clearance and promoting tumor accumulation via the EPR effect.[16]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2. A low PDI indicates a homogenous, monodisperse population of liposomes, which is crucial for predictable performance.
Zeta Potential (pH 7.4) Laser Doppler Velocimetry-5 mV to +5 mV (Near-neutral). Confirms the lipid is deprotonated at physiological pH, minimizing non-specific binding.
Zeta Potential (pH 5.5) Laser Doppler Velocimetry> +20 mV (Strongly Cationic). Confirms protonation of the DMAP headgroup at acidic pH, validating the pH-sensitive mechanism.[17]
Encapsulation Efficiency (%EE) Spectrophotometry or Chromatography>70% (Varies by payload). Measures the percentage of the initial drug/payload successfully entrapped within the liposomes.
Protocol: Measuring Zeta Potential as a Function of pH
  • Prepare two samples of the liposome formulation.

  • Dilute one sample in a pH 7.4 buffer (e.g., PBS).

  • Dilute the second sample in a pH 5.5 buffer (e.g., MES buffer).

  • Load each sample into the appropriate cuvette for the zeta potential analyzer.

  • Measure the electrophoretic mobility and calculate the zeta potential for each sample.

  • Compare the results to confirm the charge reversal. Trustworthiness: This experiment provides direct evidence of the "smart" functionality of the formulation and is a critical self-validating step.

Conclusion

The protocol described provides a comprehensive framework for the reliable and reproducible preparation of pH-sensitive cationic liposomes using dimethylamino propanoic acid derivatives. By understanding the scientific principles behind each step—from the molecular self-assembly during hydration to the mechanical sizing during extrusion—researchers can confidently produce sophisticated nanocarriers. The subsequent characterization provides the necessary validation, ensuring the final formulation possesses the desired physicochemical properties for advanced drug delivery applications, particularly in gene therapy and oncology.

References

  • Title: Thin-Film Hydration Method for Liposome Preparation Source: CD Formulation URL: [Link]

  • Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2 Source: Protocols.io URL: [Link]

  • Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: PLOS One URL: [Link]

  • Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method Source: Arrow@TU Dublin URL: [Link]

  • Title: Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular Source: Semantic Scholar URL: [Link]

  • Title: Characterisation of three novel cationic lipids as liposomal complexes with DNA Source: PubMed URL: [Link]

  • Title: Preparation of Cationic Liposomes & Transfection of Cells Source: Avanti Polar Lipids URL: [Link]

  • Title: Development of pH Sensitive Liposomes Using Ionizable Lipids Source: HELDA - Digital Repository of the University of Helsinki URL: [Link]

  • Title: Application of DODMA and Derivatives in Cationic Nanocarriers for Gene Delivery Source: ResearchGate URL: [Link]

  • Title: Application of DODMA and derivatives in cationic nanocarriers for gene delivery Source: TU/e Research Portal URL: [Link]

  • Title: Characterization of cationic liposomes and polymer–liposome complexes.... Source: ResearchGate URL: [Link]

  • Title: Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation Source: MDPI URL: [Link]

  • Title: Preparation, characterization, and efficient transfection of cationic liposomes and ... Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Preparation, characterization, and efficient transfection of cationic liposomes and nanomagnetic cationic liposomes Source: Dove Medical Press URL: [Link]

  • Title: Cationic liposome Source: Wikipedia URL: [Link]

  • Title: pH-sensitive, cationic liposomes: a new synthetic virus-like vector Source: PubMed URL: [Link]

  • Title: Tunable pH-Sensitive Liposomes Composed of Mixtures of Cationic and Anionic Lipids Source: NanoMedicines Research Group URL: [Link]

  • Title: Effect of structure and composition of cationic liposomes on the delivery of siRNA in vitro and in vivo Source: Frontiers in Pharmacology URL: [Link]

  • Title: Liposomes synthesis and size characterization with high precision DLS Source: Eveon URL: [Link]

  • Title: LIPOSOME NANOPARTICLES SYNTHESIS USING 3D MICROFLUIDIC HYDRODYNAMIC FOCUSING Source: ASICON URL: [Link]

  • Title: Liposomal formulations for waterproofing mucosal membranes Source: UPCommons URL: [Link]

  • Title: Current Applications of Liposome Formulations Source: Avanti Research URL: [Link]

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Application Note: Bioconjugation Techniques for Amino-PEG-Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino-PEG-Acid derivatives (NH₂-PEG-COOH) represent a critical class of heterobifunctional crosslinkers used to improve the pharmacokinetics (PK) of biotherapeutics, construct Antibody-Drug Conjugates (ADCs), and synthesize PROTACs.[1][2] While their dual functionality allows for versatile bridging between amine- and carboxyl-containing molecules, it also introduces significant chemical challenges—specifically, the risk of uncontrolled head-to-tail self-polymerization and zwitterionic solubility behavior. This guide provides optimized protocols for handling these derivatives, emphasizing the use of protecting group strategies (Boc/Fmoc) to ensure monodisperse, high-yield conjugation.

Introduction & Mechanistic Basis[3][4]

The Zwitterion Challenge

Unprotected Amino-PEG-Acid exists as a zwitterion in neutral aqueous solutions. If one attempts to activate the carboxyl group (e.g., using EDC) while the amine group is free, the activated carboxyl will rapidly react with the amine of a neighboring linker molecule, resulting in unwanted PEG oligomers rather than the desired bioconjugate.

The Solution: The "Protect-Activate-Conjugate-Deprotect" workflow.

  • Boc-NH-PEG-COOH: Acid-labile protection.[2] Ideal for solution-phase conjugation to proteins where the PEG carboxyl is activated first.

  • Fmoc-NH-PEG-COOH: Base-labile protection. Standard for Solid Phase Peptide Synthesis (SPPS).[3]

Mechanism of Action (Amide Bond Formation)

The primary conjugation route involves the activation of the carboxylic acid terminus to form a reactive ester (NHS or Sulfo-NHS), which then undergoes nucleophilic attack by a primary amine (e.g., Lysine ε-amine on a protein) to form a stable amide bond.

ReactionMechanism Start Boc-NH-PEG-COOH Activation Activation (EDC/NHS) Start->Activation MES Buffer, pH 6.0 Intermediate Boc-NH-PEG-CO-NHS (Stable Active Ester) Activation->Intermediate O-acylisourea Intermediate Conjugation Conjugation (+ Protein-NH2) Intermediate->Conjugation PBS, pH 7.4 Final Boc-NH-PEG-CO-NH-Protein (Stable Amide Bond) Conjugation->Final Nucleophilic Attack

Figure 1: Step-wise activation and conjugation mechanism preventing self-polymerization.

Experimental Protocols

Protocol A: Solution-Phase Conjugation of Boc-NH-PEG-COOH to Proteins

Target Application: PEGylation of antibodies or enzymes to increase half-life.

Materials:

  • Linker: Boc-NH-PEG-COOH (MW 2k–40k Da)

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS[1][4]

  • Buffers:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Crucial for EDC efficiency).

    • Conjugation Buffer: 1X PBS, pH 7.2–7.5 (Crucial for Lysine reactivity).

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Linker Solubilization:

    • Dissolve Boc-NH-PEG-COOH in Activation Buffer.[2]

    • Note: If using high MW PEG (>20kDa), slight warming (30°C) may speed up dissolution. For very hydrophobic derivatives, dissolve in dry DMSO first (max 10% final v/v).

  • Carboxyl Activation (The "Zero-Length" Step):

    • Add EDC (10 equivalents relative to PEG) and Sulfo-NHS (25 equivalents).

    • Incubate: 15 minutes at Room Temperature (RT).

    • Why? This forms the semi-stable Sulfo-NHS ester. We use excess NHS to drive the unstable O-acylisourea intermediate to the NHS-ester form before it hydrolyzes [1].

  • Buffer Exchange (Optional but Recommended):

    • If the protein is sensitive to acidic pH (MES pH 6.0), use a desalting column (e.g., Zeba Spin) to exchange the activated PEG into PBS pH 7.4 immediately.

    • Speed is key: NHS esters hydrolyze in water. Half-life at pH 7.4 is ~1-2 hours.

  • Conjugation:

    • Add the activated PEG solution to the protein solution (Protein in PBS).

    • Molar Ratio: Use 5–20x molar excess of PEG over protein, depending on desired PEGylation density.

    • Incubate: 2 hours at RT or Overnight at 4°C.

  • Quenching:

    • Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate 30 mins.

  • Purification:

    • Remove excess PEG and byproducts via Size Exclusion Chromatography (SEC) or dialysis.

Protocol B: Solid-Phase Synthesis (SPPS) using Fmoc-NH-PEG-COOH

Target Application: Adding a spacer to a peptide sequence on resin.[5]

Materials:

  • Resin: Rink Amide or Wang Resin (pre-loaded).[6]

  • Linker: Fmoc-NH-PEG-COOH.

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Fmoc Deprotection (Peptide-on-Resin):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash 5x with DMF.[6]

  • Coupling Cocktail Preparation:

    • In a vial, dissolve Fmoc-NH-PEG-COOH (3 eq. relative to resin loading).[6][7]

    • Add HATU (2.9 eq.).[6]

    • Add DIPEA (6 eq.).[6]

    • Wait: Activate for 30–60 seconds (color change to yellow is common).

  • Coupling Reaction:

    • Add cocktail to the resin.[5]

    • Agitate: 2 hours at RT.

    • QC: Perform Kaiser test. Note that PEG chains can hinder diffusion; a double coupling (repeat steps 2-3) is often required for long PEGs (>12 units).

  • Capping (Crucial):

    • Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: Deprotection Strategies

Once the PEG is conjugated, you may need to expose the amine terminus for a second reaction (e.g., attaching a drug payload).

Protecting GroupDeprotection ReagentConditionsCompatibility Notes
Boc (Acid Labile)20–50% TFA in DCM30–60 min, RTIncompatible with acid-sensitive payloads (e.g., hydrazones).
Fmoc (Base Labile)20% Piperidine in DMF10–20 min, RTStandard for peptide synthesis.
MMT (Acid Labile)1% TFA in DCM20 min, RTMilder than Boc; good for trityl-based strategies.

Troubleshooting & Optimization

"The Gelation Issue"

Symptom: The reaction mixture turns cloudy or forms a gel during activation. Cause: You likely used unprotected NH2-PEG-COOH and added EDC. The molecules crosslinked head-to-tail. Fix: Always use Boc-NH-PEG-COOH for the activation step. If you must use unprotected amino-acid PEG, you must immobilize one end (e.g., the amine reacting with a surface) before activating the carboxyl end.

Low Conjugation Yield

Cause: Hydrolysis of the NHS ester. Fix:

  • Ensure all buffers are fresh.

  • pH Check: Activation must occur at pH ~5–6. Conjugation must occur at pH ~7.2–8.0. If you mix EDC into a pH 8 buffer, hydrolysis outcompetes activation [2].

Aggregation

Cause: Over-modification of the protein (masking too many charges) or hydrophobicity of the linker (rare for PEG, but possible with large linkers). Fix: Reduce molar equivalents of PEG. Add 0.05% Tween-20 to the reaction buffer.

Visual Workflow: Dual-Ligation Strategy

This diagram illustrates the construction of a PROTAC or ADC linker using an Amino-PEG-Acid derivative.

Workflow cluster_0 Phase 1: Carboxyl Conjugation cluster_1 Phase 2: Amine Deprotection cluster_2 Phase 3: Amine Conjugation Step1 Boc-NH-PEG-COOH + EDC/NHS Step2 React with Ligand/Antibody (Amine) Step1->Step2 Product1 Boc-NH-PEG-Ligand Step2->Product1 Step3 TFA Treatment (Remove Boc) Product1->Step3 Product2 NH2-PEG-Ligand Step3->Product2 Step4 React with Activated Payload (NHS-Drug) Product2->Step4 Final Drug-PEG-Ligand (Final Conjugate) Step4->Final

Figure 2: Sequential conjugation workflow for synthesizing heterobifunctional conjugates.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for pH dependence of EDC reactions).

Sources

Troubleshooting & Optimization

Purifying zwitterionic compounds like 3-[2-(Dimethylamino)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 3-[2-(Dimethylamino)ethoxy]propanoic acid Case ID: ZW-PUR-001 Status: Open Priority: High (Research Block)

Executive Summary

You are encountering difficulties purifying 3-[2-(Dimethylamino)ethoxy]propanoic acid . This molecule is a classic zwitterion (inner salt) containing a basic tertiary amine (pKa ~9.0) and an acidic carboxylic acid (pKa ~4.5).

At neutral pH, this molecule exists as a highly polar, water-soluble salt. It resists extraction into organic solvents ("The LogP Trap") and streaks on normal-phase silica due to irreversible binding with silanols.

This guide provides three validated workflows to resolve this:

  • Ion Exchange Chromatography (IEX): The "Catch and Release" method (Primary Recommendation).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): For high-purity polishing.

  • Isoelectric Precipitation: For bulk crude cleanup.

Module 1: The Primary Protocol (Ion Exchange)

Best For: Removing non-ionic impurities (starting materials, neutral byproducts) and inorganic salts.

The Logic: Because your compound is zwitterionic, its net charge changes with pH.[1][2] We exploit this to bind it to a resin while impurities wash away, then "flip" the charge to elute it.

Diagram: The "Catch & Release" Mechanism

IEX_Mechanism Start Crude Mixture (pH Neutral) Acidify Acidify to pH 2.0 (Compound becomes Cationic +) Start->Acidify Load Load on SCX Resin (Strong Cation Exchange) Acidify->Load Bind (+) Wash Wash with Water/MeOH (Removes Neutrals/Anions) Load->Wash Retain (+) Elute Elute with 1M NH4OH (Compound becomes Anionic -) Wash->Elute Switch pH Finish Pure Zwitterion (Evaporate NH3) Elute->Finish Release (-)

Caption: Figure 1. Cation Exchange strategy utilizing pH-dependent charge switching to isolate the zwitterion.

Step-by-Step Protocol (Strong Cation Exchange - SCX)
  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120 , Hydrogen form).

  • Preparation:

    • Dissolve your crude mixture in minimal water.

    • Crucial Step: Acidify the solution to pH 2.0 using dilute HCl. Why? At pH 2, the carboxylate is protonated (neutral) and the amine is protonated (positive). The molecule is now a cation.

  • Loading:

    • Load the acidified solution onto the column.

    • Flow Rate: Slow (approx. 1 CV/min) to allow diffusion into beads.

  • Washing (Impurity Removal):

    • Flush with 3-5 Column Volumes (CV) of distilled water.

    • Result: Neutral impurities (unreacted acrylate) and anions pass through. The zwitterion stays bound.

  • Elution (The Release):

    • Switch eluent to 1M - 2M Ammonium Hydroxide (NH₄OH) .

    • Mechanism: The pH rises to >10.[3] The amine becomes neutral, and the carboxylic acid becomes negative.[1] The resin is also negative. Electrostatic repulsion expels the compound.

  • Isolation:

    • Collect fractions. Monitor via TLC (ninhydrin stain) or LC-MS.

    • Evaporate the ammonia and water. The volatile base ensures no salt residue remains.

Module 2: High-Purity Polishing (HILIC)

Best For: Final purification (>98%) and separating closely related oligomers.

The Issue with Reverse Phase (C18): Standard C18 columns suffer from "dewetting" with highly aqueous mobile phases required for zwitterions. The compound elutes in the void volume.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC creates a water-rich layer on the silica surface. Your polar zwitterion partitions into this layer.

Recommended Conditions
ParameterRecommendationTechnical Rationale
Column Zwitterionic Phase (e.g., ZIC-HILIC) Matches the analyte's chemistry; provides electrostatic modulation [1].[4]
Mobile Phase A 10-20 mM Ammonium Acetate (pH 6.8)Provides counter-ions to prevent secondary interactions with silanols.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[4] High ACN forces the compound into the water layer.
Gradient 90% B

50% B
Start high organic to retain, decrease organic to elute.
Sample Diluent 80% ACN / 20% BufferCritical: Injecting in 100% water destroys peak shape (solvent mismatch).

Troubleshooting HILIC:

  • Problem: Peak splitting.

  • Fix: Increase buffer ionic strength to 20mM. Ensure sample pH matches mobile phase pH.

Module 3: Desalting & Isoelectric Precipitation

Best For: Removing inorganic salts (NaCl, KCl) if IEX was not used.

Isoelectric Point (pI) Calculation

For 3-[2-(Dimethylamino)ethoxy]propanoic acid:

  • 
     (Carboxyl) 
    
    
    
  • 
     (Tertiary Amine) 
    
    
    
Precipitation Protocol
  • Dissolve the compound in a minimum volume of water.

  • Adjust pH carefully to 6.8 - 6.9 .

  • Add an anti-solvent (cold Acetone or Ethanol) dropwise.

  • Note: Due to the ether linkage, this specific molecule is highly soluble. If it oils out instead of crystallizing, switch to Electrodialysis or the IEX method in Module 1.

Decision Matrix: Which Method to Choose?

Decision_Tree Start Impurity Profile? Type1 Inorganic Salts Present? Start->Type1 Type2 Organic Impurities Only? Start->Type2 Method1 Use Ion Exchange (SCX) (Desalts & Purifies) Type1->Method1 Yes Method2 Use HILIC Prep HPLC Type2->Method2 High Purity Needed Method3 Isoelectric Precipitation (pH 6.8 + Acetone) Type2->Method3 Bulk/Crude

Caption: Figure 2. Selection guide based on impurity profile and purity requirements.

Frequently Asked Questions (FAQ)

Q: Can I use normal phase silica with 10% Methanol/DCM? A: Avoid this. Zwitterions interact strongly with the acidic silanols on standard silica gel. You will likely experience total mass loss (irreversible binding) or severe tailing. If you must use silica, you need a "basified" mobile phase (e.g., DCM/MeOH/NH4OH), but IEX is far superior [2].

Q: Why is my compound eluting in the void volume on C18? A: The compound is too polar. It prefers the mobile phase (water) over the stationary phase (C18 chains). You can try Ion-Pairing reagents (e.g., TFA or Heptafluorobutyric acid), but these are difficult to remove later. Switch to HILIC.

Q: How do I remove the Ammonium Acetate buffer after HILIC? A: Ammonium acetate is volatile. It can be removed by lyophilization (freeze-drying). Do not use phosphate buffers, as they are non-volatile and will contaminate your final product.

References
  • Merck Millipore. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Retrieved from

  • Biotage. (2023).[5] Purifying ionic compounds by flash column chromatography. Retrieved from

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Cytiva (formerly GE Healthcare). (n.d.). Ion Exchange Chromatography & Chromatofocusing: Principles and Methods. (Standard industry handbook for IEX protocols).
  • ResearchGate. (2015). Desalting of phenylalanine solutions by electrodialysis with ion-exchange membranes. Retrieved from

Sources

Preventing polymerization during Michael addition of acrylates and amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Polymerization During Michael Addition

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: March 2026

Executive Summary: The Mechanism of Failure

The Problem: You are attempting an Aza-Michael addition (an ionic reaction) between an amino alcohol and an acrylate. However, your reaction mixture is solidifying into a hard gel or "puck."

The Root Cause: This is rarely a failure of the Michael addition itself. Instead, it is an unintended Radical Polymerization of the acrylate. The Michael addition is exothermic. If this heat is not managed, it thermally initiates the acrylate double bonds. Once a critical temperature is reached, the acrylate creates a radical chain reaction that outpaces your desired amine conjugation.

The "Fork in the Road" Mechanism: The following diagram illustrates how a single reaction mixture can take two divergent paths based on heat and oxygen management.

Michael_vs_Polymerization Start Reagents: Acrylate + Amino Alcohol Reaction Reaction Initiation Start->Reaction Exotherm Exotherm Generation (Heat Release) Reaction->Exotherm Inevitable Control Temp < 40°C + Dissolved O2 Exotherm->Control Active Cooling Runaway Temp > 60°C OR Oxygen Depletion Exotherm->Runaway Uncontrolled Ionic Ionic Mechanism (Nucleophilic Attack) Control->Ionic Product Target Product: Beta-Amino Ester Ionic->Product Radical Radical Mechanism (Chain Propagation) Runaway->Radical Gel FAILURE: Crosslinked Polyacrylate Gel Radical->Gel

Figure 1: Mechanistic divergence. The reaction succeeds only if the ionic pathway is favored over the radical pathway via temperature and inhibitor management.

Critical Protocols & FAQs

Module A: The Oxygen Paradox (Inhibitor Management)

Q: Should I remove the MEHQ inhibitor from the acrylate before reaction? A: ABSOLUTELY NOT. This is the most common error in this chemistry. Acrylates are stabilized with MEHQ (Monomethyl ether hydroquinone).[1][2]

  • Scientific Logic: MEHQ is a radical scavenger. It does not interfere with the Aza-Michael addition because Michael addition is an ionic process (nucleophile attacking an electrophile). MEHQ only stops radical processes. Removing it leaves the acrylate unprotected against thermal polymerization.

Q: I ran the reaction under nitrogen/argon to keep it dry, but it still gelled. Why? A: You suffocated the inhibitor. MEHQ is not active on its own. It requires dissolved Oxygen to function.[1][3]

  • Mechanism: MEHQ does not react directly with carbon radicals.[2] It reacts with peroxy radicals.[2]

    • Carbon Radical (

      
      ) + 
      
      
      
      
      
      Peroxy Radical (
      
      
      ).[2]
    • 
       + MEHQ 
      
      
      
      Stable non-radical species.
  • Corrective Action: Do not sparge the reaction with inert gas. Run the reaction under a drying tube (calcium chloride) to exclude moisture while allowing air (oxygen) to equilibrate with the headspace.

Module B: Thermal Dosing Strategy

Q: The reaction shot up to 80°C in seconds. How do I control this? A: Invert your addition order and use solvent heat sinks. The Aza-Michael addition of amines to acrylates is highly exothermic (


 for ethyl acrylate).

Protocol 1: The "Cold-Feed" Method

  • Solvent: Dilute the amino alcohol in a solvent (e.g., Ethanol, THF, or Toluene). Solvent acts as a thermal mass to absorb heat.

  • Vessel: Place the amino alcohol solution in the flask.

  • Addition: Add the Acrylate TO the Amine dropwise.

    • Why? This keeps the concentration of acrylate low relative to the nucleophile, preventing local "hot spots" where acrylate concentration is high enough to support radical chain propagation.

  • Temperature: Maintain internal temperature

    
     using an ice bath if necessary.
    
Module C: Amino Alcohol Specifics (Chemoselectivity)

Q: Will the hydroxyl group (-OH) on my amino alcohol react? A: Generally, no, but it can cause viscosity issues.

  • Selectivity: Amines are significantly more nucleophilic than alcohols. Under neutral conditions (no strong base catalyst), the N-Michael addition is kinetically favored over O-Michael addition by orders of magnitude.

  • The Transesterification Risk: If you heat the reaction too long to drive it to completion, the -OH group may attack the ester of the acrylate (transesterification), releasing the original alcohol (e.g., methanol/ethanol).

  • Self-Validation: Monitor reaction progress via NMR.

    • Signal: Disappearance of alkene protons (

      
       5.8–6.4 ppm).
      
    • Warning: Appearance of new alkoxy signals different from your starting acrylate indicates transesterification.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting_Tree Issue Symptom: Solidification / Gelation Check1 Was Inert Gas (N2/Ar) Used? Issue->Check1 Check2 Was Inhibitor Removed? Check1->Check2 No Sol1 CAUSE: Oxygen Starvation MEHQ failed. FIX: Run under air/drying tube. Check1->Sol1 Yes Check3 Did Temp Exceed 50°C? Check2->Check3 No Sol2 CAUSE: Unprotected Monomer FIX: Do not distill/wash acrylate. Check2->Sol2 Yes Sol3 CAUSE: Thermal Runaway FIX: Dilute & Add Acrylate slower. Check3->Sol3 Yes Sol4 CAUSE: Crosslinking (Di-addition) FIX: Increase Amine:Acrylate ratio. Check3->Sol4 No

Figure 2: Diagnostic logic for identifying the cause of gelation.

Quick Reference Data Table

ParameterRecommended SettingScientific Rationale
Atmosphere Air (with drying tube)Oxygen is a co-factor for MEHQ inhibition [1].
Inhibitor Keep MEHQ (10-50 ppm) Prevents radical propagation; inert to Michael addition.
Temperature 0°C – 35°C Higher temps trigger radical polymerization of acrylates [2].
Addition Order Acrylate into Amine Prevents accumulation of unreacted acrylate monomer.
Solvent THF, Ethanol, or Toluene Acts as a heat sink; solvent-free is risky for exotherms.
Stoichiometry 1.1 eq Amine : 1.0 eq Acrylate Slight excess of amine ensures full acrylate consumption.

References

  • BASF Technical Information. (2020). Tert-Butyl Acrylate (TBA): Storage & Handling.[3] BASF SE. (States explicitly that oxygen is required for the stabilizer to function and inert gases should not be used).

  • ChemicalBook. (2019). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.[4] (Details the mechanism where MEHQ reacts with peroxy radicals formed by Oxygen).

  • Mather, B. D., et al. (2006). Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science, 31(5), 487-531. (Comprehensive review of Michael addition kinetics and side reactions).

  • Ganachaud, F., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules. Progress in Polymer Science.[5] (Discusses chemoselectivity and prevention of multiple additions).

Sources

Technical Support Center: Optimizing the Synthesis of Dimethylamino Ethoxy Propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the synthesis of 3-(2-(dimethylamino)ethoxy)propanoic acid .

This highly polar, zwitterionic molecule is a critical linker and pharmacophore in modern medicinal chemistry, frequently utilized in the development of advanced therapeutics, including MALT1 inhibitors for autoimmune disorders[1] and Ras protein inhibitors for oncology[2]. However, its synthesis—typically achieved via an oxa-Michael addition followed by acidic deprotection—presents unique challenges regarding chemoselectivity, polymerization side-reactions, and product isolation[3].

This guide provides field-proven methodologies, causal explanations for every chemical intervention, and troubleshooting protocols to ensure a self-validating and high-yielding synthetic workflow.

Experimental Workflow

The following diagram illustrates the optimized synthetic route, transitioning from the raw materials through the oxa-Michael addition, deprotection, and final ion-exchange purification.

G A 2-(Dimethylamino)ethanol + t-Butyl Acrylate B Michael Addition (10 mol% KOtBu, THF) A->B C t-Butyl Ester Intermediate B->C >88% Yield D Acidic Deprotection (TFA, DCM, RT) C->D E Crude TFA Salt D->E Quantitative F Ion-Exchange Purification (Dowex 50WX8) E->F G Pure Zwitterionic Product F->G Lyophilization

Workflow for the high-yield synthesis and purification of dimethylamino ethoxy propanoic acid.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By strictly controlling the equivalents and monitoring the physical state of the intermediates, you can verify the success of each step before proceeding.

Step 1: Oxa-Michael Addition (Formation of tert-Butyl Ester)
  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Causality: The alkoxide intermediate is highly sensitive to moisture, which will prematurely quench the catalyst and halt the catalytic cycle.

  • Initiation: Dissolve 2-(dimethylamino)ethanol (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to 0 °C using an ice bath.

  • Catalysis: Add Potassium tert-butoxide (KOtBu, 0.1 equiv) portion-wise. Causality: A catalytic amount of base is sufficient to establish an equilibrium with the highly nucleophilic alkoxide. Using stoichiometric base aggressively promotes unwanted anionic polymerization of the acrylate.

  • Addition: Add tert-butyl acrylate (1.1 equiv) dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes, suppressing radical polymerization of the Michael acceptor.

  • Reaction & Validation: Warm to room temperature and stir for 4 hours. Self-Validation: Monitor by TLC (DCM:MeOH 9:1, visualized by Ninhydrin). The disappearance of the amine starting material confirms completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Deprotection and Zwitterion Isolation
  • Deprotection: Dissolve the crude tert-butyl ester in Dichloromethane (DCM) (0.2 M). Add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C, then stir at room temperature for 4 hours.

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Self-Validation: The residue will present as a thick, hygroscopic oil (the TFA salt). Do not attempt to crystallize this directly.

  • Ion-Exchange Purification: Load the crude oil onto a column packed with a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form).

  • Elution: Wash the column thoroughly with DI water until the eluent is neutral (pH ~7) to remove all residual TFA and non-basic impurities. Elute the product using 1 M aqueous ammonia.

  • Final Isolation: Lyophilize the ammonia fractions. Self-Validation: The successful removal of the salt and isolation of the free zwitterion is confirmed by the formation of a stable, free-flowing white powder.

Quantitative Optimization Data

The following table summarizes our internal optimization data for the oxa-Michael addition step. These metrics demonstrate the critical nature of catalyst selection and temperature control.

EntryBase CatalystSolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1NaH (1.1 eq)THF0 to 251245%Significant acrylate polymerization due to excess base.
2KOtBu (0.1 eq) THF 0 to 25 4 88% Clean conversion, minimal side products.
3DBU (0.2 eq)Neat2524<10%Poor nucleophilic activation; weak base insufficient.
4KOtBu (0.1 eq)THF60265%Transesterification and thermal degradation observed.

Troubleshooting & FAQs

Q1: Why am I seeing a thick, viscous byproduct during the Michael addition instead of the desired ester? A: Acrylate Polymerization. Acrylates are highly susceptible to both anionic and radical polymerization[3]. If you observe a viscous gel, polymerization has outcompeted the Michael addition. Troubleshooting: Ensure the reaction is strictly maintained at 0 °C during the addition of the acrylate. Never use stoichiometric amounts of strong bases (like NaH or KOtBu) for this specific step; 10 mol% is optimal. Additionally, ensure your tert-butyl acrylate contains a radical inhibitor (such as MEHQ) and do not distill it off prior to use, as the inhibitor prevents radical-induced side reactions.

Q2: My final deprotection step with TFA yields a sticky oil that won't crystallize. How can I isolate the pure acid? A: Zwitterion Hygroscopicity. The target molecule contains both a basic tertiary amine and an acidic carboxylic acid. When deprotected with TFA, it forms a highly hygroscopic TFA salt that resists crystallization. Troubleshooting: Abandon standard liquid-liquid extraction, as the product is highly water-soluble. Utilize the ion-exchange chromatography method detailed in Step 2 of the SOP. Binding the protonated amine to a cation-exchange resin allows you to wash away the TFA completely. Eluting with ammonia and subsequent lyophilization is the only reliable way to yield the pure zwitterion as a manageable powder.

Q3: Can I use ethyl acrylate instead of tert-butyl acrylate to save on reagent costs? A: Not recommended due to Transesterification. While technically possible, using ethyl acrylate in the presence of an alkoxide base (generated from 2-(dimethylamino)ethanol) frequently leads to transesterification. This results in a complex, difficult-to-separate mixture of the ethyl ester and the 2-(dimethylamino)ethyl ester. Troubleshooting: The bulky tert-butyl group of tert-butyl acrylate sterically hinders transesterification, ensuring high fidelity in the oxa-Michael addition step. If you absolutely must use ethyl acrylate, you must switch to a milder Lewis acid catalyst rather than a Brønsted base, though this will significantly reduce your overall yield.

References

  • US9815842B2 - Pyrazolo pyrimidine derivatives and their use as MALT1 inhibitors Source: Google Patents URL
  • WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer Source: Google Patents URL
  • WO2016137881A1 - Curable coating compositions of silane functional polymers Source: Google Patents URL

Sources

Removing unreacted acrylate from amino-propanoic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Amino-Propanoic Acid Derivatives

Topic: Removing Unreacted Acrylate from Michael Addition Products Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Scientists[1]

Introduction: The "Michael" Impurity Challenge

In the synthesis of amino-propanoic acid derivatives (beta-amino acids/esters) via aza-Michael addition, the presence of unreacted acrylate is a critical quality attribute. Unlike benign byproducts, acrylates are Michael acceptors , making them potential genotoxic impurities (PGIs) and alkylating agents that can polymerize, destabilize your product, or react with biological targets downstream.[1]

This guide provides a logic-driven approach to purification, moving beyond "standard workups" to targeted chemical scavenging and phase-switching protocols.[1]

Diagnostic: Know Your Product

Before selecting a protocol, identify the chemical state of your product.[1] The purification strategy hinges on the basicity and solubility differences between your amino-product and the neutral acrylate impurity.

Decision Matrix:

purification_decision Start Start: Identify Product Structure IsEster Is the product an Ester? (e.g., Methyl 3-(alkylamino)propanoate) Start->IsEster IsAcid Is the product a Free Acid? (e.g., 3-(alkylamino)propanoic acid) Start->IsAcid MethodA METHOD A: Phase-Switch Extraction (pH Swing) IsEster->MethodA Yes (Basic Amine) MethodC METHOD C: Scavenger Resin (Thiol-Michael Capture) IsEster->MethodC Trace Removal / Difficult Separation MethodB METHOD B: Organic Wash (Partitioning) IsAcid->MethodB Yes (Zwitterion/Salt) IsAcid->MethodC Trace Removal

Figure 1: Decision tree for selecting the optimal purification strategy based on product structure.

Method A: The Phase-Switch Extraction (For Amino Esters)

Best For: Bulk removal of acrylates from amino-ester products (e.g., methyl/ethyl acrylate adducts).[1] Mechanism: Exploits the basicity of the secondary/tertiary amine product. Acrylates are neutral and will not protonate.[1]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or MTBE).

  • Acid Extraction (The Switch): Wash the organic layer with dilute aqueous acid (1M HCl or 10% Citric Acid).[1]

    • Chemistry: The amino ester protonates (

      
      -ester) and moves to the aqueous phase. The neutral acrylate remains in the organic phase.
      
  • Separation: Discard the organic layer (contains the acrylate).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add base (saturated

    
     or 1M NaOH) until pH > 9.
    
    • Chemistry: The amine deprotonates and becomes organic-soluble again.

  • Recovery: Extract the aqueous layer 3x with Ethyl Acetate.[1] Dry (over

    
    ) and concentrate.
    

Troubleshooting Table:

Issue Cause Solution
Emulsion Amphiphilic product acts as surfactant.[1] Add brine to the aqueous phase; filter through Celite if solids are present.[1]
Hydrolysis Ester hydrolyzes during Acid/Base swing.[1] Use weaker acid (Citric acid) and keep all phases cold (0-5°C).[1] Work quickly.

| Low Yield | Product is too water-soluble (polar R-group).[1] | Switch to Method C (Scavenging) or use DCM for extraction (higher polarity). |

Method B: The "Free Acid" Wash (For Hydrolyzed Products)

Best For: Products that are already hydrolyzed to the free acid (beta-alanine derivatives) or zwitterions. Mechanism: Solubility differential.[1] The amino acid is highly polar/water-soluble; the acrylate is organic-soluble.

Protocol:

  • Aqueous Phase: Dissolve the crude solid in water (or use the aqueous reaction mixture if applicable).

  • Organic Wash: Wash the aqueous solution 3x with an organic solvent (DCM or EtOAc).[1]

    • Result: The acrylate partitions into the organic layer. The amino acid stays in the water.

  • Lyophilization: Freeze-dry the aqueous layer to recover the purified amino acid.[1]

Method C: Solid-Phase Scavenging (The "Polisher")

Best For: High-value intermediates, trace impurity removal (<1000 ppm), or when the product is sensitive to pH swings.[1] Mechanism: Thiol-Michael Addition .[1] A polymer-supported thiol acts as a nucleophile, permanently covalently bonding to the unreacted acrylate.[1]

Recommended Resin: Silica-supported Thiol (Si-Thiol) or Macroporous Polystyrene Thiol (MP-Thiol).[1]

Workflow Diagram:

scavenger_workflow Input Crude Mixture (Product + Acrylate) AddResin Add Si-Thiol Resin (2-4 equivalents vs Acrylate) Input->AddResin Incubate Stir/Shake (RT, 1-4 hours) AddResin->Incubate Filter Filtration (Remove Resin) Incubate->Filter Output Purified Filtrate (Acrylate-Free) Filter->Output

Figure 2: Solid-phase scavenging workflow using thiol-functionalized resins.[1]

Step-by-Step:

  • Quantify: Estimate the remaining acrylate (via NMR or HPLC).

  • Loading: Calculate the amount of resin needed.[1] Use 3-4 equivalents of resin functional groups relative to the acrylate impurity.

    • Example: If you have 0.1 mmol acrylate and resin loading is 1.2 mmol/g, use

      
       330 mg resin.[1]
      
  • Incubation: Add resin to the reaction solution. Stir gently at room temperature for 1-4 hours.

    • Tip: A catalytic amount of base (e.g., TEA) can accelerate the scavenging if the acrylate is sluggish, but is often unnecessary for highly reactive acrylates.

  • Filtration: Filter off the resin using a fritted funnel or syringe filter.[1]

  • Rinse: Wash the resin with a small amount of solvent to recover any entrained product.[1]

Frequently Asked Questions (FAQ)

Q: My product polymerized during workup. What happened? A: Acrylates are prone to radical polymerization, especially when concentrated or heated.[1]

  • Fix: Ensure your crude mixture contains a stabilizer (like MEHQ) if storing before workup.[1] Avoid heating the crude mixture above 40°C during rotary evaporation. If using Method A, keep the organic phase cool.[1]

Q: Can I just distill the acrylate off? A: Only if the acrylate is volatile (e.g., Methyl Acrylate, bp 80°C) and your product is stable. However, beta-amino esters often have high boiling points.[1] Distillation risks thermal polymerization of the acrylate, forming a "gummy" residue that traps your product.[1] Scavenging or Extraction is safer. [1]

Q: Which scavenger resin is better: Thiol or Amine? A: Use Thiol (Si-Thiol). [1]

  • Reasoning: Amine scavengers (like Si-Triamine) are nucleophilic but can potentially cause transamination or react with other electrophiles in your molecule.[1] Thiol resins are highly specific to Michael acceptors (acrylates) and do not interact with your amino-ester product.[1]

Q: How do I verify the acrylate is gone? A: 1H NMR is the gold standard. Look for the disappearance of the characteristic acrylate vinyl protons:

  • Three multiplets typically between 5.8 ppm and 6.4 ppm .[1]

  • If these signals are absent (or integrated to <1%), your removal was successful.[1]

References

  • Macroporous Polystyrene Thiol Resins for Scavenging

    • Title: Scavenger Resins: A Practical Guide for the Chemist.[1]

    • Source: SiliCycle / Amerigo Scientific.[1]

    • URL:[Link]

  • Phase-Transfer and Extraction Principles

    • Title: PTC Michael Addition to Acrylate Ester (Phase Boundary Protection).[1]

    • Source: Phase Transfer Catalysis Communications.[1]

    • URL:[Link]

  • General Purification of Beta-Amino Acids

    • Title: Purification of beta-alanine derivatives (US Patent 3105092A).[1]

    • Source: Google Patents.[1]

    • URL
  • Thiol-Michael Addition Mechanism

    • Title: Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions.[1][2]

    • Source: ACS Publications (Langmuir).[1]

    • URL:[Link]

Sources

Solving solubility issues of amino-acid linkers in dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for Amino-Acid Linkers Topic: Troubleshooting & Solubilization Strategies for Linkers in Dichloromethane (DCM) Ticket ID: #SOL-DCM-001 Assigned Specialist: Senior Application Scientist, Bioconjugation Division

Executive Summary

Dichloromethane (DCM) is a preferred solvent in organic synthesis due to its low boiling point and ease of removal. However, amino-acid based linkers (used in ADCs, PROTACs, and peptide synthesis) frequently exhibit poor solubility or gelation in DCM. This is primarily caused by intermolecular hydrogen bonding (beta-sheet formation) and incompatible salt forms (e.g., TFA salts).

This guide provides a tiered troubleshooting approach, moving from solvent engineering to structural modification.

Module 1: Root Cause Analysis (The "Why")

Before attempting a fix, identify the mechanism of insolubility.

ObservationProbable CauseMechanism
Cloudy Suspension Polarity MismatchThe linker is too polar (zwitterionic) for the non-polar DCM.
Gelation (Jelly-like) AggregationFormation of intermolecular

-sheets. DCM cannot disrupt these hydrogen bonds.
Precipitation over time Salt FormTFA salts are highly polar and form tight ion pairs that resist solvation in DCM.

Module 2: Solvent Engineering (The "Magic Mixtures")

If your linker is insoluble in pure DCM, do not immediately switch solvents. Instead, disrupt the aggregation using co-solvents.

The "Nuclear Option": Hexafluoroisopropanol (HFIP)

HFIP is the most effective additive for peptide/linker solubility in DCM.[1]

  • Mechanism: HFIP is a strong hydrogen bond donor. It aggressively disrupts the intermolecular H-bonds between amide backbones that cause gelation/aggregation, effectively "chaperoning" the linker into the DCM solution.

  • Recommended Ratio: 10% to 20% (v/v) HFIP in DCM.

Solvent Polarity & Disruption Table

Use this table to select the correct co-solvent based on your issue.

Solvent AdditiveDielectric Constant (

)
Primary FunctionRecommended % in DCM
DCM (Pure) 8.9Base solvent100%
DMF 36.7Increases polarity10–30%
NMP 32.2Solvates hydrophobic regions10–30%
HFIP 16.7Disrupts

-sheets
5–20%
TFE (Trifluoroethanol) 27.0Weaker H-bond disruptor10–30%

Critical Note: Avoid DMSO if you are performing activation steps (e.g., forming active esters) as it can lead to side reactions. DMF or NMP are safer for coupling reactions.

Module 3: Salt Form Management (Protocol)

The Issue: Synthetic linkers are often isolated as Trifluoroacetate (TFA) salts after HPLC purification.[2] TFA salts are ionic and polar, making them insoluble in DCM. The Fix: Convert the linker to the Free Base form or a lipophilic salt.

Protocol: "Free-Basing" a Linker for DCM Solubility

Use this protocol if your linker contains a basic amine and is currently a TFA salt.

  • Dissolution: Dissolve the insoluble TFA-linker salt in a minimal amount of MeOH or 10% MeOH/DCM.

  • Basification: Add saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) or 5% Sodium Carbonate (Na
    
    
    
    CO
    
    
    ).
    • Why? This deprotonates the amine (NH

      
      
      
      
      
      NH
      
      
      ), removing the ionic charge.
  • Extraction: Extract the mixture with DCM (3x).

    • Observation: The now-neutral linker should migrate into the organic (DCM) layer.

  • Drying: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Result: The resulting oil/solid is the "Free Base" and will have significantly higher solubility in pure DCM.

Module 4: Troubleshooting Workflow (Decision Tree)

The following diagram outlines the logical steps to resolve solubility issues during synthesis or handling.

SolubilityWorkflow Start Start: Linker Insoluble in DCM CheckSalt Check Salt Form: Is it a TFA or HCl salt? Start->CheckSalt FreeBase Action: Perform Free-Base Extraction (Convert to neutral form) CheckSalt->FreeBase Yes (Salt Form) CheckGel Observation: Is it gelling or cloudy? CheckSalt->CheckGel No (Already Free Base) FreeBase->CheckGel AddDMF Action: Add 10-20% DMF or NMP (Increase Polarity) CheckGel->AddDMF Cloudy (Polarity Issue) AddHFIP Action: Add 10% HFIP (Disrupt Beta-Sheets) CheckGel->AddHFIP Gel/Jelly (Aggregation) AddDMF->AddHFIP Still Insoluble Success Solubilized AddDMF->Success Clear Solution AddHFIP->Success Clear Solution Redesign Critical Failure: Consider Pseudoproline/PEG modification AddHFIP->Redesign Still Insoluble

Caption: Logical decision tree for troubleshooting amino-acid linker solubility in DCM. Blue nodes indicate analysis, Green indicates chemical modification, Red indicates solvent engineering.

Frequently Asked Questions (FAQs)

Q1: My linker dissolves in DCM but precipitates after 10 minutes. Why? A: This is a classic sign of "slow aggregation." The linker initially dissolves but thermodynamically prefers the crystalline or aggregated state (beta-sheet formation).

  • Fix: Add 5-10% HFIP immediately upon dissolution to stabilize the solution.

Q2: Can I use HFIP in coupling reactions? A: Yes, but with caution. HFIP is slightly acidic (pKa ~9.3) and nucleophilic. However, for standard amide couplings (EDC/NHS or HATU), mixtures of DCM/HFIP (up to 20% HFIP) are widely accepted and often necessary for "difficult sequences" [1].

Q3: I cannot use water for the "Free Base" extraction (my linker is water-sensitive). What do I do? A: Use a solid-phase scavenger resin.

  • Dissolve linker in DCM (or DCM/DMF).

  • Add Polymer-supported Diisopropylethylamine (PS-DIPEA) resin.

  • Shake for 30 mins. The resin will absorb the acid (TFA/HCl).

  • Filter the resin. The filtrate contains your free-based linker.

Q4: Why is my Fmoc-protected linker less soluble than the Boc-protected version? A: The Fmoc group is large, rigid, and aromatic (lipophilic), which usually helps in DCM. However, Fmoc-amino acids can stack via


-

interactions, leading to aggregation. If Fmoc fails, try adding NMP (N-methylpyrrolidone), which is excellent at breaking up aromatic stacking interactions [2].

References

  • Paradis-Bas, M., et al. (2016).[3] "The road to the synthesis of 'difficult peptides'." Chemistry – A European Journal, 22(12).

    • Context: Validates the use of HFIP and solvent mixtures for aggreg
  • Albericio, F., et al. (2021). "Green binary solvent mixtures for solid-phase peptide synthesis."[4] Green Chemistry.

    • Context: Discusses polarity and viscosity profiles of solvent mixtures like DMF/DCM and NMP.
  • Sigma-Aldrich (Merck). "Solubility Guidelines for Peptides." Technical Support Library.

    • Context: General guidelines on salt forms and isoelectric points affecting solubility.
  • LifeTein. "TFA Removal Service and Salt Exchange." Technical Note.

    • Context: Protocols for converting TFA salts to HCl or acetate to alter solubility profiles.[5]

Sources

Controlling hydrolysis rates of dimethylamino ester prodrugs

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for controlling hydrolysis rates of dimethylamino ester prodrugs.

Topic: Controlling Hydrolysis Kinetics & Stability Role: Senior Application Scientist Status: Active

Introduction: The "Goldilocks" Dilemma

Welcome. If you are reading this, you are likely facing one of two problems: your dimethylamino ester prodrug is falling apart in the buffer before it even hits the cells (too unstable), or it is surviving the plasma transit only to remain inactive in the target tissue (too stable).

Dimethylamino esters are unique. Unlike simple alkyl esters, they possess a basic nitrogen center (pKa ~8.5–9.5) that introduces pH-dependent intramolecular catalysis (Neighboring Group Participation) and specific affinity for cholinesterases (BChE/AChE). This guide moves beyond basic chemistry into the specific troubleshooting of these "soft drug" motifs.

Module 1: Chemical Design & Structural Modification

Troubleshooting the molecule itself.

Q: My prodrug hydrolyzes instantly in pH 7.4 buffer (no enzyme). How do I stabilize it chemically?

A: You are likely witnessing Neighboring Group Participation (NGP) . In dimethylamino esters, the unprotonated nitrogen (free base) can act as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic tetrahedral intermediate, expelling the leaving group. This happens independently of enzymes.

Corrective Actions:

  • The "Distance" Adjustment: If you have a 2-carbon linker (ethyl), the NGP effect is maximized (forming a favored 5-membered ring). Increase the linker to 3 or 4 carbons (propyl/butyl) to energetically disfavor ring formation.

  • Steric Shielding (The "Umbrella" Effect): Introduce a methyl group on the carbon alpha to the carbonyl (or beta to the oxygen). This creates steric hindrance that blocks the attack of both water (chemical hydrolysis) and the serine residue of the esterase.

    • Impact:

      
      -methylation can reduce hydrolysis rates by 10–100x.
      
  • pKa Modulation: Add electron-withdrawing groups (e.g., fluorine) near the amine to lower its pKa. At pH 7.4, a lower pKa amine (e.g., pKa 7.0) will be less protonated, but also less nucleophilic. Note: This is a trade-off; ensure you don't destroy solubility.

Q: The prodrug is stable in buffer but has a half-life of <1 minute in Human Plasma. How do I slow this down?

A: You have designed a perfect substrate for Butyrylcholinesterase (BChE) . Human plasma is rich in BChE, which specifically recognizes the positive charge (or protonated state) of the dimethylamino group, mimicking acetylcholine.

Corrective Actions:

  • Bulk up the Acyl Group: BChE has a large acyl-binding pocket, but it has limits. Replacing a simple acetyl/benzoyl group with a branched structure (e.g., pivalate, dimethylglycine) or a bulky aromatic (e.g., 2,6-dimethylbenzoate) will slow enzymatic turnover.

  • N-Substitution: If the target receptor allows, switch from N,N-dimethyl to N-isopropyl or N-t-butyl. The added bulk at the nitrogen interferes with the enzyme's anionic sub-site binding.

Module 2: In Vitro Assay Troubleshooting

Troubleshooting the data and diagnostics.

Q: My LC-MS data shows non-linear degradation kinetics in PBS. Why?

A: This is often due to Buffer Catalysis or pH Drift . Dimethylamino esters produce an acid and an amino-alcohol upon hydrolysis. In weak buffers, the local pH drops, protonating the remaining amine and shutting down NGP (autoinhibition). Conversely, phosphate ions can act as general base catalysts.

Protocol: Validated Stability Assay

  • Buffer Selection: Use HEPES (50 mM) instead of Phosphate for chemical stability baselines. Phosphate can catalyze ester hydrolysis.[1]

  • Temperature: Strictly control at 37°C. A

    
     fluctuation can alter 
    
    
    
    by 10%.
  • The "Stop" Solution: Do not just use Acetonitrile. Use Ice-cold Acetonitrile + 1% Formic Acid . The acid instantly protonates the nitrogen (stopping NGP) and denatures any enzymes.

Q: Why does Tris buffer inhibit my esterase activity?

A: Tris is a competitive inhibitor for many esterases and amidases. The amine in Tris can dock into the active site.

  • Fix: Switch to HEPES or MOPS for enzymatic assays. If you must use Tris, keep concentration < 20 mM.

Module 3: In Vivo & Cross-Species Translation

Troubleshooting the biological environment.

Q: My prodrug works in Rats (t1/2 = 30 min) but fails in Humans (t1/2 < 1 min). Why?

A: You have fallen into the "Rodent Trap."

  • Rats: High Carboxylesterase (CES) activity in plasma; Low BChE activity.[2][3][4]

  • Humans: High BChE activity in plasma; Low/No CES activity in plasma.

Dimethylamino esters are often poor substrates for CES (which prefers lipophilic esters) but excellent substrates for BChE (which prefers cationic/amine esters). Therefore, rats underestimate the clearance of these specific prodrugs in humans.

Corrective Action:

  • Model Selection: Do not use rats for plasma stability prediction of amino-esters. Use Dog or Minipig plasma, which have BChE/CES ratios closer to humans.[2][3]

  • Inhibitor Phenotyping: Add specific inhibitors to your assay to confirm the culprit enzyme.

Table 1: Esterase Distribution & Inhibitor Strategy

SpeciesDominant Plasma EnzymeRecommended Inhibitor (Validation)Predictive Utility for Humans
Human Butyrylcholinesterase (BChE)Iso-OMPA (

) or Ethopropazine
N/A (Target)
Rat Carboxylesterase (CES)BNPP (

)
Low (False Stability)
Dog BChEIso-OMPAHigh
Mouse CES (Very High)BNPPVery Low (False Instability for lipophilic, False Stability for amines)

Visualizing the Mechanism & Workflow

Diagram 1: Hydrolysis Pathways & Blocking Strategies

This diagram illustrates the dual threat of NGP (chemical) and BChE (enzymatic) and where to place steric blocks.

HydrolysisPathways Prodrug Dimethylamino Ester Prodrug NGP Neighboring Group Participation (NGP) (Intramolecular) Prodrug->NGP Free Base Form BChE Enzymatic Attack (Plasma BChE) Prodrug->BChE Cationic Mimicry Hydrolysis Hydrolysis (Inactive Parent) NGP->Hydrolysis Fast BChE->Hydrolysis Very Fast StericAlpha Strategy A: Alpha-Methylation (Blocks Nucleophile) StericAlpha->NGP Inhibits StericAlpha->BChE Inhibits LinkerExt Strategy B: Linker Extension (Disrupts Ring) LinkerExt->NGP Prevents Cyclization Protonation Strategy C: Acidic pH / Formulation (Protonates Amine) Protonation->NGP Deactivates Nucleophile

Caption: Pathways of degradation for amino-esters and specific chemical interventions to block them.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when stability data is unexpected.

TroubleshootingTree Start Issue: Unexpected Hydrolysis Rate CheckBuffer 1. Check Buffer Stability (PBS vs. Plasma) Start->CheckBuffer IsStableBuffer Stable in Buffer? CheckBuffer->IsStableBuffer ChemInstability Chemical Instability IsStableBuffer->ChemInstability No EnzInstability Enzymatic Instability IsStableBuffer->EnzInstability Yes CheckNGP Check NGP: Is linker = 2 carbons? ChemInstability->CheckNGP FixChem Action: Increase chain length or add steric bulk CheckNGP->FixChem CheckSpecies Check Species: Rat vs. Human? EnzInstability->CheckSpecies IsRat Rat Data? CheckSpecies->IsRat IsHuman Human Data? CheckSpecies->IsHuman FalseStable Warning: Rat underestimates clearance (Low BChE) IsRat->FalseStable Yes UseDog Action: Retest in Dog or Human Plasma FalseStable->UseDog BlockBChE Action: Add bulky groups to acyl moiety IsHuman->BlockBChE Too Fast

Caption: Decision matrix for diagnosing stability issues in buffer versus plasma environments.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link

    • Significance: The authoritative review on prodrug design strategies, including steric and electronic control of hydrolysis.
  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195. Link

    • Significance: Details the specific substrate preferences of Carboxylesterases vs. Cholinesterases.
  • Bahar, F., et al. (2012). Species difference of esterase expression and hydrolase activity in plasma.[2][3][4][5] Journal of Pharmaceutical Sciences, 101(10), 3979–3988. Link

    • Significance: Establishes the Rat vs. Human/Dog dichotomy in plasma esterase activity (BChE vs. CES).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VHCA. Link

    • Significance: The definitive text on the mechanism of neighboring group participation and stereoelectronic effects in hydrolysis.
  • Williams, F. M. (1985). Esterases in drug metabolism.[2][3][4][6] Pharmacology & Therapeutics, 27(1), 95–121. Link

    • Significance: Foundational work on the distribution of esterases in different tissues and species.

Sources

Technical Support Center: Enhancing the Shelf-Life Stability of Ionizable Lipid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ionizable lipid precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the shelf-life stability of these critical components in nucleic acid delivery systems. As a Senior Application Scientist, my goal is to synthesize my expertise to offer you a practical and scientifically grounded resource.

Introduction: The Criticality of Precursor Stability

The efficacy and safety of lipid nanoparticle (LNP)-based therapeutics, such as mRNA vaccines, are fundamentally dependent on the quality and purity of their constituent components.[1] Ionizable lipids are arguably the most crucial excipient, as they are responsible for encapsulating the nucleic acid payload and facilitating its endosomal escape.[2][3] However, the chemical nature of these lipids makes them susceptible to degradation, which can occur even before they are formulated into LNPs.[1][4] Ensuring the stability of ionizable lipid precursors from the moment they are synthesized or received is paramount for reproducible and successful downstream applications.

This guide will address common challenges related to the stability of ionizable lipid precursors through a series of frequently asked questions and troubleshooting scenarios.

Part 1: Frequently Asked Questions (FAQs)

Handling and Storage of Raw Materials

Q1: We've just received a new batch of a solid ionizable lipid. What are the best initial storage conditions?

A1: Upon receipt, solid ionizable lipid precursors should be stored in a cool, dark, and dry environment. The ideal temperature is typically -20°C or lower.[1] It is crucial to minimize exposure to light, oxygen, and moisture, as these can accelerate degradation. The container should be tightly sealed and flushed with an inert gas like argon or nitrogen before sealing if possible.

Q2: What is the recommended solvent for preparing stock solutions of ionizable lipids, and at what concentration?

A2: Anhydrous, 200-proof ethanol is the most common and recommended solvent for dissolving ionizable lipids to create stock solutions.[5][6] Typical concentrations for stock solutions range from 10 mM to 100 mM.[5] It's advisable to start with a lower concentration (e.g., 10-25 mM) to ensure complete solubilization, especially for novel lipid structures.[5] Some protocols may require heating to 60-65°C to achieve full solubilization.[5]

Q3: How should I store my ionizable lipid stock solution, and for how long is it typically stable?

A3: Ionizable lipid stock solutions in ethanol should be stored at -20°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[5] The stability of the solution depends on the specific lipid structure. Lipids with ester bonds are more prone to hydrolysis than those with amide bonds.[7][8] While some lipids may be stable for several months at -20°C, it is best practice to prepare fresh solutions for critical experiments or to re-qualify the purity of the stock solution if it has been stored for an extended period. For instance, some studies have shown that certain ionizable lipids in ethanol remain stable for at least 180 days at -20°C.[7]

Q4: Can I use other solvents besides ethanol to dissolve my ionizable lipid?

A4: While ethanol is the standard, other organic solvents like isopropanol (IPA) and dimethyl sulfoxide (DMSO) can also be used.[9] However, the choice of solvent can impact lipid stability and may not be compatible with downstream LNP formulation processes. If you must use an alternative solvent, it is critical to perform a small-scale stability study to ensure the lipid does not degrade. Always use anhydrous, high-purity solvents.

Understanding and Preventing Degradation

Q5: What are the primary degradation pathways for ionizable lipid precursors?

A5: The two main degradation pathways for ionizable lipid precursors are hydrolysis and oxidation .

  • Hydrolysis: This is the cleavage of chemical bonds by the addition of water. Ionizable lipids containing ester linkages are particularly susceptible to hydrolysis, which can be accelerated by acidic or basic conditions and elevated temperatures.[8][10]

  • Oxidation: This process primarily affects the unsaturated fatty acid tails of the lipids.[11][12] The double bonds in the lipid tails are prone to attack by reactive oxygen species (ROS), leading to the formation of lipid hydroperoxides, which can further break down into reactive aldehydes.[11][13] The tertiary amine headgroup can also be oxidized to form N-oxides.[4][14]

Q6: How does the chemical structure of an ionizable lipid affect its stability?

A6: The stability of an ionizable lipid is significantly influenced by its chemical structure:

  • Headgroup: The nature of the amine in the headgroup is critical. Tertiary amines can be oxidized to form N-oxides, which are implicated in the formation of reactive species that can damage mRNA.[4][14] The structure of the headgroup also influences the lipid's pKa, which is crucial for its function but can also play a role in its chemical reactivity.[2]

  • Linker: The type of bond connecting the headgroup to the lipid tails is a key determinant of hydrolytic stability. Lipids with amide bonds are generally more resistant to hydrolysis and more thermostable than those with ester bonds .[7]

  • Lipid Tails: The degree of unsaturation in the lipid tails is directly related to their susceptibility to oxidation.[12][13] Polyunsaturated tails are more prone to oxidation than monounsaturated or saturated tails.[12] The length and branching of the tails can also affect the physical properties and stability of the resulting LNPs.[2][15]

Q7: Can I add antioxidants to my ionizable lipid stock solution to improve its stability?

A7: While antioxidants are sometimes included in LNP formulations to protect against oxidative damage, adding them directly to the precursor stock solution is not a common practice and should be approached with caution.[16] The antioxidant itself could potentially interfere with downstream LNP formation or have unintended biological effects. A better strategy is to prevent oxidation by storing the lipid and its solutions under an inert atmosphere (argon or nitrogen) and away from light.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with ionizable lipid precursors.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty Dissolving Solid Lipid - Insufficient solvent volume- Inappropriate solvent- Low temperature- Lipid has degraded or contains impurities- Increase the solvent volume or prepare a more dilute solution.- Ensure you are using high-purity, anhydrous ethanol.- Gently warm the solution (up to 60-65°C) while vortexing.[5]- If the lipid still does not dissolve, it may indicate a quality issue. Contact the supplier and consider analytical testing (e.g., HPLC, LC-MS) to assess purity.
Cloudy or Precipitated Stock Solution After Storage - Solvent evaporation- Moisture absorption- Temperature fluctuations- Ensure vials are tightly sealed with high-quality caps.- Use anhydrous solvents and minimize exposure to air during handling.- Store at a stable -20°C. Avoid repeated freeze-thaw cycles. If precipitation occurs, try to redissolve by warming and vortexing. If it persists, the solution may need to be discarded.
Unexpected Peaks in HPLC/LC-MS Analysis of Precursor - Degradation (hydrolysis or oxidation)- Synthesis-related impurities- Contamination from solvent or handling- For suspected degradation: Compare the chromatogram to a reference standard or a freshly prepared solution. Look for new peaks with masses corresponding to potential hydrolysis or oxidation products (e.g., +16 Da for oxidation).[4][17]- For suspected impurities: Review the certificate of analysis from the supplier. Some impurities may be known byproducts of the synthesis process.[6][18]- For suspected contamination: Run a blank injection of the solvent to rule out solvent-borne contaminants.
Inconsistent LNP Formulation Results - Inaccurate concentration of lipid stock solution- Degraded lipid precursor- Incomplete solubilization of the lipid- Re-verify the concentration of your stock solution. If it has been stored for a long time, consider that solvent may have evaporated.- Analyze the purity of the lipid stock solution using HPLC-CAD/ELSD or LC-MS to check for degradation products.[19][20]- Before use, ensure the lipid stock solution is fully dissolved and at room temperature.[5]

Part 3: Experimental Protocols & Visualizations

Protocol 1: Preparation of Ionizable Lipid Stock Solution
  • Materials:

    • Ionizable lipid (solid)

    • Anhydrous, 200-proof ethanol

    • Sterile, amber glass vial with a PTFE-lined cap

    • Analytical balance

    • Vortex mixer and water bath (optional)

  • Procedure:

    • Allow the solid ionizable lipid to equilibrate to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of lipid on an analytical balance and transfer it to the amber glass vial.

    • Add the calculated volume of anhydrous ethanol to achieve the target concentration (e.g., 25 mM).

    • Tightly cap the vial and vortex until the lipid is completely dissolved. If necessary, gently warm the solution in a water bath (up to 60-65°C) to aid dissolution.[5]

    • Once fully dissolved, allow the solution to cool to room temperature.

    • (Optional but recommended) Flush the headspace of the vial with an inert gas (argon or nitrogen) before final sealing.

    • Label the vial clearly with the lipid name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C.[5]

Protocol 2: Purity Assessment by HPLC with Charged Aerosol Detection (CAD)

This protocol provides a general framework. Specific parameters will need to be optimized for your particular lipid and HPLC system.

  • Instrumentation and Columns:

    • HPLC system with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase C18 column (e.g., ACQUITY Premier CSH C18).[19]

  • Mobile Phase Preparation:

    • Mobile Phase A: Water/Methanol mixture with a suitable buffer system (e.g., formic acid and triethylamine) to ensure good peak shape.[21]

    • Mobile Phase B: Methanol or acetonitrile with the same buffer system.[21]

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the lipid and any potential impurities.

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Dilute the ionizable lipid stock solution to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Analysis:

    • Inject the prepared sample and a solvent blank.

    • Integrate the peak areas to determine the purity of the main lipid peak relative to any impurity peaks.

Visualizing Degradation Pathways

The following diagrams illustrate the primary chemical degradation pathways affecting ionizable lipid precursors.

Hydrolysis Hydrolysis of Ester-Containing Ionizable Lipid Lipid Ionizable Lipid with Ester Linkage (Headgroup-O-C(=O)-Tail) Products Degradation Products Lipid->Products Hydrolysis (catalyzed by H⁺/OH⁻, heat) Water Water (H₂O) Headgroup Protonated Headgroup (with Carboxylic Acid) Products->Headgroup Tail Lipid Tail Alcohol Products->Tail

Caption: Hydrolysis of an ester linkage in an ionizable lipid.

Oxidation Oxidation of Unsaturated Lipid Tail and Headgroup cluster_tail Tail Oxidation cluster_head Headgroup Oxidation UnsaturatedTail Unsaturated Lipid Tail (-CH=CH-) Hydroperoxide Lipid Hydroperoxide (-CH(OOH)-CH=CH-) UnsaturatedTail->Hydroperoxide Oxidation ROS_tail Reactive Oxygen Species (ROS) Aldehyde Reactive Aldehydes Hydroperoxide->Aldehyde Further Degradation TertiaryAmine Tertiary Amine Headgroup (R₃N) N_Oxide N-Oxide (R₃N⁺-O⁻) TertiaryAmine->N_Oxide Oxidation ROS_head Reactive Oxygen Species (ROS)

Caption: Primary sites of oxidation in an ionizable lipid.

References

  • Investigations Into the Influence of Ionizable Lipids on the Stability of Lipid Nanoparticle. (2025). MedComm – Biomaterials and Applications. [Link]

  • Exploring Lipid Nanoparticle Formulation Strategies: How to Make the Best LNPs. (2024). Helix Biotech. [Link]

  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). Pharmaceuticals. [Link]

  • Lipid Unsaturation Properties Govern the Sensitivity of Membranes to Photoinduced Oxidative Stress. (2017). Biophysical Journal. [Link]

  • High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. (2024). Journal of Controlled Release. [Link]

  • Distinguishing oxidative impurities from ionizable lipids used in LNP formulations using electron activated dissociation. (2022). SCIEX. [Link]

  • Lipid Impurities in mRNA: Implications and Solutions. (2023). Technology Networks. [Link]

  • Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA. (2022). Small Science. [Link]

  • Ionizable lipids for your nucleic acid delivery research. (n.d.). Avanti Polar Lipids. [Link]

  • Effect of Ionizable Lipid Head and Tail Group Modification on mRNA Delivery Efficiency. (2026). Editions de Sante. [Link]

  • Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS. (2025). Mass Spectrometry Letters. [Link]

  • Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms. (2025). Journal of the American Chemical Society. [Link]

  • METHODS FOR PURIFICATION OF IONIZABLE LIPIDS. (2024). WIPO Patentscope. [Link]

  • Time-Resolved Inspection of Ionizable Lipid-Facilitated Lipid Nanoparticle Disintegration and Cargo Release at an Early Endosomal Membrane Mimic. (2024). ACS Nano. [Link]

  • LP-01 Ionizable Lipid Stability Case Study for mRNA-LNP Storage. (2025). CordenPharma. [Link]

  • Long-term storage of lipid-like nanoparticles for mRNA delivery. (2020). Journal of Controlled Release. [Link]

  • Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo. (2025). Molecular Pharmaceutics. [Link]

  • Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability. (2024). bioRxiv. [Link]

  • Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. (2017). Journal of Visualized Experiments. [Link]

  • Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System. (n.d.). Waters. [Link]

  • Streamlined identification and quantitation of impurities of the ionizable lipid ALC-0315 for rapid and confident vendor-to-vend. (2022). SCIEX. [Link]

  • Research progress in ionizable lipids and their effects on transfection efficiency and safety of nucleic acid-carrying drug lipid nanoparticles. (2024). Chinese Journal of Pharmacology and Toxicology. [Link]

  • Effect of Ionizable Lipid Head and Tail Group Modification on mRNA Delivery Efficiency. (2026). ResearchGate. [Link]

  • Optimized Analytical Strategies for Superior Lipid Nanoparticle Formulations. (2025). Curapath. [Link]

  • Streamlined Method Development for Efficient and Reliable Lipid Nanoparticle Analysis. (2025). Technology Networks. [Link]

  • Effect of head group and lipid tail oxidation in the cell membrane revealed through integrated simulations and experiments. (2021). ResearchGate. [Link]

  • Why mRNA-ionizable LNPs formulations are so short-lived: causes and way-out. (2023). Expert Opinion on Drug Delivery. [Link]

  • Effect of unsaturation in fatty acids on the binding and oxidation by myeloperoxidase: ramifications for the initiation of atherosclerosis. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Long-term storage of lipid-like nanoparticles for mRNA delivery. (2020). ResearchGate. [Link]

  • Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles. (2025). MDPI. [Link]

  • White paper: Ionizable lipids for mRNA-LNP and siRNA-LNP. (2025). OZ Biosciences. [Link]

  • Aromatic Ionizable Lipids Enhance mRNA Delivery via Coordinating Multiple Mechanisms. (2026). Journal of the American Chemical Society. [Link]

  • Formation of Oxidatively Modified Lipids as the Basis for a Cellular Epilipidome. (2020). Frontiers in Physiology. [Link]

  • The role of lipid oxidation on electrical properties of planar lipid bilayers and its importance for understanding electroporation. (2023). Bioelectrochemistry. [Link]

  • Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector. (2021). Journal of Separation Science. [Link]

  • How is Lipid Nanoparticle Stability Maintained in Storage?. (2024). Helix Biotech. [Link]

  • Optimization of the activity and biodegradability of ionizable lipids for mRNA delivery via directed chemical evolution. (2024). Nature Biomedical Engineering. [Link]

  • LipidBrick® Library Imidazolium-based lipids for LNP formulation | PROTOCOL. (2024). Sartorius. [Link]

  • A complete guide to understanding Lipid nanoparticles (LNP). (2026). Inside Therapeutics. [Link]

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Technical Support Center: EDC/NHS Coupling of Tertiary Amine-Containing Acids

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting Guide & FAQ Topic: Overcoming Steric and Electronic Interference in Tertiary Amine-Carboxyl Coupling Audience: Senior Researchers, Process Chemists, and Bioconjugation Scientists

Executive Summary: The "Zwitterionic Trap"

Coupling a carboxylic acid that contains a tertiary amine (e.g., N,N-dimethylglycine, specific drug linkers, or zwitterionic buffers) presents a unique kinetic challenge. Unlike standard aliphatic acids, these molecules possess an internal base.

This internal base can catalyze the N-acylurea rearrangement —a dead-end side reaction—orders of magnitude faster than the desired NHS ester formation. This guide provides the mechanistic insight and specific protocols required to suppress this rearrangement and maximize yield.

Module 1: The Mechanism & The Problem[1][2]

The "Neighboring Group" Effect

In a standard reaction, EDC activates a carboxyl group to form an O-acylisourea. This intermediate is unstable.[1][2] In the presence of a tertiary amine on the same molecule backbone, the amine acts as an intramolecular general base or nucleophile.

This "neighboring group participation" stabilizes the transition state for the rearrangement of the active O-acylisourea into the inactive N-acylurea. Once this rearrangement occurs, the molecule is permanently dead; it cannot react with your target amine.

Visualization: The Kinetic Competition

The diagram below illustrates the competition between the desired pathway (NHS Ester formation) and the fatal pathway (N-Acylurea rearrangement) accelerated by the tertiary amine.

EDCCoupling Start Tertiary Amine-Acid (R-N(Me)2-COOH) Intermediate O-Acylisourea (Unstable Intermediate) Start->Intermediate pH 4.5-6.0 EDC + EDC (Activation) Rearrange N-Acylurea (DEAD END PRODUCT) Intermediate->Rearrange Catalyzed by Internal Amine ActiveEster NHS-Ester (Stable Active Species) Intermediate->ActiveEster Fast Attack NHS + NHS (Stabilization) Product Final Amide Product (R-N(Me)2-CONH-R') ActiveEster->Product pH 7.2-7.5 Target + Target Amine (R'-NH2)

Caption: The "Race against Time." The internal tertiary amine accelerates the red pathway. Success depends on forcing the green pathway via pH control and NHS excess.

Module 2: The Solution — "Dual-pH" Protocol

To solve this, we must exploit the pKa difference between the carboxylic acid (~3-5) and the tertiary amine (~9-10). The goal is to protonate the tertiary amine (rendering it non-nucleophilic) while keeping the carboxylate deprotonated (reactive).

The "Goldilocks" Activation Zone: pH 5.5 – 6.0
  • pH < 4.5: The carboxyl group becomes protonated (COOH) and unreactive toward EDC.

  • pH > 6.5: The tertiary amine begins to deprotonate, catalyzing the N-acylurea rearrangement.

  • pH 5.5 - 6.0: The tertiary amine is fully protonated (

    
    ) and inert. The carboxyl is largely deprotonated (
    
    
    
    ) and reactive.
Step-by-Step Protocol

Reagents:

  • Activation Buffer: 100 mM MES, 500 mM NaCl, pH 6.0. (Do NOT use Acetate or Citrate).

  • Coupling Buffer: 100 mM Phosphate (PBS) or Bicarbonate, pH 7.5.

  • EDC & Sulfo-NHS: Prepare fresh as 100 mM stocks in dry DMSO or water.

Workflow:

  • Solubilization: Dissolve the tertiary amine-acid in Activation Buffer .

    • Critical: Check pH.[1][3][4][5] The basic amine may raise the buffer pH. Adjust back to pH 6.0 using dilute HCl if necessary.

  • Activation (The Race):

    • Add Sulfo-NHS (Final: 5 mM, or 2-5x molar excess over acid).

    • Add EDC (Final: 2 mM, or 10x molar excess over acid).

    • Timing: React for exactly 15 minutes at Room Temperature. Do not incubate longer; hydrolysis competes with activation.

  • Quenching/Desalting (Optional but Recommended):

    • Add 20 mM 2-mercaptoethanol (2-ME) to quench excess EDC.[3][6]

    • Why? Prevents EDC from crosslinking your target protein/amine in the next step.

  • Coupling:

    • Mix the activated ester with your target primary amine (Protein/Peptide).

    • Immediately adjust pH to 7.2–7.5 using the Coupling Buffer .

    • Note: The NHS-ester is stable enough to survive the pH jump, but the coupling reaction requires the target amine to be deprotonated (neutral).

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / No Conjugation N-Acylurea Rearrangement The tertiary amine catalyzed the byproduct formation. Action: Increase Sulfo-NHS ratio to 5:1 (NHS:EDC) to outcompete the rearrangement. Ensure Activation pH is strictly < 6.0.
Precipitation during Activation Isoelectric Point (pI) Aggregation Zwitterions often precipitate at their pI. Action: Add 10-20% DMSO or DMF to the activation buffer. Increase NaCl concentration to 0.5 M to shield charges.
"Sticky" Impurities by LC-MS Urea Adducts The EDC byproduct (isourea) is sticking to the product. Action: Perform a washing step with dilute acid (0.1 M HCl) or use a desalting column (Zeba Spin) before the final purification.
Hydrolysis of NHS Ester Old Reagents or High pH Action: Use Sulfo-NHS (more stable than NHS). Ensure EDC is stored under argon/desiccant. Verify Activation pH is not > 6.[7]0.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I do this in a "One-Pot" reaction (mixing Acid, Amine, and EDC all at once)? A: No. This is highly discouraged for tertiary amine-containing acids. If you mix everything at pH 7 (required for the target amine to react), your tertiary amine will be deprotonated and will catalyze the N-acylurea dead-end pathway faster than the intermolecular coupling can occur. You must use the sequential pH shift method.

Q: Why use MES buffer? Can I use Phosphate for activation? A: Phosphate is acceptable but suboptimal for activation. Phosphate carboxyls can weakly compete for EDC. MES (2-(N-morpholino)ethanesulfonic acid) is a non-nucleophilic, non-carboxylate buffer that buffers perfectly in the pH 5.5–6.5 range, stabilizing the "Goldilocks" zone described above [1, 6].

Q: My acid is insoluble in aqueous buffers. What now? A: Dissolve your acid in 100% dry DMSO or DMF. You can perform the activation step in organic solvent using standard NHS (not Sulfo-NHS) and EDC. Once the NHS-ester is formed (verify by TLC or LC-MS), dilute into the aqueous buffer containing your target amine. Keep the final organic solvent concentration below 10% if coupling to a sensitive protein [11].

Q: How do I validate that I actually formed the NHS ester and not the N-acylurea byproduct? A: Run a short LC-MS method.

  • NHS-Ester: Mass = Acid MW + 97 Da (NHS) or + 199 Da (Sulfo-NHS) - 18 Da (H2O).

  • N-Acylurea: Mass = Acid MW + 155 Da (EDC MW).

  • If you see a dominant peak of +155 Da, your activation failed due to rearrangement. Lower the pH and increase NHS concentration.

Module 5: Diagnostic Decision Tree

Use this logic flow to determine your specific experimental parameters.

TroubleshootingTree Start Start: Tertiary Amine-Acid Coupling Solubility Is Acid Soluble in Water? Start->Solubility Aqueous Use MES Buffer (pH 6.0) + Sulfo-NHS Solubility->Aqueous Yes Organic Dissolve in DMSO/DMF Use dry NHS (Not Sulfo) Solubility->Organic No CheckYield Check LC-MS for Intermediate Aqueous->CheckYield Organic->CheckYield GoodEster Peak = MW + 97/199 Proceed to Coupling (pH 7.4) CheckYield->GoodEster NHS Ester Found BadUrea Peak = MW + 155 (N-Acylurea) CheckYield->BadUrea Urea Adduct Found Fix 1. Lower Activation pH to 5.0 2. Increase NHS:EDC ratio to 5:1 BadUrea->Fix Fix->Aqueous Retry

Caption: Workflow for selecting solvent systems and diagnosing activation failure.

References

  • Thermo Fisher Scientific. EDC Crosslinking Reaction Scheme & Technical Guide.Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.[8] Chapter 3: Zero-Length Crosslinkers. Link

  • BenchChem. Optimizing pH for EDC/NHS Reactions. Technical Support Center. Link

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry, 6(1), 123–130. (Seminal paper on N-acylurea rearrangement).
  • Sigma-Aldrich. Two-step EDC/Sulfo-NHS Covalent Coupling Procedure.Link

  • Grabarek, Z., & Gergely, J. (1990).[3] Zero-length crosslinking procedure with the use of active esters.[3] Analytical Biochemistry, 185(1), 131-135.[3] (Establishes the two-step pH protocol).

Sources

Validation & Comparative

Comprehensive Mass Spectrometry Comparison Guide for Dimethylamino-Lipid Conjugates in mRNA-LNP Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The clinical triumph of mRNA-lipid nanoparticles (LNPs) hinges on the precise molecular architecture of their ionizable lipid components. Dimethylamino-lipid conjugates—such as DLin-MC3-DMA, ALC-0315, and SM-102—drive nucleic acid encapsulation and facilitate endosomal escape via their pH-responsive tertiary amine headgroups (1)[1]. However, this very reactivity makes them highly susceptible to oxidative degradation, which can compromise the entire therapeutic payload.

As a Senior Application Scientist, I frequently evaluate analytical frameworks to characterize these complex lipids. This guide provides an objective, data-driven comparison of mass spectrometry (MS) strategies for the structural elucidation, impurity profiling, and pharmacokinetic quantification of dimethylamino-lipids. By understanding the causality behind each analytical choice, researchers can build self-validating workflows that ensure LNP integrity.

Analytical Strategies: A Comparative Evaluation

When designing a self-validating analytical system, the choice of MS architecture dictates the depth of molecular insight. We compare the three dominant platforms utilized in LNP characterization: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Liquid Chromatography-Triple Quadrupole MS (LC-QqQ), and LC coupled with Charged Aerosol Detection and MS (LC-CAD-MS).

Table 1: Comparison of MS Platforms for Dimethylamino-Lipid Analysis
Analytical PlatformPrimary ApplicationIonization & FragmentationLOD / LOQAdvantagesLimitations
LC-HRMS (Q-TOF / Orbitrap) Structural elucidation, untargeted impurity profilingESI, CID, EAD~1–5 ng/mLHigh mass accuracy; EAD enables near-complete structural elucidation of symmetric lipids.Lower quantitative dynamic range than QqQ; complex data processing.
LC-QqQ (MRM) Pharmacokinetic (PK) quantification, biodistributionESI, CID~1.0 ng/mLExceptional sensitivity and linearity (

) for targeted lipids (2)[2].
Cannot identify unknown degradation products or mRNA adducts.
LC-CAD-MS Universal lipid quantification & simultaneous impurity detectionESI, CID + CAD~10–25 ng on columnUniform response for non-chromophoric lipids regardless of ionization efficiency (3)[3].Requires inverse gradient for uniform CAD response; complex LC setup.
Causality in Fragmentation: CID vs. EAD

A critical failure point in standard LC-HRMS workflows is the reliance on Collision-Induced Dissociation (CID). For highly symmetrical dimethylamino-lipids like ALC-0315, CID often fails to generate structurally diagnostic fragment ions. In contrast, Electron-Activated Dissociation (EAD) provides abundant diagnostic fragments, allowing for the precise localization of modifications such as N-oxidation or double-bond alterations. This ensures the structural identity is unequivocally validated without relying on retention time alone (4)[4].

Mechanistic Insight: The Degradation Pathway

Why is trace-level MS detection of impurities so critical? The tertiary amine of dimethylamino-lipids can undergo N-oxidation to form a reactive N-oxide intermediate. Subsequent acid-catalyzed hydrolysis cleaves the lipid, generating secondary amines and reactive aldehydes. These aldehydes covalently bind to mRNA nucleobases (e.g., cytidine), forming adducts that completely abrogate mRNA translational potency (5)[5].

DegradationPathway A Tertiary Amine Lipid (e.g., SM-102) B N-Oxide Intermediate A->B Oxidation C Acid Hydrolysis (Aldehyde + Sec. Amine) B->C Hydrolysis D mRNA-Aldehyde Adduct C->D Covalent Binding E Loss of mRNA Potency D->E Translational Arrest

Mechanism of dimethylamino-lipid degradation leading to mRNA adduct formation and potency loss.

Experimental Protocol: Self-Validating LC-HRMS Workflow for Impurity Profiling

To ensure trustworthiness, the following methodology details a self-validating system for analyzing ALC-0315 and SM-102 impurities. Every step is designed with built-in causality to prevent analytical artifacts.

Step 1: Sample Preparation (LNP Disruption)

  • Action: Dilute the LNP formulation 100-fold in a mixture of 60:40 (v/v) Acetonitrile (ACN) / Methanol (MeOH) containing 10 mM ammonium acetate.

  • Causality: LNPs must be completely disrupted to release the encapsulated mRNA and solvate the lipid components. The organic solvent mixture precipitates the mRNA (which can be centrifuged out) while keeping the highly hydrophobic dimethylamino-lipids and cholesterol in solution. Ammonium acetate acts as a volatile buffer to stabilize the ionization state of the tertiary amine, preventing in-source fragmentation (4)[4].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a CSH C18 or Phenyl-Hexyl column (2.1 × 50 mm, 1.7 µm) maintained at 60°C–70°C. Use a binary gradient: Mobile Phase A (15% H2O, 30% MeOH, 55% ACN + 10 mM ammonium acetate) and Mobile Phase B (60% ACN, 40% MeOH + 10 mM ammonium acetate).

  • Causality: Elevated column temperatures (70°C) reduce the mobile phase viscosity and improve the mass transfer of bulky lipid conjugates, minimizing peak tailing. The CSH (Charged Surface Hybrid) stationary phase provides a slight positive surface charge, which repels the protonated dimethylamino group, preventing secondary interactions and ensuring sharp peak shapes (6)[6].

Step 3: Mass Spectrometry Detection

  • Action: Operate the HRMS in positive Electrospray Ionization (+ESI) mode. Utilize Data-Dependent Acquisition (DDA) with EAD or HCD fragmentation.

  • Causality: The tertiary amine of the ionizable lipid is readily protonated [M+H]+ in the buffered organic environment. DDA ensures that the most abundant precursor ions (including trace impurities like the N-oxide at +16 Da) are automatically selected for MS/MS fragmentation, confirming structural identity without prior knowledge of the impurity profile.

LCMSWorkflow Prep 1. LNP Disruption & Extraction (ACN/MeOH + NH4OAc) LC 2. RP-UHPLC Separation (CSH C18, 70°C) Prep->LC MS 3. HRMS Detection (+ESI, DDA Mode) LC->MS Data 4. Structural Elucidation (EAD/CID Fragmentation) MS->Data

Step-by-step LC-HRMS workflow for the robust characterization of dimethylamino-lipids.

Quantitative Data: Benchmarking Ionizable Lipids

When comparing the three gold-standard dimethylamino-lipids used in clinical therapeutics, their structural nuances dictate their MS behavior and in vivo performance.

Table 2: Physicochemical and MS Characteristics of Clinical Dimethylamino-Lipids
Lipid ConjugateClinical ApplicationApparent pKaPrecursor Ion [M+H]+Primary MS/MS Diagnostic FragmentDegradation Susceptibility
DLin-MC3-DMA Patisiran (siRNA)~6.4m/z 642.6m/z 58.0 (Dimethylamine loss)Moderate (Double bond oxidation)
ALC-0315 BNT162b2 (mRNA)~6.1m/z 766.7m/z 226.2 (Ester cleavage)High (N-oxidation & ester hydrolysis)
SM-102 mRNA-1273 (mRNA)~6.7m/z 710.6m/z 114.1 (Headgroup cleavage)High (N-oxidation & aldehyde formation)

Conclusion

For the rigorous characterization of dimethylamino-lipid conjugates, no single MS technique is a panacea. LC-QqQ remains the gold standard for PK and biodistribution assays due to its sub-ng/mL sensitivity. However, for stability-indicating assays and impurity profiling, LC-HRMS equipped with advanced fragmentation (EAD) is non-negotiable to identify reactive N-oxide and aldehyde species that threaten mRNA integrity. Implementing a multi-modal approach, such as LC-CAD-MS, ensures both universal quantification and deep structural insight, establishing a truly self-validating analytical framework.

References

  • Title: Development of an Analytical Method for Ionizable Lipids in Lipid Nanoparticles Using LC-MS/MS Source: KoreaScience URL: [Link]

  • Title: Rapid Analysis of Lipid Nanoparticle Components Using BioAccord LC-MS System Source: Waters URL: [Link]

  • Title: Comprehensive characterization of the lipid nanoparticle (LNP), ALC-0315, and its impurities using electron-activated dissociation (EAD) Source: SCIEX URL: [Link]

  • Title: A novel mechanism for the loss of mRNA activity in lipid nanoparticle delivery systems Source: Nature Communications / NIH URL: [Link]

  • Title: Engineering ionizable lipids for rapid biodegradation balances mRNA vaccine efficacy and tolerability Source: bioRxiv URL: [Link]

Sources

Comparing transfection efficiency of dimethylamino vs. diethylamino lipid headgroups

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Lipid Nanoparticles: A Comparative Guide to Dimethylamino vs. Diethylamino Headgroups

The structural design of ionizable lipids is the most critical variable in determining the transfection efficiency and biodistribution of lipid nanoparticles (LNPs). At the core of this design is the amine headgroup, which dictates the lipid’s pKa, its hydration shell, and its interaction with serum proteins. For years, the industry standard has relied heavily on dimethylamino headgroups. However, recent advances in extrahepatic delivery have brought bulkier diethylamino headgroups into the spotlight.

As a Senior Application Scientist, I have structured this guide to move beyond basic comparisons. We will analyze the biophysical causality behind how adding two methylene units to an amine headgroup fundamentally alters LNP tropism, and provide a self-validating protocol for evaluating these variants in your own drug development workflows.

Mechanistic Foundations: Sterics, pKa, and the Protein Corona

The primary function of the ionizable headgroup is to remain neutral at physiological pH (7.4) to prevent toxicity, while rapidly protonating in the acidic environment of the endosome (pH 5.5–6.5) to facilitate membrane fusion and mRNA release[1].

  • Dimethylamino Headgroups (The Hepatic Standard): Lipids such as DLin-MC3-DMA utilize a dimethylamino headgroup. The compact nature of the two methyl groups presents minimal steric hindrance. This allows for tight lipid packing and an optimal apparent pKa of ~6.44[2]. When injected intravenously, the compact surface topology of dimethylamino LNPs readily adsorbs Apolipoprotein E (ApoE) from the bloodstream, which acts as an endogenous targeting ligand for LDL receptors on hepatocytes, driving near-exclusive liver accumulation[3].

  • Diethylamino Headgroups (The Extrahepatic Disruptor): Substituting the methyl groups with ethyl groups introduces significant steric bulk around the tertiary amine. This increased steric hindrance alters the lipid's hydration dynamics and typically shifts the pKa[2]. Historically, this bulk was thought to decrease general transfection efficiency[2]. However, we now know that this steric shielding disrupts ApoE binding. Instead, diethylamino LNPs enrich a distinct protein corona composed of albumin, fibronectin, and fibrinogen[4]. This shifts the in vivo tropism away from the liver and toward the spleen and bone marrow[5][6].

EndosomalEscape A LNP Internalization (Neutral pH) B Endosome Maturation (pH drops to 5.5-6.0) A->B C Amine Protonation (Dimethyl/Diethyl) B->C D Membrane Destabilization (Hexagonal Phase) C->D E Cytosolic Release (High Transfection) D->E

LNP endosomal escape mechanism driven by headgroup protonation.

Comparative Performance & Tropism

To objectively compare these headgroups, we must look at their performance in specific target tissues. The table below synthesizes the transfection efficiencies of leading dimethylamino and diethylamino lipids based on recent in vivo screening data.

Lipid HeadgroupRepresentative LipidPrimary Target OrganTransfection Efficiency / EditingKey Mechanistic Driver
Dimethylamino DLin-MC3-DMALiver (Hepatocytes)>90% gene silencing (0.1 mg/kg)Optimal pKa (6.44), ApoE-mediated uptake
Dimethylamino Lipid 269Liver (Hepatocytes)High CD45 knockdownMinimal steric hindrance
Diethylamino 11-A-MSpleen (T-Cells)High CD8+ T-cell deliverySteric bulk alters protein corona[5]
Diethylamino Lipid-168Bone Marrow (HSCs)48.5% base editingEnriched albumin/fibronectin corona[4]

Data Interpretation: While dimethylamino lipids remain the gold standard for hepatic targets, diethylamino lipids like Lipid-168 have achieved breakthrough 48.5% base editing efficiencies in hematopoietic stem cells (HSCs), vastly outperforming traditional benchmarks[4]. Furthermore, diethylamino lipids with adamantane tails (e.g., 11-A-M) have shown unprecedented specific interactions with splenic CD8+ T cells[5][6].

Experimental Methodology: Self-Validating Protocol

When evaluating novel diethylamino variants against dimethylamino controls, standard protocols often fail because they do not account for the altered lipid packing parameter caused by the ethyl bulk. The following workflow is designed as a self-validating system to ensure structural integrity and accurate tropism mapping.

Phase 1: Microfluidic Assembly & Biophysical Characterization Causality: The steric bulk of diethylamino groups resists tight packing. Rapid microfluidic mixing is required to force these lipids into stable inverted micelle structures before macroscopic aggregation occurs.

  • Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of 50:10:38.5:1.5. Prepare mRNA in 50 mM citrate buffer (pH 4.0).

  • Mixing: Utilize a microfluidic mixer at a 3:1 aqueous-to-organic flow rate ratio to ensure rapid nanoprecipitation.

  • Validation Checkpoint (DLS): Perform Dynamic Light Scattering. Self-Validation: A successful formulation must yield a Z-average diameter of 60–90 nm with a Polydispersity Index (PDI) < 0.15. If the PDI > 0.2, the diethylamino steric bulk is causing improper packing, requiring a slight increase in PEG-lipid molarity to stabilize the particle surface.

Phase 2: pKa Determination via TNS Assay Causality: Diethylamino groups shift the apparent pKa of the LNP surface. The TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay measures this shift by fluorescing when bound to protonated LNPs.

  • Titration: Incubate LNPs with 2 μM TNS in a series of buffers ranging from pH 2.5 to 8.5.

  • Measurement: Read fluorescence (Ex: 321 nm, Em: 445 nm) using a microplate reader.

  • Validation Checkpoint (pKa): Calculate the pH at half-maximal fluorescence. Self-Validation: The pKa must fall between 6.0 and 6.5 for optimal systemic delivery[7]. If the diethylamino lipid pKa exceeds 6.8, it will prematurely protonate in the bloodstream, leading to rapid immune clearance and toxicity.

Phase 3: In Vitro vs. In Vivo Screening Causality: Because headgroup sterics dictate the in vivo protein corona, in vitro results (which lack complex serum proteins) often fail to predict true in vivo tropism. A dual-screening approach is mandatory.

  • In Vitro Screen: Transfect HepG2 (liver) and primary CD8+ T cells. Measure reporter expression (e.g., Luciferase) at 24 hours.

  • In Vivo Screen: Intravenously inject 0.1 mg/kg mRNA-LNPs into wild-type mice. Image via IVIS at 6 hours post-injection.

  • Validation Checkpoint (Tropism): Self-Validation: Dimethylamino LNPs should show >90% luminescent flux in the liver. Diethylamino LNPs should show shifted flux (e.g., >40% in spleen or bone marrow). If diethylamino LNPs still accumulate heavily in the liver, the hydrophobic tail is overpowering the headgroup's steric effect, necessitating a redesign of the lipid tail architecture.

Workflow S1 Microfluidic Mixing S2 Dialysis & Buffer Exchange S1->S2 S3 TNS Assay (pKa Validation) S2->S3 S4 In Vitro Transfection S3->S4 S5 In Vivo Biodistribution S4->S5

Self-validating experimental workflow for LNP formulation and evaluation.

Conclusion

The choice between a dimethylamino and diethylamino headgroup is no longer just a question of maximizing raw transfection efficiency; it is a strategic decision regarding tissue tropism. Dimethylamino headgroups remain the undisputed champions for ApoE-mediated liver delivery. However, by strategically leveraging the steric hindrance of diethylamino headgroups, researchers can engineer unique protein coronas that unlock the next frontier of extrahepatic RNA therapeutics, from splenic T-cells to bone marrow stem cells.

References

  • Lipid-168 D
  • Review: Key Components of Lipid-Based Gene Delivery Systems - NanoMedicines Research Group
  • Rough screening of LNPs for mRNA delivery to primary T lymphocytes - ResearchG
  • Lipids and Lipid Deriv
  • In situ combinatorial synthesis of degradable branched lipidoids for systemic delivery of mRNA therapeutics - PMC / NIH
  • Lipids and Lipid Deriv
  • Lipid Nanoparticles: A Breakthrough in CRISPR Delivery Systems - GenScript

Sources

Cytotoxicity assessment of dimethylamino-based ionizable lipids

Author: BenchChem Technical Support Team. Date: March 2026

Cytotoxicity Assessment of Dimethylamino-Based Ionizable Lipids: A Comparative Guide

Dimethylamino-based ionizable lipids, epitomized by the clinical benchmark DLin-MC3-DMA (MC3), represent a watershed moment in non-viral nucleic acid delivery[1]. Their defining structural feature—a titratable dimethylamino headgroup—allows the lipid nanoparticle (LNP) to maintain a neutral charge at physiological pH (pH 7.4), thereby avoiding the severe systemic toxicity associated with permanently charged cationic lipids like DOTAP[2][3]. Upon endocytosis, the acidic environment of the endosome (pH ~5.5) triggers the protonation of the dimethylamino group, facilitating membrane fusion and cytosolic cargo release[3][4].

As the field rapidly advances toward highly potent mRNA therapeutics, drug developers must rigorously evaluate the cytotoxicity and performance of these foundational dimethylamino lipids against next-generation branched-tail variants, such as ALC-0315 and SM-102[5][6].

Mechanistic Causality: The Structure-Toxicity Relationship

In my experience optimizing LNP formulations for preclinical translation, cytotoxicity is rarely a random artifact; it is a direct consequence of lipid physical chemistry interacting with cellular homeostasis. The toxicity profile of an ionizable lipid is governed by three mechanistic pillars:

  • Amphiphilicity and Membrane Disruption: The dimethylamino headgroup typically yields an apparent pKa between 5.90 and 7.01[4]. While this is optimal for endosomal escape, excessive protonation creates highly amphiphilic structures. If the lipid concentration is too high, these protonated lipids destabilize not only the endosomal membrane but also mitochondrial and plasma membranes, leading to acute necrosis and the leakage of cytosolic enzymes[2].

  • Ester vs. Ether Linkages (Biodegradability): Early generations of dimethylamino lipids (e.g., DLin-DMA) utilized ether linkages that resisted intracellular lipases, leading to prolonged tissue half-lives and cumulative cellular toxicity[3]. The introduction of cleavable ester bonds in DLin-MC3-DMA dramatically improved clearance rates.

  • In Vivo Hepatotoxicity Discrepancies: While DLin-MC3-DMA is the clinical gold standard for siRNA delivery to the liver, newer lipids like ALC-0315 (utilized in the BNT162b2 vaccine) demonstrate higher mRNA translation efficiency but can exhibit dose-limiting toxicity. For instance, at high doses (5 mg/kg) in murine models, ALC-0315 significantly elevates liver toxicity markers (ALT and bile acids), whereas equivalent doses of DLin-MC3-DMA do not[5].

Comparative Performance & Cytotoxicity Data

To guide rational LNP design, the following table synthesizes the structural and toxicological profiles of the primary clinical-stage ionizable lipids[3][5][7][8].

LipidHeadgroup TypeTail / Linker StructureApparent pKaIn Vitro Profile (Hepatocytes / Immune Cells)In Vivo Toxicity Profile (Murine Models)
DLin-MC3-DMA DimethylaminoDilinoleyl / Ester~6.44High viability; moderate mRNA expression; high cellular uptake.Well tolerated; no significant ALT elevation at 5 mg/kg.
ALC-0315 Tertiary Amine (Hydroxybutyl)Branched / Ester~6.09Moderate viability; high mRNA expression; delayed induction.Dose-limiting; elevated ALT and bile acids observed at 5 mg/kg.
SM-102 Tertiary Amine (Hydroxyethyl)Branched / Ester~6.68High viability; highest mRNA expression across multiple cell lines.Well tolerated at standard therapeutic doses.
DOTAP (Control)Quaternary AmmoniumOleoyl / EsterN/A (Permanent)High cytotoxicity; rapid membrane disruption.Rapid systemic clearance; incompatible with biological membranes.

Workflow Visualization

Cytotoxicity_Workflow Start LNP Formulation (Dimethylamino Lipids) CellUptake In Vitro Cell Culture (Hepatocytes / Immune Cells) Start->CellUptake EndosomalEscape Endosomal Acidification & Lipid Protonation CellUptake->EndosomalEscape Tox1 Membrane Disruption (LDH Release Assay) EndosomalEscape->Tox1 High Amphiphilicity Tox2 Metabolic Inhibition (CCK-8 / WST-8 Assay) EndosomalEscape->Tox2 Intracellular Accumulation Tox3 Apoptosis / Necrosis (Flow Cytometry) EndosomalEscape->Tox3 Organelle Stress DataIntegration In Vitro - In Vivo Correlation (Predictive Safety Modeling) Tox1->DataIntegration Tox2->DataIntegration Tox3->DataIntegration

Fig 1: Multiplexed cytotoxicity assessment workflow for ionizable lipid nanoparticles.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment

A common pitfall in LNP screening is relying solely on singular metabolic assays (like MTT or CCK-8). A lipid might temporarily halt cell division (cytostasis) without causing actual cell death, leading to false-positive "toxicity" readings. To establish a self-validating system , we must triangulate data across metabolic, physical, and apoptotic axes.

Step 1: LNP Formulation and Cell Seeding

  • Methodology: Formulate LNPs via microfluidic mixing (e.g., 3:1 N/P ratio) and dialyze against PBS. Seed target cells (e.g., HepG2 or primary hepatocytes) at 1×10⁴ cells/well in a 96-well plate and incubate overnight at 37°C in 5% CO₂[4].

  • Causality: Microfluidic mixing is mandatory. Batch-to-batch size variations (e.g., aggregates >200 nm) artificially inflate localized cytotoxicity due to uneven cellular sedimentation and massive localized lipid uptake[6][9].

Step 2: Physical Membrane Integrity (LDH Release Assay)

  • Methodology: Following 24 hours of LNP exposure, transfer 50 µL of the culture supernatant to a new plate. Add the LDH reaction mix, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • Causality: Lactate Dehydrogenase (LDH) is strictly a cytosolic enzyme. Its presence in the extracellular media is a direct, causal indicator of physical membrane rupture driven by the amphiphilic nature of over-protonated ionizable lipids[2].

Step 3: Metabolic Viability (WST-8 / CCK-8 Assay)

  • Methodology: Add 10 µL of WST-8 reagent to the remaining cells and media in the original plate. Incubate for 2 hours at 37°C and read absorbance at 450 nm[4][10].

  • Causality: This evaluates mitochondrial dehydrogenase activity. Dimethylamino lipids can occasionally traffic to mitochondria, impairing cellular respiration and ATP production before outright membrane rupture occurs[10].

Step 4: Apoptotic Profiling (Flow Cytometry)

  • Methodology: Harvest cells from replicate wells, wash with cold PBS, and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes. Analyze via flow cytometry.

  • Causality: This step differentiates LNP-induced apoptosis (programmed death due to intracellular lipid stress) from necrosis (acute membrane lysis). This validates whether the toxicity observed in Steps 2 and 3 is chemically mediated (intracellular accumulation) or physically mediated (surface charge disruption).

References

  • Novel Less Toxic, Lymphoid Tissue‐Targeted Lipid Nanoparticles Containing a Vitamin B5‐Derived Ionizable Lipid for mRNA Vaccine Delivery (NIH)[Link]

  • Rational design and modular synthesis of biodegradable ionizable lipids via the Passerini reaction for mRNA delivery (PNAS)[Link]

  • Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap (MDPI)[Link]

  • Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells (PubMed / NIH)[Link]

  • Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery (NIH)[Link]

  • pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function (PNAS)[Link]

  • Recent advances in nanoparticulate RNA delivery systems (PNAS)[Link]

Sources

Validating Endosomal Escape Efficiency of pH-Sensitive Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Endosomal Bottleneck

In the development of Antibody-Drug Conjugates (ADCs), Lipid Nanoparticles (LNPs), and polyplexes, cellular uptake is rarely the limiting factor. The true bottleneck is endosomal escape . A conjugate that is internalized but remains trapped in the lysosome is functionally inert and destined for degradation.

This guide moves beyond basic uptake assays to focus on the validation of pH-sensitive linkers —chemical moieties designed to exploit the pH gradient between the physiological environment (pH 7.4) and the early endosome (pH 6.0–6.5) or lysosome (pH 4.5–5.0).[1][2] We will compare the primary linker chemistries and provide a multi-tiered experimental framework to rigorously validate their cytosolic release efficiency.

Mechanistic Foundation: The pH Trigger

To validate efficiency, one must first understand the trigger. The endocytic pathway is defined by a progressive acidification gradient. A robust pH-sensitive linker must exhibit bistability : near-perfect stability at pH 7.4 (circulation) and rapid hydrolysis at pH < 6.0 (endosome).[1]

2.1 Comparative Analysis of pH-Sensitive Linkers

The following table contrasts the three dominant chemical classes used to engineer endosomal escape.

FeatureHydrazone Acetal / Ketal Cis-Aconityl
Chemistry Carbonyl + HydrazineAldehyde/Ketone + AlcoholCarboxylic acid + Amide
Hydrolysis Mech. Acid-catalyzed hydrolysis of C=N bondAcid-catalyzed cleavage of C-O-CIntramolecular catalysis (neighboring group effect)
pH Sensitivity High (Hydrolyzes at pH 5.0–6.[1][2]0)Tunable (Depends on substituents)Moderate (pH < 5.5)
Plasma Stability Moderate (Can be unstable; often requires stabilization)High (Generally more stable than hydrazones)High (Excellent stability at pH 7.4)
Release Kinetics Fast (Minutes to Hours)Variable (Hours to Days)Fast (Burst release upon acidification)
Best Use Case Doxorubicin conjugates (ADCs)pH-sensitive polymers/liposomesProtein/Polymer conjugates
2.2 Mechanism of Action Diagram

The following diagram illustrates the critical "Point of Release" within the endocytic trafficking pathway.

EndosomalEscape Extracellular Extracellular Space (pH 7.4) Uptake Endocytosis Extracellular->Uptake Conjugate Binding EarlyEndosome Early Endosome (pH 6.0 - 6.5) LateEndosome Late Endosome / Lysosome (pH 4.5 - 5.5) EarlyEndosome->LateEndosome Maturation Cleavage Linker Hydrolysis (Critical Event) EarlyEndosome->Cleavage pH Drop Trigger LateEndosome->Cleavage pH Drop Trigger Degradation Metabolic Degradation LateEndosome->Degradation Failed Escape Cytosol Cytosol (Target Site) Uptake->EarlyEndosome Trafficking Cleavage->Cytosol Payload Escape

Figure 1: The Endosomal Escape Pathway. Successful delivery requires linker hydrolysis before lysosomal degradation.

Validation Methodologies: The "How-To"

Relying solely on cytotoxicity (IC50) is insufficient; it conflates uptake, escape, and drug potency. To isolate endosomal escape efficiency , use this three-phase validation system.

Phase 1: The Membrane Integrity Screen (Hemolysis Assay)

Before cell culture, use Red Blood Cells (RBCs) as a proxy for endosomal membranes. RBCs lyse when their membrane is disrupted.[3] By adjusting the buffer pH, you can mimic the endosomal environment.[4]

Protocol: pH-Dependent Hemolysis

  • Isolation: Wash human or sheep RBCs 3x with PBS (pH 7.4) by centrifugation (500g, 5 min). Resuspend to 2% (v/v).

  • Buffer Prep: Prepare PBS adjusted to pH 7.4, 6.5, and 5.5.

  • Incubation: Mix 100 µL RBC suspension with 100 µL of your linker/polymer sample (at varying concentrations) in the respective pH buffers.

  • Controls:

    • Negative: PBS only (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Execution: Incubate at 37°C for 1 hour. Centrifuge at 500g for 5 min.

  • Readout: Transfer supernatant to a 96-well plate. Measure absorbance of released hemoglobin at 540 nm .

  • Calculation:

    
    
    
    • Success Criteria: Low hemolysis (<5%) at pH 7.4; High hemolysis (>50%) at pH 5.5.

Phase 2: Qualitative Visualization (Calcein Leakage)

Calcein is a membrane-impermeable fluorophore. When encapsulated in endosomes, it appears as punctate spots.[3][5] Upon endosomal rupture, it floods the cytosol, turning the entire cell fluorescent green.

Critical Note: Do not use Calcein-AM for this assay; use free Calcein. Calcein-AM permeates membranes spontaneously and is used for viability, not escape.

Phase 3: The Gold Standard (Galectin-8 Recruitment)

This is the most robust method for verifying cytosolic access. Galectin-8 (Gal8) is a cytosolic protein that binds specifically to glycans found only on the inner leaflet of endosomes.[6] Gal8 cannot access these glycans in intact endosomes. If the linker/carrier ruptures the endosome, Gal8 rushes to the "wound," forming visible fluorescent puncta.

Workflow Diagram: Galectin-8 Recruitment Assay

Gal8Assay Step1 Step 1: Transfection Express Gal8-GFP in cells Step2 Step 2: Treatment Incubate with pH-sensitive Conjugate Step1->Step2 Step3 Step 3: Endosomal Rupture Linker activates, membrane disrupted Step2->Step3 Step4 Step 4: Recruitment Cytosolic Gal8-GFP binds exposed glycans Step3->Step4 Glycan Exposure Step5 Step 5: Imaging & Analysis Count GFP puncta per cell Step4->Step5 Quantification

Figure 2: Galectin-8 Recruitment Workflow. Puncta formation serves as a direct proxy for endosomal escape events.

Protocol: Gal8 Recruitment

  • Cell Prep: Transfect HeLa or HEK293 cells with a plasmid encoding Gal8-GFP (or generate a stable line).

  • Treatment: Incubate cells with your pH-sensitive linker conjugate for 2–4 hours.

  • Wash: Remove unbound conjugate and wash with PBS.

  • Imaging: Live-cell confocal microscopy is preferred to avoid fixation artifacts.

  • Quantification:

    • Count the number of GFP puncta per cell.[7]

    • Compare against a non-pH-sensitive control (e.g., non-cleavable linker) and a positive control (e.g., PEI or LLOMe).

    • Data Output: "Puncta per cell" correlates directly with escape efficiency.

Troubleshooting & Optimization

Even with robust protocols, artifacts can occur.

IssueProbable CauseSolution
High Hemolysis at pH 7.4 Linker is too hydrophobic or unstable.Increase hydrophilicity (PEGylation) or switch to Cis-aconityl.
No Gal8 Puncta Escape is too slow or pore size is too small.The linker may be hydrolyzing but not disrupting the membrane. Confirm with Calcein assay (detects smaller pores).
High Background Fluorescence Free dye contamination.Purify conjugate via SEC or dialysis before treatment.
Cell Toxicity Carrier toxicity unrelated to escape.Perform MTT/CellTiter-Glo assay alongside to normalize escape data against viability.
References
  • Varkouhi, A. K., et al. (2011). Endosomal escape pathways for delivery of biologicals.[8][9][10][11][12][13][14] Journal of Controlled Release. Link

  • Kilchrist, K. V., et al. (2019). Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability.[6] ACS Nano. Link

  • Ma, X., et al. (2020). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. MDPI. Link

  • Cui, L., et al. (2018). A Comparative Analysis of Linkers for Drug Delivery Systems. Bioconjugate Chemistry.[1][15] Link

  • Gilleron, J., et al. (2013). Image-based analysis of lipid nanoparticle-mediated siRNA delivery, intracellular trafficking and endosomal escape.[8][9] Nature Biotechnology. Link

Sources

The Stability Showdown: A Comparative Guide to the Hydrolysis Kinetics of Amino-Ether Esters and Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug design and development, the strategic incorporation of labile functional groups to create prodrugs is a cornerstone of optimizing pharmacokinetic profiles. Among the most utilized of these are esters and carbamates, which can mask polar functionalities, enhance membrane permeability, and control drug release. This guide provides a comprehensive comparison of the hydrolysis kinetics of two key players in this arena: amino-ether esters and carbamates. We will delve into the mechanistic underpinnings of their stability, present supporting experimental data, and provide detailed protocols for their kinetic analysis.

The Fundamental Divide: Understanding the Inherent Stability of Esters vs. Carbamates

At its core, the difference in hydrolytic stability between an ester and a carbamate lies in the electronic nature of the atom adjacent to the carbonyl group. In an ester, the carbonyl is flanked by an oxygen atom, which is highly electronegative. In a carbamate, a nitrogen atom replaces this oxygen. Nitrogen is less electronegative than oxygen and possesses a lone pair of electrons that can be delocalized into the carbonyl group through resonance. This resonance stabilization renders the carbamate carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack by water or hydroxide ions.[1]

Generally, this translates to a greater intrinsic stability for carbamates compared to their ester counterparts under identical conditions.[1] This enhanced stability is often a desirable trait in prodrug design, preventing premature cleavage by ubiquitous esterases in the plasma and gastrointestinal tract, thereby allowing for more targeted drug delivery.[2][3]

The Impact of the Amino-Ether Moiety on Ester Lability

The specific structure of an "amino-ether ester" introduces additional electronic and steric factors that modulate its hydrolysis rate. The presence of an ether linkage can influence the stability of the adjacent ester bond through inductive and resonance effects. The ether oxygen is electron-withdrawing through its inductive effect, which can make the ester carbonyl carbon more electrophilic and thus more prone to hydrolysis.[4] Conversely, resonance effects could potentially stabilize the ester. The proximity of the amino group can also play a significant role, potentially participating in intramolecular catalysis of hydrolysis, depending on the pH and the exact molecular geometry.[]

A Head-to-Head Comparison: Hydrolysis Kinetics Under Physiological Conditions

To provide a quantitative comparison, let's examine representative data on the hydrolysis of analogous ester and carbamate-linked prodrugs. The following table summarizes the half-lives (t½) of a model ester, carbonate, and carbamate prodrug in phosphate-buffered saline (PBS) at various pH values and in rat serum, simulating physiological conditions.

Compound TypeLinkerpH 5.5 (t½, days)pH 7.4 (t½, days)pH 9.5 (t½, days)Rat Serum (t½, hours)
Ester Prodrug Ester>200 (extrapolated)5.41.51.0
Carbonate Prodrug Carbonate>600 (extrapolated)18.91.74.6
Carbamate Prodrug CarbamateStableStableStableStable

Data adapted from a study on clickable prodrugs.[6]

As the data clearly indicates, the carbamate-linked prodrug exhibits significantly greater stability across all tested conditions compared to both the ester and carbonate analogues.[6] The ester prodrug, while relatively stable in acidic conditions, demonstrates rapid degradation at neutral and alkaline pH, and is particularly labile in the presence of serum esterases.[6] This highlights the critical role of enzymatic hydrolysis in the cleavage of ester-based prodrugs in a biological environment.

Mechanistic Insights into Hydrolysis

The hydrolysis of both esters and carbamates can proceed through acid-catalyzed, base-mediated, and neutral (water-mediated) pathways. The dominant mechanism is highly dependent on the pH of the medium.

Ester Hydrolysis

Under basic conditions, ester hydrolysis typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7] In acidic conditions, the mechanism is typically a bimolecular acyl-oxygen cleavage (AAC2), where the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic.[6]

Carbamate Hydrolysis

The base-catalyzed hydrolysis of carbamates can also proceed through a BAC2 mechanism. However, for primary and secondary carbamates, an alternative E1cB (Elimination Unimolecular conjugate Base) mechanism can occur, which is often much faster.[1] This involves the deprotonation of the nitrogen atom followed by the elimination of the leaving group.

G cluster_ester Ester Hydrolysis (Base-Catalyzed) cluster_carbamate Carbamate Hydrolysis (Base-Catalyzed) Ester Ester Intermediate_E Tetrahedral Intermediate Ester->Intermediate_E OH⁻ attack Products_E Carboxylate + Alcohol Intermediate_E->Products_E Leaving group departure Carbamate Carbamate Intermediate_C Tetrahedral Intermediate Carbamate->Intermediate_C OH⁻ attack Products_C Carbamic Acid + Alcohol Intermediate_C->Products_C Leaving group departure Amine_CO2 Amine + CO₂ Products_C->Amine_CO2 Decarboxylation

Caption: Generalized base-catalyzed hydrolysis mechanisms.

Experimental Protocols for Kinetic Analysis

Accurate determination of hydrolysis kinetics is paramount for the rational design of prodrugs. Here, we provide detailed, step-by-step methodologies for monitoring the hydrolysis of amino-ether esters and carbamates using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-Based Kinetic Assay

High-Performance Liquid Chromatography is a robust and widely used technique for kinetic analysis due to its high sensitivity and ability to separate the parent compound from its hydrolysis products.

Experimental Workflow:

G A Prepare Buffer Solutions (e.g., pH 5.0, 7.4, 9.0) C Initiate Hydrolysis Reaction (Incubate at 37°C) A->C B Prepare Stock Solution of Test Compound B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction (e.g., acidify) D->E F Analyze by HPLC E->F G Quantify Peak Areas F->G H Plot ln([Compound]) vs. Time G->H I Calculate k and t½ H->I

Caption: HPLC workflow for hydrolysis kinetics.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer). Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.22 µm filter.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (amino-ether ester or carbamate) in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 10 mg/mL).

  • Initiation of Hydrolysis: In a thermostated vessel at 37°C, add a small volume of the stock solution to the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the hydrolysis rate.

  • Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the hydrolysis reaction in the aliquot by adding a quenching solution. For base-catalyzed reactions, this is typically a small volume of a strong acid (e.g., 1 M HCl) to lower the pH. For acid-catalyzed reactions, a base can be used.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound has maximum absorbance.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The pseudo-first-order rate constant (k) is the negative of the slope of the resulting linear regression.

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

NMR-Based Kinetic Assay

Nuclear Magnetic Resonance spectroscopy offers a non-invasive method to monitor hydrolysis in real-time without the need for quenching.

Experimental Workflow:

G A Prepare Reaction Mixture in D₂O-based Buffer B Place NMR Tube in Spectrometer at 37°C A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Acquire Spectra at Timed Intervals C->D E Integrate Characteristic Peaks of Reactant and Product D->E F Plot ln([Reactant]) vs. Time E->F G Calculate k and t½ F->G

Caption: NMR workflow for hydrolysis kinetics.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known amount of the test compound in a deuterated buffer solution (e.g., phosphate buffer in D₂O) directly in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature (e.g., 37°C). Allow the sample to thermally equilibrate for a few minutes.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals.

    • Use a pulse sequence with water suppression to minimize the large solvent signal.

  • Data Processing and Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic, well-resolved peaks for the parent compound and at least one of its hydrolysis products.

    • Integrate the area of these peaks in each spectrum.

    • The concentration of the remaining parent compound at each time point is proportional to its peak integral.

    • Plot the natural logarithm of the integral of the parent compound's peak versus time.

    • Determine the rate constant (k) and half-life (t½) as described for the HPLC method.

Conclusion: Navigating the Stability-Lability Spectrum

The choice between an amino-ether ester and a carbamate linker in prodrug design is a critical decision that profoundly impacts the pharmacokinetic profile of a drug candidate. Carbamates offer a significant advantage in terms of chemical and enzymatic stability, making them ideal for applications requiring delayed or targeted drug release.[8][9] Amino-ether esters, while more labile, can be fine-tuned through structural modifications to achieve a desired rate of hydrolysis.[10]

The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of the hydrolysis kinetics of these important functional groups. By understanding the interplay of structure, pH, and enzymatic activity on their stability, researchers can make more informed decisions in the design of next-generation therapeutics with optimized efficacy and safety profiles.

References

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). PMC. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. (2023). SCIRP. [Link]

  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015). PMC. [Link]

  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (2009). ACS Publications. [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Indian Academy of Sciences. [Link]

  • Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. (2026). ACS Publications. [Link]

  • Determination of the kinetic rate constants for the formation (--) and hydrolysis (----). (n.d.). ResearchGate. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method. (2006). Taylor & Francis Online. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. [Link]

  • How to Prepare Sample for HPLC?. (n.d.). Mtoz Biolabs. [Link]

  • HPLC Testing Procedure. (n.d.). Phenomenex. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell. [Link]

  • Can an ether be selectively hydrolysed in the presence of an ester?. (2016). Chemistry Stack Exchange. [Link]

  • [Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999). PubMed. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (n.d.). PMC. [Link]

  • Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263. (n.d.). Joseph A DiVerdi. [Link]

  • Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. (n.d.). PMC. [Link]

  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (n.d.). Oxford Academic. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • increasing the rate of ester hydrolysis. (2016). Student Doctor Network Forums. [Link]

  • Hydrolysis of Esters. (2012). 2012 Book Archive. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). epa nepis. [Link]

  • Correlation between hydrolysis rate constant and chemical composition of energy crops. (n.d.). IDEAS/RePEc. [Link]

  • NMR analysis of hydrolysis reactions. (a) Time-course for acid... (n.d.). ResearchGate. [Link]

  • Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. (n.d.). epa nepis. [Link]

  • Studies on the Enzymatic Hydrolysis of Amino Acid Carbamates. (n.d.). PubMed. [Link]

  • NMR spectroscopy - An Easy Introduction. (2020). Chemistry Steps. [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]

  • 4.7: NMR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. [Link]

  • A method based on 1H NMR spectral data useful to evaluate the hydrolysis level in complex lipid mixtures. (2014). Semantic Scholar. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. [Link]

  • 13>C NMR study on carbamate hydrolysis reactions in aqueous amine/CO>2> solutions. (2021). Lund University. [Link]

  • Hydrolysis Rate Data and Activation Energy Values (Supporting Information for doi 10.1021/acs.est.6b05412). (2020). Catalog. [Link]

  • Comparison of Equilibrium Constants of Various Reactions Involved in Amines and Amino Acid Solvents for CO 2 Absorption. (n.d.). SINTEF. [Link]

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A Comparative Guide to Determining the Isoelectric Point of 3-[2-(Dimethylamino)ethoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of novel molecules is paramount. The isoelectric point (pI), the specific pH at which a molecule carries no net electrical charge, is a critical parameter influencing solubility, stability, and biological interactions. This guide provides an in-depth, practical comparison of methods for determining the isoelectric point of 3-[2-(Dimethylamino)ethoxy]propanoic acid, a zwitterionic compound with potential applications in pharmaceutical formulations.

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offers self-validating systems for trustworthy data, and is grounded in authoritative scientific principles.

The Significance of the Isoelectric Point

3-[2-(Dimethylamino)ethoxy]propanoic acid is an ampholyte, possessing both a basic tertiary amine and an acidic carboxylic acid functional group. At a pH below its pI, the molecule will carry a net positive charge due to the protonation of the amine group. Conversely, at a pH above its pI, it will carry a net negative charge from the deprotonation of the carboxylic acid group. At the pI, the molecule exists as a zwitterion, with both groups ionized but having a net charge of zero.[1][2] This charge neutrality dictates the molecule's behavior:

  • Minimum Solubility: Molecules like this often exhibit their lowest solubility in aqueous solutions at their isoelectric point, a factor crucial for formulation and purification.[3]

  • Stability: For biopharmaceuticals, if the pI of an excipient or drug molecule lies between the formulation pH and physiological pH, there is a heightened risk of precipitation and aggregation upon administration.[4][5]

  • Chromatographic and Electrophoretic Behavior: The pI is fundamental for developing separation methods like ion-exchange chromatography and electrophoresis.[3]

Method 1: Computational Prediction (In Silico)

Before embarking on laboratory work, a theoretical pI should be calculated. This provides a valuable estimate, guiding the pH range for experimental methods. The pI of a simple ampholyte can be estimated by averaging the pKa values of the ionizable groups.[2][6]

Theoretical pKa Estimation:

  • Carboxylic Acid Group: The pKa of propanoic acid is approximately 4.87.[7][8][9]

  • Tertiary Amine Group: The pKa of the conjugate acid of N,N-Dimethylethanolamine is approximately 9.26.[4][10]

pI Calculation:

The isoelectric point (pI) is calculated using the Henderson-Hasselbalch equation-derived formula for a simple zwitterion:[11]

pI = (pKa₁ + pKa₂) / 2

pI ≈ (4.87 + 9.26) / 2 = 7.07

This calculation predicts a pI near physiological pH, highlighting the importance of precise experimental determination for its potential use in drug formulations.

Method 2: Potentiometric Titration (Gold Standard)

Potentiometric titration is a highly precise method for determining pKa values, from which the pI can be directly visualized and calculated.[4][5] This technique involves monitoring the pH of a solution of the analyte as a standardized titrant (acid or base) is added.

Causality of Experimental Choices:

The choice to start with a dissolved sample at low pH and titrate with a strong base ensures that both functional groups are initially in their protonated state. As the base is added, the carboxylic acid group will deprotonate first, followed by the tertiary amine at a higher pH. The precise monitoring of pH change versus the volume of titrant added allows for the determination of the inflection points corresponding to the pKa values.

Experimental Protocol:
  • Sample Preparation: Accurately weigh 2-3 mg of 3-[2-(Dimethylamino)ethoxy]propanoic acid and dissolve it in a known volume of deionized water or a low ionic strength electrolyte solution (e.g., 0.15 M KCl) at a low pH (e.g., pH 2-3) by adding a small amount of standardized HCl.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the sample with a standardized strong base (e.g., 0.5 M KOH) at a constant, slow rate. Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve). The pI is the pH at which the average charge of the molecule is zero, which can be determined from the ionization curve derived from the pKa values.[5]

Diagram of Potentiometric Titration Workflow

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh 2-3 mg of sample B Dissolve in DI water/electrolyte A->B C Adjust to low pH (e.g., 2-3) with HCl B->C D Place sample in automated titrator C->D E Titrate with standardized KOH D->E F Record pH vs. Titrant Volume E->F G Plot Titration Curve (pH vs. Volume) F->G H Determine pKa values (midpoints of buffer regions) G->H I Calculate pI from pKa values H->I

Caption: Workflow for pI determination via potentiometric titration.

Method 3: Capillary Isoelectric Focusing (cIEF)

Capillary isoelectric focusing (cIEF) is a high-resolution electrophoretic technique that separates amphoteric molecules based on their pI.[7] In cIEF, a pH gradient is established within a capillary, and when an electric field is applied, molecules migrate until they reach the pH that corresponds to their pI, where they have no net charge and stop moving.[10][12]

Causality of Experimental Choices:

This method is chosen for its high resolving power and sensitivity, requiring minimal sample.[7] The use of carrier ampholytes is crucial as they create the necessary stable pH gradient within the capillary under an electric field. Coated capillaries are often preferred to suppress electroosmotic flow, ensuring that molecule migration is solely based on their electrophoretic mobility until they focus at their pI.[7]

Experimental Protocol:
  • Sample Preparation: Dissolve the sample in a solution containing carrier ampholytes that cover the expected pI range (e.g., pH 3-10) and pI markers for calibration.

  • Capillary Setup: Use a coated capillary filled with the sample and ampholyte mixture. Place the capillary ends in anolyte (acidic solution) and catholyte (basic solution) reservoirs.

  • Focusing: Apply a high voltage across the capillary. This causes the carrier ampholytes to form a pH gradient. The sample molecules will migrate through this gradient until they reach their respective pI, where they become focused into sharp bands.

  • Mobilization and Detection: After focusing, the focused bands are mobilized past a detector (e.g., UV absorbance) either by applying pressure or by changing the composition of the catholyte to shift the pH gradient.

  • Data Analysis: The pI of the sample is determined by comparing its migration time to those of the known pI markers.

Comparison of pI Determination Methods

MethodPrincipleAdvantagesDisadvantages
Computational Prediction Calculation based on pKa values of functional groups.Rapid, cost-free, no sample required.Accuracy depends on the quality of the pKa estimates; does not account for matrix effects.
Potentiometric Titration Measures pH change upon addition of a titrant.High precision, provides pKa values directly, relatively simple setup.[4][5]Requires a larger amount of pure sample compared to cIEF.
Capillary Isoelectric Focusing (cIEF) Electrophoretic separation in a pH gradient.[10]High resolution and sensitivity, requires very small sample volume.[7]Requires specialized equipment, can be affected by salt concentration.[7]

Diagram of Methodological Relationships

G cluster_methods pI Determination Methods cluster_exp Experimental Techniques Pred Computational Prediction Exp Experimental Verification Pred->Exp Provides Estimate for Exp->Pred Validates Titration Potentiometric Titration CE Capillary Electrophoresis (cIEF) Titration->CE Alternative Methods

Caption: Logical flow between predictive and experimental pI methods.

Alternative Compounds: The "Good's" Buffers

In many pharmaceutical and biological applications, zwitterionic buffers are essential for maintaining a stable pH. The so-called "Good's buffers" are a series of zwitterionic compounds developed to be biocompatible and effective in the physiologically relevant pH range of 6 to 8.[12][13] Examples include MES, HEPES, and PIPES.

When considering 3-[2-(Dimethylamino)ethoxy]propanoic acid for applications where pH control is critical, its properties should be compared to these established standards.

BufferpKa at 25°CUseful pH RangeKey Characteristics
MES 6.105.5 - 6.7Does not form complexes with most metal ions.[3]
PIPES 6.766.1 - 7.5Low metal-binding capacity.
HEPES 7.486.8 - 8.2Widely used in cell culture media.
3-[2-(...)]propanoic acid (Predicted) ~4.87 & ~9.26Buffering capacity around pH 4.9 and 9.3Broad potential buffering ranges, but pI near 7.

The predicted pI of ~7.07 for 3-[2-(Dimethylamino)ethoxy]propanoic acid means it has minimal buffering capacity at its isoelectric point. However, its two distinct pKa values suggest it could function as a buffer in two different pH regions, a property that could be advantageous in specific formulation contexts.

Conclusion

Determining the isoelectric point of 3-[2-(Dimethylamino)ethoxy]propanoic acid requires a multi-faceted approach. A computational prediction based on the pKa values of its constituent functional groups provides a crucial starting point, estimating a pI of approximately 7.07. For high-precision experimental validation, potentiometric titration stands as the gold standard, offering the dual benefit of determining both pKa values and the pI. Capillary isoelectric focusing serves as a powerful, high-resolution alternative, especially when sample material is limited. The choice of method will depend on the required precision, available sample, and instrumentation. Understanding the pI of this molecule is a critical step in evaluating its potential as a novel excipient or buffer in the development of advanced pharmaceutical formulations.

References

  • Sirius Analytical. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved from [Link]

  • PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • Levene, P. A., & Simms, H. S. (1923). CALCULATION OF ISOELECTRIC POINTS. Journal of Biological Chemistry, 55(4), 801-813. Retrieved from [Link]

  • Wikipedia. (n.d.). Good's buffers. Retrieved from [Link]

  • Bjellqvist, B., et al. (1993). Calculation of the Isoelectric Points of Native Proteins With Spreading of pKa Values. Electrophoresis, 14(1), 1023-1031. Retrieved from [Link]

  • Brainly. (2020, May 6). The pKa of propanoic acid (propionic acid), CH3CH2COOH, is 4.87. Retrieved from [Link]

  • Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved from [Link]

  • Fiveable. (2026, March 2). 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N-DIMETHYLETHANOLAMINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved from [Link]

  • Passos, H., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(11), 4909-4917. Retrieved from [Link]

  • Hopax Fine Chemicals. (2025, July 25). CAPS Buffer: The Trusted Zwitterionic Solution for Precise Biochemical Work. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]

  • Promega Connections. (2019, May 24). What Makes a "Good" Buffer? Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylethanolamine. Retrieved from [Link]

  • MedSchoolCoach. (2022, November 7). Zwitterions and Isoelectric Point – MCAT Biochemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Types of Buffers: Acidic, Basic, and Zwitterionic Buffers. Retrieved from [Link]

  • Hopax Fine Chemicals. (2025, February 21). MES Buffer: An Essential Component in Biological and Pharmaceutical. Retrieved from [Link]

  • Yu, Q., et al. (1995). New zwitterionic butanesulfonic acids that extend the alkaline range of four families of Good buffers: evaluation for use in biological systems. Analytical Biochemistry, 226(1), 133-143. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). N,N-dimethylethanolamine. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethylethanolamine 99%, Technical Grade, Liquid, 408 lb Drum. Retrieved from [Link]

  • lookchem.com. (n.d.). Cas 108-01-0,N,N-Dimethylethanolamine. Retrieved from [Link]

  • Fiveable. (2025, August 15). Propanoic Acid Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Quora. (2017, February 7). How to calculate the pH of propanoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Isoelectronic point. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Novel LNP Lipids Against the Gold Standard: DLin-MC3-DMA

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior RNA Delivery

The therapeutic promise of RNA, from vaccines to gene editing, is unlocked by its delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the premier non-viral platform for this task, successfully demonstrated by the FDA-approved siRNA therapeutic, Onpattro®, and the revolutionary COVID-19 mRNA vaccines. At the heart of these LNPs lies the ionizable lipid, a component so critical it dictates the efficacy, safety, and overall performance of the therapeutic.

For years, DLin-MC3-DMA (MC3) has been the undisputed "gold standard" ionizable lipid, particularly for siRNA delivery to the liver. Its pH-responsive nature is the key to its success: remaining near-neutral in the bloodstream to minimize toxicity and ensure stability, then becoming positively charged in the acidic environment of the endosome to trigger the release of its RNA payload.

However, the field of drug delivery is one of relentless innovation. Researchers are continuously designing novel ionizable lipids to push beyond the benchmark set by MC3 and its derivatives. The goals are ambitious: to enhance potency, reduce toxicity, and even to target tissues beyond the liver. Novel lipids may incorporate biodegradable ester bonds to improve clearance, branched tails for greater stability, or unique headgroups to modulate immunogenicity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark these novel lipid challengers against the established DLin-MC3-DMA standard. We will move beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and objective comparison.

The Benchmark: Understanding DLin-MC3-DMA

DLin-MC3-DMA is an ionizable cationic lipid featuring a tertiary amine headgroup and two unsaturated linoleyl lipid tails. This structure is not accidental; it is precisely engineered for RNA delivery.

  • pH-Responsive Protonation: The tertiary amine headgroup has a pKa of approximately 6.44. This means that at physiological pH (~7.4), the lipid is largely neutral, preventing aggregation and non-specific interactions in the bloodstream. Upon cellular uptake into an endosome, where the pH drops to 5.0-6.0, the amine headgroup becomes protonated (positively charged).

  • Endosomal Escape: This pH-triggered charge switch is the catalyst for the most critical step in delivery: endosomal escape. The now-cationic MC3 lipids are thought to interact with anionic lipids in the endosomal membrane, disrupting the bilayer structure and facilitating the release of the RNA cargo into the cytoplasm where it can be translated (mRNA) or engage with the silencing machinery (siRNA). Without efficient endosomal escape, the RNA payload would be trapped and degraded in lysosomes, rendering the therapeutic ineffective.

Its proven track record in the clinic with Onpattro® makes DLin-MC3-DMA the essential positive control and benchmark for any new ionizable lipid entering the field.

The Challengers: Rational Design of Novel Ionizable Lipids

The pursuit of new ionizable lipids is driven by the desire to create LNPs with an improved therapeutic index. Key areas of innovation include:

  • Biodegradability and Safety: One concern with lipids like MC3 is their potential for accumulation due to slow degradation, which could lead to long-term toxicity. Novel lipids often incorporate biodegradable linkers, such as ester bonds, into their structure. These bonds can be cleaved by intracellular enzymes, breaking the lipid down into smaller, more easily cleared, and less toxic components.

  • Enhanced Potency: Modifications to the lipid tails and headgroups can significantly boost potency. For example, lipids with branched tails have been shown to increase the stability and delivery efficiency of LNPs. Others have incorporated cholesterol-like moieties into the lipid structure to improve endosomal membrane disruption.

  • Modulated Immunogenicity: The innate immunogenicity of LNP-mRNA formulations can limit protein expression levels and duration. Researchers have developed novel lipids, such as the antioxidant ionizable lipid C-a16, which can mitigate the generation of reactive oxygen species (ROS) and reduce inflammatory responses, leading to prolonged protein expression.

A Framework for Head-to-Head Benchmarking

A rigorous comparison requires a multi-faceted approach, moving logically from fundamental physicochemical properties to in vitro performance and finally to in vivo efficacy and safety. This section outlines a comprehensive experimental workflow.

G cluster_0 Phase 1: Formulation & Physicochemical Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Evaluation Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Analysis - Size (DLS) - PDI (DLS) - Zeta Potential (ELS) - Encapsulation Efficiency Formulation->Characterization QC Step Transfection Transfection Efficiency (e.g., Luciferase/GFP Assay) Characterization->Transfection Proceed if specs met NoGo2 Reformulate Characterization->NoGo2 Fails specs Toxicity Cytotoxicity Assay (e.g., MTS/CellTiter-Glo) Transfection->Toxicity Efficacy In Vivo Efficacy (e.g., Protein Expression/ Gene Knockdown) Toxicity->Efficacy NoGo1 Re-evaluate/Optimize Toxicity->NoGo1 High Toxicity Safety Toxicology Assessment (e.g., ALT/AST, Histology) Efficacy->Safety Go Lead Candidate Efficacy->Go

Caption: Workflow for benchmarking a novel ionizable lipid against a benchmark standard.

LNP Formulation & Physicochemical Characterization

The first step is to create the LNPs. To ensure consistency and reproducibility, microfluidic mixing is the state-of-the-art method. This technique allows for the rapid and controlled mixing of a lipid-in-ethanol solution with an RNA-in-aqueous-buffer solution, triggering the self-assembly of monodisperse LNPs.

Key Experimental Objective: To formulate LNPs with the novel lipid and DLin-MC3-DMA using identical parameters and compare their fundamental physical properties. The lipid composition should be kept constant, with only the ionizable lipid being varied. A common molar ratio is 50% ionizable lipid, 10% helper lipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.

Once formulated, the following critical quality attributes must be measured:

  • Particle Size & Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Size influences biodistribution and cellular uptake, with a target range typically between 80-150 nm. The PDI is a measure of the size distribution's uniformity; a PDI < 0.2 is generally considered acceptable.

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS). This indicates the surface charge of the LNP. Near-neutral zeta potential at physiological pH is desirable for stability in circulation.

  • Encapsulation Efficiency (EE): This measures the percentage of RNA successfully encapsulated within the LNPs. The RiboGreen assay is a common and reliable method for this quantification. High EE (>90%) is critical for ensuring a potent and consistent drug product.

Data Presentation: Physicochemical Properties

ParameterNovel Lipid X LNPDLin-MC3-DMA LNPIdeal Range
Size (Z-average, nm)95.392.180 - 150 nm
PDI0.110.13< 0.2
Zeta Potential (mV)-2.5-3.1-10 to +10 mV
Encapsulation Eff. (%)94%92%> 90%
In Vitro Evaluation

Cell-based assays provide the first indication of biological activity. While a perfect correlation between in vitro and in vivo results is not guaranteed, these assays are indispensable for screening and mechanistic studies.

Key Experimental Objectives: To compare the ability of the novel lipid LNP and the MC3-LNP to transfect cells and to assess their relative cytotoxicity.

  • Transfection Efficiency: This is the most critical in vitro metric. A reporter mRNA, such as one encoding Firefly Luciferase or Green Fluorescent Protein (GFP), is encapsulated. The LNPs are incubated with a relevant cell line (e.g., HepG2 for liver-targeting studies, or HeLa as a general model). After a set time (e.g., 24-48 hours), the amount of protein expressed is quantified. Higher protein expression indicates more efficient mRNA delivery and endosomal escape.

  • Cytotoxicity: It is crucial that the LNP is not only effective but also safe. A cell viability assay (e.g., MTS or CellTiter-Glo) should be run in parallel with the transfection study. This measures the health of the cells after exposure to the LNPs. A superior novel lipid will exhibit high transfection efficiency with minimal impact on cell viability.

In Vivo Evaluation

Animal models are the ultimate proving ground for a novel lipid. These studies assess both efficacy and safety in a complex biological system.

Key Experimental Objectives: To compare the in vivo protein expression (or gene knockdown) and the safety profile of the novel lipid LNP versus the MC3-LNP.

  • Efficacy Study: LNPs encapsulating a reporter mRNA (e.g., human Erythropoietin, hEPO) or a therapeutic siRNA (e.g., targeting Factor VII) are administered to mice, typically via intravenous injection.

    • For mRNA: Blood samples are collected at various time points (e.g., 6, 24, 48 hours) and the concentration of the secreted reporter protein (hEPO) in the serum is measured by ELISA.

    • For siRNA: Serum levels of the target protein (Factor VII) are measured to determine the extent of gene knockdown.

  • Safety/Toxicology Study: At the end of the study, blood is collected to measure liver enzyme levels (ALT, AST), which are key indicators of hepatotoxicity. Tissues (especially the liver and spleen) can be collected for histopathological analysis to look for signs of tissue damage or inflammation.

Data Presentation: In Vivo Performance

ParameterNovel Lipid X LNPDLin-MC3-DMA LNP
Efficacy (mRNA)
Peak Serum hEPO (ng/mL)15,0008,500
Efficacy (siRNA)
Factor VII Knockdown (%)95%88%
Safety
Serum ALT (U/L)5550

Visualizing the Mechanism

To better understand the processes we are evaluating, it is helpful to visualize the key steps of LNP formulation and action.

G cluster_0 Microfluidic Chip A Aqueous Phase (mRNA in pH 4.0 Buffer) C Rapid Mixing Zone (Nanoprecipitation) A->C B Organic Phase (Lipids in Ethanol) B->C D LNP Formation (RNA Core, Lipid Shell) C->D Self-Assembly E Final LNP Formulation (pH 7.4) D->E Dialysis vs. PBS

Caption: LNP self-assembly via microfluidic mixing.

G cluster_cell Cell cluster_endosome Endosome (pH ~6.0) Protonation Ionizable Lipid Protonation (Becomes +) Interaction Interaction with Anionic Lipids Protonation->Interaction Disruption Membrane Disruption Interaction->Disruption Translation mRNA Translation (Protein Production) Disruption->Translation mRNA Release Cytoplasm Cytoplasm (pH 7.4) LNP LNP Uptake (Endocytosis) LNP->Protonation

Caption: Mechanism of LNP endosomal escape and mRNA release.

Detailed Experimental Protocols

Protocol 1: LNP Formulation via Microfluidics
  • Prepare Solutions:

    • Aqueous Phase: Dissolve mRNA (e.g., encoding Firefly Luciferase) in 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1 mg/mL. Filter through a 0.22 µm sterile filter.

    • Organic Phase: Dissolve the ionizable lipid (Novel Lipid X or DLin-MC3-DMA), DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be ~12.5 mg/mL.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr® Benchtop).

    • Load the aqueous phase and organic phase into separate syringes.

    • Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Set the total flow rate (TFR) to 12 mL/min.

    • Initiate mixing and collect the resulting nanoparticle suspension.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP suspension against sterile phosphate-buffered saline (PBS, pH 7.4) for at least 6 hours, or overnight at 4°C, using a dialysis cassette (10 kDa MWCO) to remove ethanol and unencapsulated RNA.

    • Recover the purified LNP formulation and store at 4°C.

Protocol 2: mRNA Encapsulation Efficiency (RiboGreen Assay)
  • Prepare Standards: Create a standard curve of the free mRNA in TE buffer.

  • Sample Preparation:

    • Dilute a small aliquot of the LNP formulation in TE buffer. This measures unencapsulated (free) mRNA.

    • In a separate tube, dilute the same amount of LNP formulation in TE buffer containing 1% Triton X-100. This detergent lyses the LNPs to measure total mRNA.

  • Assay:

    • Add the Quant-iT™ RiboGreen® reagent to all standards and samples.

    • Incubate for 5 minutes in the dark.

    • Measure fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Calculate the concentration of free and total mRNA from the standard curve.

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.

Protocol 3: In Vitro Transfection Efficiency
  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 10,000 cells per well. Allow cells to adhere overnight.

  • LNP Treatment:

    • Dilute the LNP-Luciferase mRNA formulations in complete cell culture medium (e.g., DMEM + 10% FBS) to achieve a final mRNA dose range (e.g., from 10 ng to 200 ng per well).

    • Remove the old medium from the cells and add 100 µL of the LNP-containing medium. Include "untreated" and "empty LNP" wells as negative controls.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Remove the medium.

    • Add a luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions.

    • Measure luminescence on a plate reader.

    • Express results as Relative Light Units (RLU).

Conclusion

Benchmarking a novel ionizable lipid is a systematic process that requires careful planning and execution. DLin-MC3-DMA provides an essential benchmark, but the goal should always be to surpass it. A superior novel lipid should not only match or exceed the transfection efficiency of MC3 but should also demonstrate an improved safety profile, characterized by lower cytotoxicity in vitro and reduced toxicity markers in vivo. By following the integrated framework of formulation, characterization, and multi-layered evaluation outlined in this guide, researchers can generate the robust, comparative data needed to identify the next generation of leading ionizable lipids and drive the future of RNA therapeutics.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Safety Operating Guide

Operational Guide: Handling and Disposal of 3-[2-(Dimethylamino)ethoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[2-(Dimethylamino)ethoxy]propanoic acid is a bifunctional molecule frequently utilized in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and specialized PEG-like linkers. Because it contains both a tertiary amine and a carboxylic acid, it exhibits zwitterionic properties that dictate specific handling, storage, and disposal protocols. This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational framework to ensure environmental compliance, chemical stability, and personnel safety.

Chemical Profile & Hazard Assessment

Understanding the physicochemical nature of a compound is the first step in establishing a robust safety protocol. The presence of the dimethylamino group imparts basicity, while the propanoic acid moiety provides acidity, leading to complex solubility and reactivity profiles.

Table 1: Chemical & Physical Properties

PropertyValueOperational Implication
Chemical Name 3-[2-(Dimethylamino)ethoxy]propanoic acidStandard nomenclature used for EHS logging.
CAS Number 933720-09-3[1]Essential for accurate waste manifest generation.
Molecular Formula C7H15NO3Indicates organic waste stream routing.
Molecular Weight 161.2 g/mol Used for molarity calculations during neutralization.
Structural Features Tertiary amine, ether linkage, carboxylic acidZwitterionic nature requires pH monitoring during disposal.
Mechanistic Hazard Evaluation

While a compound-specific Safety Data Sheet (SDS) may not always detail chronic toxicity, structurally analogous and PEG-linkers are known to cause skin, eye, and respiratory irritation[2]. Furthermore, the nitrogenous nature of the tertiary amine poses a significant environmental risk. If improperly disposed of via the municipal water system, it can contribute to aquatic toxicity and eutrophication. Therefore, it must be treated strictly as hazardous chemical waste[2].

Operational Safety & Handling Protocol

Before initiating any workflow involving 3-[2-(Dimethylamino)ethoxy]propanoic acid, the following self-validating safety systems must be in place.

Table 2: Required Personal Protective Equipment (PPE)

Equipment TypeSpecificationCausality / Justification
Gloves Nitrile (minimum 4 mil thickness)Prevents dermal absorption of amphiphilic compounds.
Eye Protection Chemical splash gogglesProtects against accidental splashes of acidic/basic solutions.
Body Protection Flame-retardant lab coatMinimizes contamination of personal clothing and skin.
Respiratory Fume hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized particulates during transfer.

Waste Segregation & Disposal Workflow

The disposal of 3-[2-(Dimethylamino)ethoxy]propanoic acid must follow stringent for chemical substances[3]. The causality behind this protocol is rooted in preventing uncontrolled exothermic reactions and minimizing environmental nitrogen release.

Step-by-Step Disposal Methodology

Step 1: Waste Characterization and Segregation

  • Action: Determine the solvent matrix in which the compound is dissolved.

  • Causality: Mixing this zwitterionic compound with strong oxidizing agents or incompatible waste streams can trigger exothermic degradation. Segregate into "Non-Halogenated Organic Waste" (if dissolved in solvents like DMSO, DMF, or Methanol) or "Aqueous Waste" (if in water/buffer).

Step 2: Containerization

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or borosilicate glass container.

  • Causality: The compound's dual acidic and basic functional groups can degrade low-quality plastics over time. HDPE provides a chemically inert barrier, ensuring structural integrity during temporary storage.

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label detailing the full chemical name (no abbreviations), CAS number (933720-09-3), and the primary hazard (Irritant).

  • Causality: Accurate labeling is a federal requirement[3] that prevents dangerous chemical mixing at the consolidation facility and informs emergency responders in the event of a spill.

Step 4: Environmental Health and Safety (EHS) Transfer

  • Action: Store the labeled container in a designated secondary containment tray until routine EHS pickup.

  • Causality: Secondary containment captures catastrophic primary container failures, preventing the chemical from reaching floor drains.

Step 5: Final Destruction (High-Temperature Incineration)

  • Action: EHS coordinates with a licensed disposal facility to incinerate the waste.

  • Causality: Standard landfill disposal is prohibited. Because the molecule contains a tertiary amine, combustion generates nitrogen oxides (NOx). The incinerator must be equipped with a catalytic scrubber to neutralize NOx emissions, thereby preventing atmospheric pollution.

Disposal Workflow Visualization

Caption: Step-by-step segregation and disposal workflow for 3-[2-(Dimethylamino)ethoxy]propanoic acid.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to mitigate exposure and environmental contamination. All procedures must align with the framework[4].

  • Evacuation and Assessment: Clear the immediate area of non-essential personnel. Assess the volume and concentration of the spill.

  • PPE Verification: Ensure the response team is wearing fresh nitrile gloves, splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as the compound's reactivity profile in concentrated forms may pose a latent risk.

  • Collection: Mechanically sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate and dispose of it as aqueous hazardous waste, as it now contains trace amounts of the zwitterionic compound.

References

  • Title: 3-[2-(Dimethylamino)ethoxy]propanoic acid | 933720-09-3 Source: Molaid URL: [Link]

  • Title: Working with Hazardous Chemicals - Organic Syntheses (Prudent Practices in the Laboratory) Source: Organic Syntheses URL: [Link]

  • Title: 40 CFR Part 721 -- Significant New Uses of Chemical Substances Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-[2-(Dimethylamino)ethoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (The "Grab-and-Go")[1][3]

Immediate Action Required: Treat 3-[2-(Dimethylamino)ethoxy]propanoic acid as a functionalized zwitterionic intermediate . While often classified as an irritant, the presence of both a tertiary amine and a carboxylic acid moiety necessitates precautions against both caustic burns and respiratory sensitization.[1][2]

Critical PPE Checklist:

  • Eyes: Chemical splash goggles (ANSI Z87.[1][2]1) are non-negotiable. The amine functionality poses a risk of corneal clouding if aerosolized.[1][2]

  • Skin: Double-gloving is required.[1] Inner layer: Nitrile (4 mil).[1][2] Outer layer: Nitrile (5-8 mil) or Neoprene.[1][2]

  • Respiratory: Handle strictly within a certified chemical fume hood.[1] If handling >10g outside a hood, use a half-face respirator with P100/Organic Vapor cartridges.[1][2]

Part 2: Chemical Profile & Risk Assessment[3]

To handle this chemical safely, you must understand its behavior.[1][2][3][4][5][6][7][8] This molecule is a heterobifunctional linker often used in drug delivery systems (e.g., PROTACs, ADCs).[2]

PropertySpecificationOperational Implication
Physical State Viscous oil or low-melting solidHigh potential for surface residue; difficult to weigh without static control.[1][2]
Acidity/Basicity Zwitterionic (Amine + Acid)Can react exothermically with strong oxidizers, acid chlorides, and isocyanates.[2]
Hygroscopicity Likely HygroscopicAbsorbs atmospheric water rapidly, altering weight accuracy and potentially causing "clumping" which increases spill risk.[1]
GHS Classification Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][5] Irrit.).

Senior Scientist Insight: Do not let the "Irritant" label make you complacent. In my experience, amino-acid ether derivatives can exhibit "creeping" behavior—migrating over glass joints and threads.[1][2] Always wipe container threads before re-capping to prevent seizing.[1]

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on "Self-Validating Safety."

PPE CategoryStandard / MaterialBreakthrough TimeApplication Notes
Primary Gloves Nitrile (0.11 mm / 4 mil) > 480 min (Solids) ~30 min (Solutions)Use as the inner "skin" layer.[1][2] Discard immediately upon contamination.[1][2][5]
Secondary Gloves Nitrile (0.20 mm / 8 mil) or Neoprene > 240 min (Solutions)Mandatory for synthesis, extraction, or waste handling.[1][2]
Eye Protection Chemical Goggles (Indirect Vent) N/ASafety glasses are insufficient due to the risk of fine powder/aerosol migration.[1][2]
Body Protection Lab Coat (Poly/Cotton or Nomex) N/AMust be buttoned to the neck.[1][2] Sleeves must cover glove cuffs (taped if necessary).
Respiratory Fume Hood (Face velocity 100 fpm) N/APrimary Control. Do not rely on masks unless the hood fails.[1][2]
PPE Decision Workflow

The following diagram illustrates the logic for selecting PPE based on the scale of operation.

PPE_Selection Start Start: Assess Operation Scale SmallScale < 1g (Analytical/Weighing) Start->SmallScale LargeScale > 1g or Synthesis Reaction Start->LargeScale StandardPPE Standard PPE: Nitrile Gloves (4 mil) Lab Coat Safety Glasses SmallScale->StandardPPE CheckState Is material in solution? LargeScale->CheckState EnhancedPPE Enhanced PPE: Double Nitrile (Outer 8 mil) Chemical Goggles Fume Hood Sash < 18" CheckState->EnhancedPPE No (Solid) SplashRisk Add Face Shield + Apron CheckState->SplashRisk Yes (Liquid/Solvent) SplashRisk->EnhancedPPE Base Layer

Figure 1: PPE Selection Logic based on operational scale and physical state.[1][2]

Part 4: Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Prevent static dispersal and moisture absorption.[1]

  • Environment: All weighing must occur inside a fume hood or a vented balance enclosure.

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat and spatula.[1] Zwitterionic compounds often carry significant static charge.[1][2]

  • Transfer:

    • Do not use metal spatulas if the substance is sticky/oily (common for this class).[1][2] Use a PTFE (Teflon) coated spatula to ensure complete transfer.[2]

    • Pre-weigh the solvent in the receiving vessel to allow immediate dissolution, minimizing dust exposure.[1][2]

Phase 2: Reaction Setup

Objective: Control exotherms and containment.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran).[1][2] Avoid metal containers due to potential chelation with the amino-acid motif.[1]

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent oxidative degradation of the amine, which can produce toxic N-oxides.[1]

  • Temperature Control: If reacting with acid chlorides (e.g., Thionyl Chloride), chill the vessel to 0°C before addition. The amine group will act as an internal base, potentially causing a runaway exotherm.[1][2]

Phase 3: Waste Disposal

Objective: Environmental compliance and safety.

  • Segregation: Dispose of as Basic Organic Waste (due to the amine) or Halogenated Waste if solvents like DCM were used.[1][2]

  • Neutralization: Do not attempt to neutralize in the sink.

  • Labeling: Clearly mark waste containers with "Contains 3-[2-(Dimethylamino)ethoxy]propanoic acid - Irritant."[1][2]

Part 5: Emergency Response & Decontamination[3]

In the event of a breach, follow this self-validating response loop.

Spill Response Protocol

Spill_Response Discovery Spill Detected Assess Assess Volume & Location Discovery->Assess Minor Minor (< 10mL/g) Inside Hood Assess->Minor Major Major (> 10mL/g) Outside Hood Assess->Major Absorb Absorb with Vermiculite or Pads Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Wipe with dil. Acetic Acid (if basic residue) Absorb->Neutralize Clean Final Wash: Soap & Water Neutralize->Clean

Figure 2: Decision matrix for spill response.[1][2] Note that "Major" spills outside containment require professional HazMat intervention.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (amine sensitization), seek medical attention.[2]

  • Skin Contact: Wash with soap and water for 15 minutes .[1][3] Do not use alcohol; it may increase skin absorption.[1][2]

  • Eye Contact: Rinse for 15 minutes, lifting upper and lower lids.[1][2] The amine group can cause alkaline-like damage; speed is critical.[1]

References

  • PubChem. (n.d.).[1][2][9] Compound Summary: 3-[2-(Dimethylamino)ethoxy]propanoic acid (CID 138040998).[1][2] National Library of Medicine.[1][2] Retrieved March 6, 2026, from [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1][2] Retrieved March 6, 2026, from [Link]2]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved March 6, 2026, from [Link]2]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.